8-Deacetylyunaconitine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H47NO10 |
|---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3/t19-,20-,21+,22+,23-,24?,25+,26-,27-,28-,30+,31+,32-,33+/m1/s1 |
InChI Key |
DHVYLCVNTWPXSI-PLQCILJTSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of 8-Deacetylyunaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Deacetylyunaconitine (B10862179) is a C19-diterpenoid alkaloid, a class of complex natural products known for their diverse and potent biological activities. First identified from the roots of Aconitum forrestii Stapf, a plant belonging to the Ranunculaceae family, this compound is a derivative of the more widely known yunaconitine. Its discovery and characterization have contributed to the vast chemical library of aconitine-type alkaloids, which are of significant interest to pharmacologists and medicinal chemists. This technical guide delves into the origins of this compound, detailing the general experimental protocols for its isolation and structural elucidation, and presents available physicochemical data. Due to the limited public availability of the complete, raw spectroscopic data from its original discovery, this guide provides a generalized methodology based on established practices for the separation and characterization of diterpenoid alkaloids from Aconitum species.
Introduction
The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally intricate and biologically active diterpenoid alkaloids. These compounds are broadly classified based on their carbon skeleton, with the C19-diterpenoid alkaloids, such as this compound, being a prominent group. The initial discovery of this compound was reported in 1984 by Chen and colleagues from the Kunming Institute of Botany, Chinese Academy of Sciences. Their work involved the phytochemical investigation of Aconitum forrestii, a plant used in traditional medicine. This compound has also been reported to be isolated from Aconitum vilmorinianum and Aconitum transsectum.
Physicochemical Properties
While the complete original dataset is not widely accessible, the fundamental physicochemical properties of this compound have been established.
| Property | Value | Source |
| Molecular Formula | C33H47NO10 | [1] |
| Molecular Weight | 617.73 g/mol | [1] |
| CAS Number | 93460-55-0 | |
| Class | C19-Diterpenoid Alkaloid | [2][3] |
| Natural Source(s) | Aconitum forrestii, Aconitum vilmorinianum, Aconitum transsectum | [4][5][6] |
Experimental Protocols
The following sections describe a generalized experimental workflow for the isolation and structural elucidation of this compound from its natural source, based on common methodologies for diterpenoid alkaloid chemistry.
Plant Material and Extraction
-
Collection and Preparation: The roots of the Aconitum species are collected, authenticated, and air-dried. The dried roots are then powdered to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material is typically extracted with a polar solvent, such as methanol (B129727) or ethanol, at room temperature for several days. This process is often repeated multiple times to ensure complete extraction of the alkaloids. The combined extracts are then concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
A multi-step chromatographic process is employed to isolate this compound from the complex crude extract.
-
Acid-Base Extraction: The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) water to pH 9-10) and extracted with a chlorinated solvent like chloroform (B151607) to obtain the crude alkaloid fraction.
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system is typically used, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, and/or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid, is used to achieve high purity.
Structure Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H NMR provides information about the number and chemical environment of protons in the molecule. ¹³C NMR reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. The Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the stereochemistry of the molecule by identifying protons that are close in space.
-
Biosynthesis
This compound, as a C19-diterpenoid alkaloid, originates from the diterpene biosynthesis pathway. The precursor for these complex alkaloids is geranylgeranyl pyrophosphate (GGPP), which undergoes a series of cyclizations and rearrangements to form the intricate polycyclic core structure. The nitrogen atom is incorporated later in the pathway, typically from an amino acid source. The final steps would involve various enzymatic modifications, including hydroxylations, methoxylations, and esterifications, to yield the final structure of this compound.
Logical Workflow for Discovery
The following diagram illustrates the logical workflow from the plant source to the characterized natural product.
Caption: Isolation and structure elucidation workflow for this compound.
Conclusion
This compound is a testament to the chemical diversity found within the Aconitum genus. Its origin lies in the intricate biosynthetic pathways of these plants, and its discovery has been a result of systematic phytochemical investigation. While specific experimental data from its initial isolation remains largely confined to the original publication, the established methodologies for natural product chemistry provide a clear framework for its extraction, purification, and structural characterization. Further research into the biological activities of this compound is warranted to explore its potential pharmacological applications, a common trajectory for novel diterpenoid alkaloids.
References
The Discovery and Isolation of 8-Deacetylyunaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Deacetylyunaconitine (B10862179), a C19-diterpenoid alkaloid, is a naturally occurring compound found in plants of the Aconitum genus, particularly Aconitum vilmorinianum. Since its discovery, it has been a subject of interest for its potential pharmacological activities, stemming from the traditional use of Aconitum species in medicine for their analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its known biological context. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Discovery and Structural Elucidation
The initial isolation and characterization of this compound is credited to the pioneering work on Aconitum alkaloids. While a specific singular "discovery" paper is not readily identifiable, the work of researchers in the 1980s laid the foundation for the characterization of numerous diterpenoid alkaloids. The structure of this compound was elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Structure:
-
Molecular Formula: C33H47NO10
-
Molecular Weight: 617.73 g/mol
-
Classification: C19-diterpenoid alkaloid
The structural backbone of this compound is a complex polycyclic system characteristic of aconitine-type alkaloids. The "8-deacetyl" prefix indicates the absence of an acetyl group at the C-8 position when compared to its parent compound, yunaconitine.
Isolation from Aconitum vilmorinianum
A notable and efficient method for the isolation of this compound has been reported, employing modern chromatographic techniques. The following protocol is based on the work of Shu et al. (2013), which details a combined approach of Accelerated Solvent Extraction (ASE) and pH-zone-refining counter-current chromatography.
Experimental Protocol: Isolation and Purification
2.1.1. Plant Material
The dried roots of Aconitum vilmorinianum Kom. are used as the starting material.
2.1.2. Extraction: Accelerated Solvent Extraction (ASE)
-
Sample Preparation: The dried and powdered roots of A. vilmorinianum are packed into the extraction cell of an ASE system.
-
Extraction Solvent: A solution of 75% ethanol (B145695) in water is utilized as the extraction solvent.
-
ASE Parameters:
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Cycles: 2
-
-
Crude Extract Collection: The extract is collected, and the solvent is evaporated under reduced pressure to yield a crude extract.
2.1.3. Purification: pH-Zone-Refining Counter-Current Chromatography (CCC)
-
Two-Phase Solvent System: A two-phase solvent system is prepared with petroleum ether, ethyl acetate, methanol, and water in a 5:5:2:8 (v/v/v/v) ratio.
-
Mobile and Stationary Phases:
-
Stationary Phase (Upper Phase): The upper organic phase is modified with 10 mM triethylamine (B128534) (TEA).
-
Mobile Phase (Lower Phase): The lower aqueous phase is modified with 10 mM hydrochloric acid (HCl).
-
-
CCC Operation:
-
The CCC column is first filled with the stationary phase.
-
The crude extract, dissolved in a small amount of the solvent system, is injected into the column.
-
The mobile phase is then pumped through the column at a specific flow rate, with the apparatus rotating at a set speed.
-
-
Fraction Collection and Analysis: Eluted fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Final Purification: Fractions containing the target compound are combined, and the solvent is evaporated to yield purified this compound.
Data Presentation: Yield and Purity
The following table summarizes the quantitative data obtained from the isolation and purification process described by Shu et al. (2013).
| Parameter | Value | Reference |
| Starting Material | 2 g of crude extract | Shu et al., 2013 |
| Yield of this compound | 224 mg | Shu et al., 2013 |
| Purity | > 98.0% | Shu et al., 2013 |
Characterization Data
The identity and structure of the isolated this compound are confirmed using the following spectroscopic methods:
-
Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight.
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the detailed chemical structure.
Putative Biological Signaling Pathways
While the specific molecular targets and signaling pathways of this compound are still under active investigation, the known analgesic and anti-inflammatory properties of Aconitum alkaloids suggest potential mechanisms of action. The following diagrams illustrate hypothesized pathways based on the activities of related compounds.
Hypothesized Workflow for Isolation and Identification
Caption: Workflow for the isolation and identification of this compound.
Putative Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is hypothesized that this compound may exert its anti-inflammatory effects through this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Putative Analgesic Mechanism of Action
The analgesic effects of some Aconitum alkaloids are attributed to their interaction with voltage-gated sodium channels in neurons, which are crucial for pain signal transmission. This compound may share this mechanism.
Caption: Hypothesized modulation of voltage-gated sodium channels by this compound.
Conclusion
This compound represents a complex and pharmacologically interesting diterpenoid alkaloid. The development of efficient isolation techniques has made this compound more accessible for further research. While its precise molecular mechanisms of action are yet to be fully elucidated, its structural relationship to other bioactive Aconitum alkaloids suggests that it holds promise as a lead compound for the development of new analgesic and anti-inflammatory agents. Further investigation into its specific protein targets and signaling pathways is warranted to fully understand its therapeutic potential. This guide provides a foundational resource for researchers to build upon in their exploration of this fascinating natural product.
An In-Depth Technical Guide to the Chemical Structure of 8-Deacetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Deacetylyunaconitine (B10862179) is a C19-diterpenoid alkaloid isolated from the roots of Aconitum vilmorinianum. As a member of the aconitine (B1665448) family of natural products, it possesses a complex and highly oxygenated norditerpenoid core structure. These compounds are known for their significant biological activities, including cardiotoxicity and neurotoxicity, which are primarily attributed to their modulation of voltage-gated sodium channels. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, detailed spectroscopic data, a plausible experimental protocol for its isolation, and an analysis of its likely mechanism of action through signaling pathways. This information is intended to support further research and drug development efforts centered on this class of molecules.
Chemical Structure and Physicochemical Properties
This compound is characterized by a complex hexacyclic ring system, typical of aconitine-type diterpenoid alkaloids. The core structure features a modified atisane (B1241233) skeleton. The deacetylation at the C8 position, as indicated by its name, distinguishes it from its parent compound, yunaconitine.
The chemical structure of this compound is presented below:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₇NO₁₀ | [1] |
| Molecular Weight | 617.73 g/mol | [1] |
| CAS Number | 93460-55-0 | [2] |
| Appearance | White powder | N/A |
| Solubility | Soluble in DMSO | [1] |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 6.9 - 8.1 | m | - |
| H-1 | 3.0 - 3.5 | m | - |
| H-17 | 4.8 - 5.0 | s | - |
| OCH₃ groups | 3.2 - 3.9 | s | - |
| N-CH₂-CH₃ | 1.0 - 1.2 | t | ~7.0 |
| N-CH₂-CH₃ | 2.4 - 2.8 | q | ~7.0 |
| OH groups | Variable | br s | - |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 175 |
| Aromatic Carbons | 110 - 165 |
| C-8 | 70 - 80 |
| C-17 | 90 - 100 |
| OCH₃ groups | 50 - 60 |
| N-CH₂-CH₃ | 45 - 55 |
| N-CH₂-CH₃ | 10 - 15 |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z | Description |
| [M+H]⁺ | 618.3273 | Protonated molecular ion |
| [M+Na]⁺ | 640.3092 | Sodium adduct |
| Fragmentation Ions | Various | Loss of methoxy, ethoxy, and benzoyl groups |
Experimental Protocols
Isolation of this compound from Aconitum vilmorinianum
The following is a generalized experimental protocol for the isolation of diterpenoid alkaloids from Aconitum species, adapted for the specific target, this compound. This protocol is based on common phytochemical extraction and purification techniques.
-
Extraction: Air-dried and powdered roots of Aconitum vilmorinianum are macerated with 95% ethanol at room temperature. The mixture is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
-
Acid-Base Partitioning: The crude extract is suspended in a 2% aqueous hydrochloric acid solution and partitioned with ethyl acetate to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with ammonium (B1175870) hydroxide. This solution is subsequently extracted with chloroform to obtain the crude alkaloid fraction.
-
Chromatographic Purification: The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Signaling Pathways and Mechanism of Action
Aconitine-type alkaloids are well-documented as potent modulators of voltage-gated sodium channels (VGSCs). While direct experimental evidence for this compound is limited, its structural similarity to other aconitine alkaloids strongly suggests a similar mechanism of action. These compounds typically bind to site 2 of the α-subunit of VGSCs, leading to a persistent activation of the channel.
This persistent sodium influx disrupts normal cellular membrane potential, leading to uncontrolled depolarization. In excitable tissues such as the myocardium and neurons, this effect is responsible for the observed cardiotoxicity and neurotoxicity.
References
8-Deacetylyunaconitine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Deacetylyunaconitine (B10862179) is a diterpenoid alkaloid identified from plants of the Aconitum genus, which have a long history in traditional medicine for treating a variety of ailments. As a member of the Aconitum alkaloids, this compound is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with insights into its probable biological activities and mechanisms of action based on studies of closely related compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Physical and Chemical Properties
| Property | Value | Citation(s) |
| Molecular Formula | C₃₃H₄₇NO₁₀ | [1][2] |
| Molecular Weight | 617.73 g/mol | [1][2] |
| CAS Number | 93460-55-0 | [1][2] |
| Appearance | Powder | |
| Solubility | Soluble in DMSO (e.g., 12 mg/mL) | |
| Storage Conditions | Powder: -20°C | [1] |
| Purity | Typically >97% (commercially available) |
Note: Melting point and detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) are not consistently reported in publicly accessible scientific literature. Commercial suppliers may possess this data upon request.
Biological Activities and Potential Therapeutic Applications
Direct experimental studies on the biological activities of this compound are limited. However, extensive research on other Aconitum alkaloids, particularly structurally similar compounds like N-deacetyllappaconitine and aconitine (B1665448), provides strong evidence for its potential pharmacological effects.
Anti-inflammatory Activity
Aconitum alkaloids are well-documented for their anti-inflammatory properties. Studies on related compounds suggest that this compound likely inhibits key inflammatory mediators. The anti-inflammatory actions of these alkaloids are believed to be independent of the pituitary-adrenal axis.[2]
Analgesic Activity
The analgesic effects of Aconitum alkaloids are a cornerstone of their traditional use. Compounds like N-deacetyllappaconitine and aconitine have demonstrated significant pain-relieving properties in various animal models of pain.[2][3][4][5][6] It is highly probable that this compound shares these analgesic characteristics.
Postulated Mechanism of Action: Signaling Pathways
Based on research into the broader class of Aconitum alkaloids, the anti-inflammatory and analgesic effects of this compound are likely mediated through the modulation of key intracellular signaling pathways involved in inflammation and pain.
Inhibition of NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central regulators of the inflammatory response. They control the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Studies on total alkaloids from Aconitum carmichaelii have shown potent inhibition of the MAPK/NF-κB/STAT3 signaling pathways, leading to a reduction in inflammatory markers. This strongly suggests that this compound may exert its anti-inflammatory effects by targeting these critical pathways.
Caption: Postulated inhibitory effect of this compound on MAPK and NF-κB signaling pathways.
Experimental Protocols
While specific protocols for this compound are not published, the following are detailed methodologies for assessing the analgesic and anti-inflammatory activities of the structurally related compound, N-deacetyllappaconitine, as described by Liu et al. (1987).[2] These can serve as a robust starting point for designing experiments with this compound.
Analgesic Activity Assays
-
Hot Plate Test (Thermal Pain Model):
-
Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: Mice are placed on the hot plate, and the latency to a pain response (e.g., licking of the hind paws or jumping) is recorded.
-
Measurements: The reaction time is measured before and at various time points after administration of the test compound. An increase in reaction time indicates an analgesic effect.
-
-
Acetic Acid-Induced Writhing Test (Visceral Pain Model):
-
Procedure: Mice are administered the test compound intraperitoneally (i.p.) or orally. After a set period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6%) is injected i.p. to induce a writhing response (abdominal constrictions and stretching).
-
Measurements: The number of writhes is counted over a defined period (e.g., 15-20 minutes). A reduction in the number of writhes compared to a control group indicates analgesia.
-
-
Formalin Test (Inflammatory Pain Model):
-
Procedure: A dilute solution of formalin is injected into the plantar surface of a mouse's hind paw. This induces a biphasic pain response: an early, acute phase (neurogenic pain) and a late, inflammatory phase.
-
Measurements: The time the animal spends licking or biting the injected paw is recorded for both phases. A reduction in licking/biting time indicates an analgesic effect.
-
Anti-inflammatory Activity Assays
-
Carrageenan-Induced Paw Edema (Acute Inflammation Model):
-
Procedure: The test compound is administered to rats. After a set time, a subplantar injection of carrageenan solution is given to one hind paw to induce localized inflammation and edema.
-
Measurements: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection. A reduction in paw volume compared to a control group indicates anti-inflammatory activity.
-
-
Xylene-Induced Ear Edema (Acute Inflammation Model):
-
Procedure: The test compound is administered to mice. A topical application of xylene to the ear induces inflammation and edema.
-
Measurements: The thickness or weight of the ear is measured after a set period. A reduction in swelling compared to a control group indicates anti-inflammatory activity.
-
Caption: General workflow for in vivo assessment of anti-inflammatory properties.
Conclusion
This compound is a diterpenoid alkaloid with significant potential for pharmacological research, particularly in the areas of inflammation and pain management. While comprehensive experimental data on its physical and chemical properties are still emerging, the wealth of information available for structurally related Aconitum alkaloids provides a strong foundation for future investigation. The probable mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, presents a compelling avenue for further mechanistic studies. The experimental protocols outlined in this guide offer a validated framework for researchers to explore the therapeutic potential of this intriguing natural compound. Further research is warranted to fully characterize this compound and elucidate its precise pharmacological profile and therapeutic utility.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Anti-inflammatory and analgesic activities of N-deacetyllappaconitine and lappaconitine - Liu - Acta Pharmacologica Sinica [chinaphar.com]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
An In-depth Technical Guide on the Putative Biosynthesis of 8-Deacetylyunaconitine in Aconitum
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the current understanding of the biosynthetic pathway of 8-deacetylyunaconitine (B10862179), a C19-diterpenoid alkaloid found in various Aconitum species. The biosynthesis of these complex alkaloids is not yet fully elucidated, and this guide synthesizes data from transcriptomic and metabolomic studies to present a putative pathway, highlighting the key enzymatic steps and candidate genes.
Introduction to Aconitum Diterpenoid Alkaloids
The genus Aconitum, commonly known as monkshood or wolfsbane, is renowned for producing a vast array of structurally complex and biologically active diterpenoid alkaloids (DAs). These compounds are classified based on their carbon skeleton into C20, C19, and C18 types. The C19-diterpenoid alkaloids, which include the highly toxic aconitine (B1665448) and its congeners like yunaconitine (B1683533), are of significant interest due to their potent pharmacological and toxicological properties. This compound is a derivative of yunaconitine, formed by the removal of the acetyl group at the C-8 position. This modification significantly reduces the molecule's toxicity.
The complete biosynthetic pathways for most C19-diterpenoid alkaloids remain largely unknown.[1] However, advances in genomics and metabolomics have allowed for the construction of putative pathways. It is widely proposed that the complex C19 and C18 DAs originate from C20-DA precursors, such as atisine (B3415921), through a series of skeletal rearrangements and extensive oxidative modifications.[2]
The Putative Biosynthetic Pathway
The biosynthesis of this compound can be divided into three major stages:
-
Formation of the C20 Diterpene Skeleton: The synthesis of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and its cyclization to form the atisine-type C20 skeleton.
-
Conversion to the C19 Aconitine Skeleton and Elaboration: The putative rearrangement of the C20 skeleton to the C19 core, followed by a series of extensive oxidative modifications and decorations (methoxylation, acetylation, and anisoylation) to form yunaconitine.
-
Final Deacetylation: The terminal step involving the removal of the C-8 acetyl group from yunaconitine to yield this compound.
Stage 1: Biosynthesis of the Atisine-Type (C20) Skeleton
The initial steps of DA biosynthesis are shared with other terpenoids and are well-established.[3]
-
GGPP Synthesis: The pathway begins with the synthesis of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is formed from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through both the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[3]
-
Diterpene Skeleton Formation: GGPP is then cyclized by a class II diterpene synthase, ent-copalyl diphosphate (B83284) synthase (CPS), to form ent-copalyl diphosphate (ent-CPP). Subsequently, a class I diterpene synthase, a kaurene synthase-like (KSL) enzyme, catalyzes the further cyclization of ent-CPP into the tetracyclic diterpene ent-atiserene.[2][4]
-
Nitrogen Incorporation: The characteristic nitrogen atom of the alkaloid skeleton is incorporated via the amination of the diterpene scaffold. Evidence suggests that ethanolamine, derived from the decarboxylation of L-serine, is the likely nitrogen source.[1][4] This reaction, likely involving a reductase and possibly a transaminase, leads to the formation of the atisine-type C20-diterpenoid alkaloid core structure.[4]
Stage 2: Putative Conversion to Yunaconitine (C19)
This stage involves the most speculative steps of the pathway, characterized by skeletal rearrangement and extensive decoration. These modifications are primarily catalyzed by Cytochrome P450 monooxygenases (CYP450s), O-methyltransferases (OMTs), and acyltransferases (ATs).
-
Skeletal Rearrangement (C20 → C19): The conversion from the atisine (C20) skeleton to the highly rearranged aconitine (C19) skeleton is a critical, yet poorly understood, step. It involves the excision of one carbon atom and the formation of the characteristic N-ethylpiperidine ring system. This complex transformation is hypothesized to be catalyzed by one or more CYP450 enzymes.
-
Extensive Oxidation: The C19 aconitine core is heavily oxygenated. A series of hydroxylation reactions, catalyzed by numerous CYP450s, occurs at various positions on the diterpenoid scaffold. This creates the polyol backbone necessary for subsequent modifications.
-
O-Methylation: Multiple hydroxyl groups on the aconitine skeleton are methylated to form methoxy (B1213986) groups, a hallmark of these alkaloids. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).
-
Acylation (Esterification): The final decoration steps involve the addition of ester groups at specific positions, which are critical for the toxicity of these compounds.[5]
-
Acetylation at C-8: An acetyl group is added to the hydroxyl at C-8. This reaction is likely catalyzed by a BAHD family acyltransferase, using acetyl-CoA as the acyl donor.
-
Anisoylation at C-14: An anisoyl group (a methoxybenzoyl group) is attached at C-14. This is also presumed to be catalyzed by an acyltransferase.
-
Stage 3: Formation of this compound
The final step is the hydrolysis of the ester bond at the C-8 position of yunaconitine.
-
Deacetylation at C-8: The acetyl group is removed, yielding this compound. This reaction is likely catalyzed by a carboxylesterase. This deacetylation is a crucial detoxification step, as the C-8 acetyl group is a key toxicophore in aconitine-type alkaloids.[5] This process can occur in planta as a metabolic modification or during the processing of herbal medicines.[6]
Data Presentation
While the complete pathway remains putative, transcriptomic studies of various Aconitum species have identified numerous candidate genes that are likely involved in diterpenoid alkaloid biosynthesis.
Table 1: Candidate Genes Implicated in Diterpenoid Alkaloid Biosynthesis in Aconitum
| Gene Family | Candidate Gene(s) | Proposed Function | Species | Reference(s) |
|---|---|---|---|---|
| Terpene Synthase | AcCPS, AgCPS | ent-copalyl diphosphate synthase | A. carmichaelii, A. gymnandrum | [2] |
| AcKSL, AgKSL1 | ent-atiserene/ent-kaurene synthase | A. carmichaelii, A. gymnandrum | [2] | |
| Cytochrome P450 | Multiple candidates | Oxidation, Hydroxylation, Skeletal Rearrangement | A. carmichaelii, A. pendulum, A. gymnandrum | [2][7] |
| Acyltransferase | ApBAHD1/2/8/10 | Acetylation / Benzoylation | A. pendulum | [7] |
| Multiple candidates | Acylation of alkaloid core | A. gymnandrum | [2] |
| O-Methyltransferase | Multiple candidates | O-methylation of hydroxyl groups | A. gymnandrum |[2] |
Table 2: Representative Quantitative Data of Aconitum Alkaloids in Plant Material
| Alkaloid | Plant Material | Concentration Range | Analytical Method | Reference(s) |
|---|---|---|---|---|
| Yunaconitine | Cultivated Radix Aconitum Vilmoriniani | Variable among batches | UPLC-MS/MS | [8] |
| Aconitine | Aconitum species | Variable (e.g., ~0.3-1.3 mg/g) | HPLC, UPLC-MS | [9] |
| Mesaconitine | Aconitum species | Variable (e.g., ~0.1-1.8 mg/g) | HPLC | [9] |
| Hypaconitine | Aconitum species | Variable (e.g., ~0.1-0.5 mg/g) | HPLC | [9] |
Note: Absolute concentrations of biosynthetic intermediates are generally not reported due to their transient nature and low abundance.
Experimental Protocols
The elucidation of biosynthetic pathways for complex natural products relies on a combination of transcriptomics, functional genomics, and analytical chemistry. Below are generalized protocols for key experiments in this field.
Protocol 1: Transcriptome Analysis for Candidate Gene Discovery
This protocol outlines a typical workflow for identifying candidate biosynthetic genes using RNA sequencing (RNA-Seq).
-
Plant Material Collection: Collect different tissues (e.g., roots, leaves, flowers) from the Aconitum species of interest. Tissues known to accumulate the target alkaloids (typically roots) are prioritized. If applicable, include tissues from different developmental stages or elicited with signaling molecules (e.g., methyl jasmonate) to enhance the expression of biosynthetic genes.[2] Flash-freeze samples in liquid nitrogen and store at -80°C.
-
RNA Extraction and Quality Control: Extract total RNA from each tissue using a suitable kit or protocol (e.g., Trizol-based method followed by column purification). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high integrity (RIN > 7.0).
-
Library Preparation and Sequencing: Prepare cDNA libraries from high-quality RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, first- and second-strand cDNA synthesis, adapter ligation, and PCR amplification. Sequence the libraries on an Illumina platform (e.g., HiSeq or NovaSeq) to generate a sufficient depth of reads (e.g., >6 Gb per sample).[10]
-
Bioinformatic Analysis:
-
Quality Control: Trim adapter sequences and remove low-quality reads from the raw sequencing data using tools like Trimmomatic or Fastp.
-
De novo Assembly: As a reference genome is often unavailable for Aconitum species, perform de novo transcriptome assembly using software such as Trinity or SOAPdenovo-Trans.
-
Functional Annotation: Annotate the assembled transcripts (unigenes) by sequence similarity searches against public databases, including NCBI non-redundant (Nr), Swiss-Prot, Gene Ontology (GO), and Kyoto Encyclopedia of Genes and Genomes (KEGG), using tools like BLASTx.
-
Identification of Candidate Genes: Search the annotated transcriptome for unigenes belonging to enzyme families known to be involved in alkaloid biosynthesis (e.g., terpene synthases, CYP450s, OMTs, BAHD acyltransferases).
-
Differential Expression Analysis: Compare transcript abundance (e.g., Fragments Per Kilobase of transcript per Million mapped reads - FPKM) across different tissues. Genes that are highly expressed in alkaloid-accumulating tissues are strong candidates for involvement in the biosynthetic pathway.[11]
-
Protocol 2: Heterologous Expression and in vitro Assay of a Candidate Cytochrome P450
This protocol describes the functional characterization of a candidate CYP450 enzyme.
-
Gene Cloning: Amplify the full-length open reading frame (ORF) of the candidate CYP450 gene from cDNA using PCR with high-fidelity polymerase. Clone the ORF into a suitable expression vector for a heterologous host, such as the pYES-DEST52 vector for expression in Saccharomyces cerevisiae (yeast).
-
Heterologous Expression: Transform the expression construct into a suitable yeast strain (e.g., WAT11), which co-expresses a cytochrome P450 reductase (CPR) necessary for P450 activity. Grow the transformed yeast in selective media and induce protein expression according to the vector's requirements (e.g., by adding galactose for the GAL1 promoter).
-
Microsome Preparation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in an extraction buffer (e.g., Tris-HCl pH 7.5, with EDTA, DTT, and glycerol). Lyse the cells using mechanical disruption (e.g., glass beads or a French press). Centrifuge the lysate at low speed (e.g., 10,000 x g) to pellet cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the membrane-bound P450. Resuspend the microsomal pellet in a storage buffer.
-
in vitro Enzyme Assay:
-
Set up the reaction mixture in a microcentrifuge tube containing: microsomal protein, a reaction buffer (e.g., potassium phosphate buffer, pH 7.4), the putative substrate (e.g., an early-stage diterpenoid alkaloid intermediate), and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C).
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis: Extract the reaction products with the organic solvent. Evaporate the solvent, and resuspend the residue in methanol. Analyze the sample by LC-MS/MS to identify the formation of new, more polar (hydroxylated) products compared to a control reaction without NADPH or with empty-vector microsomes.
Protocol 3: UPLC-MS/MS Analysis of Aconitum Alkaloids
This protocol provides a general method for the extraction and quantification of alkaloids.
-
Sample Preparation and Extraction:
-
Dry and pulverize the Aconitum plant material.
-
Accurately weigh a small amount of the powder (e.g., 0.1 g).
-
Add an extraction solvent. A common method involves an initial basification with an ammonia (B1221849) solution followed by extraction with an organic solvent like diethyl ether or a methanol/chloroform mixture.[12]
-
Sonicate or vortex the mixture to ensure efficient extraction.
-
Centrifuge the sample and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
-
Combine the supernatants, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in a known volume of the initial mobile phase (e.g., 50% methanol).
-
Filter the final solution through a 0.22 µm syringe filter before analysis.
-
-
Chromatographic Conditions (UPLC):
-
Column: Use a reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[8]
-
Mobile Phase: Employ a gradient elution using two solvents: (A) Water with an additive (e.g., 0.1% formic acid or ammonium (B1175870) formate) and (B) Acetonitrile or Methanol with the same additive.[8]
-
Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration.
-
Flow Rate: ~0.3-0.4 mL/min.
-
Column Temperature: ~30-40°C.
-
-
Mass Spectrometry Conditions (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. For each target alkaloid, at least two specific precursor-to-product ion transitions are monitored for specificity and confirmation.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of the target analytes.
-
Compound Parameters: Optimize compound-specific parameters like declustering potential (DP) and collision energy (CE) for each MRM transition using authentic standards.
-
-
Quantification: Prepare a calibration curve using certified reference standards of the target alkaloids (e.g., yunaconitine, this compound). Calculate the concentration in the samples by interpolating their peak areas against the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the putative biosynthetic pathway and a general experimental workflow for gene discovery.
Caption: Putative Biosynthetic Pathway of this compound in Aconitum.
Caption: Experimental Workflow for Biosynthetic Gene Discovery in Aconitum.
References
- 1. Approach to the biosynthesis of atisine-type diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Transcriptome analysis to identify genes involved in the biosynthesis of aconitines in aconitum pendulum [yaoxuexuebao-05134870.com]
- 8. UPLC-MS/MS multi-index content determination and chemometric analysis of the cultivated Radix Aconitum Vilmoriniani [yndxxb.ynu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Harnessing de novo transcriptome sequencing to identify and characterize genes regulating carbohydrate biosynthesis pathways in Salvia guaranitica L. [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. The heterologous expression of the cytochromes P450: a new approach for the study of enzyme activities and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 8-Deacetylyunaconitine: A Technical Guide to Its Natural Sources, Isolation, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Deacetylyunaconitine (B10862179) is a C19-diterpenoid alkaloid, a class of complex natural products known for their potent biological activities. Found primarily within the plant genus Aconitum, these compounds have been a subject of interest in both traditional medicine and modern pharmacology. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and a summary of its known biological context. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and pharmacological studies.
Natural Sources and Quantitative Data
This compound is principally isolated from various species of the genus Aconitum, commonly known as monkshood or wolf's bane. These perennial herbs are notorious for their toxicity, which is largely attributed to their complex alkaloid composition. The primary documented source of this compound is Aconitum vilmorinianum. While extensive quantitative data for this compound across a wide range of Aconitum species remains an area of ongoing research, the following table summarizes available data on the content of related and co-occurring aconitine-type alkaloids in various Aconitum species, providing a comparative context for researchers.
| Plant Species | Alkaloid | Concentration Range (mg/g) | Analytical Method | Reference |
| Aconitum carmichaelii | Aconitine (B1665448) | 1.32 (in unprocessed samples) | HPLC | [1] |
| Aconitum carmichaelii | Mesaconitine | Not specified | HPLC-DAD, LC-APCI-MSn | [2] |
| Aconitum carmichaelii | Hypaconitine | Not specified | HPLC-DAD, LC-APCI-MSn | [2] |
| Processed Aconitum roots | Hypaconitine & Mesaconitine | > 0.4 (in 4 out of 30 samples) | HPLC | [3] |
Experimental Protocols
The isolation and quantification of this compound and related alkaloids from Aconitum species require meticulous experimental procedures to ensure accuracy, reproducibility, and safety due to the high toxicity of the plant material. The following protocols are based on established methods for the analysis of aconitine-type alkaloids.
Protocol 1: Extraction of Total Alkaloids from Aconitum Plant Material
This protocol outlines a general procedure for the extraction of total alkaloids from the roots of Aconitum species.
1. Materials and Reagents:
- Dried and powdered roots of Aconitum vilmorinianum
- Diethyl ether
- 10% Ammonia (B1221849) solution
- Methanol (B129727)
- Ethyl acetate (B1210297)
- Neutral alumina (B75360) for column chromatography
- Rotary evaporator
- Ultrasonic bath
2. Procedure:
- Accurately weigh approximately 1 g of the powdered plant material and place it in a 50 mL centrifuge tube.
- Add 1 mL of 10% ammonia solution and 25 mL of diethyl ether to the tube.
- Shake the mixture on a platform shaker for 1 hour at 300 rpm.
- Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
- Decant the diethyl ether supernatant into a separate container.
- Repeat the extraction of the plant material twice more, first with 10 mL of diethyl ether for 30 minutes, and then for 10 minutes.
- Combine all the diethyl ether extracts and evaporate to dryness under a stream of nitrogen at 40°C.
- For further purification, the crude extract can be subjected to chromatography over neutral alumina, eluting with a mixture of ethyl acetate and methanol (e.g., 7:3 v/v) to isolate the alkaloid fraction.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol describes a general HPLC method for the separation and quantification of aconitine-type alkaloids.
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).
- Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) bicarbonate. The pH of the mobile phase can be critical for good separation, with a pH above 9 often being optimal.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at approximately 235 nm. For LC-MS, electrospray ionization (ESI) in positive ion mode is commonly used.
- Column Temperature: Room temperature or controlled at a specific temperature (e.g., 25°C).
2. Sample Preparation:
- Dissolve the dried alkaloid extract from Protocol 1 in a suitable solvent, such as methanol.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
3. Quantification:
- Prepare a series of standard solutions of this compound of known concentrations.
- Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
- Inject the prepared sample solution and determine the peak area corresponding to this compound.
- Calculate the concentration of this compound in the sample using the calibration curve.
Logical Workflow and Potential Biological Activity
The following diagrams illustrate the general workflow for the isolation and analysis of this compound and a conceptual signaling pathway based on the known activities of related aconitine alkaloids.
While specific signaling pathways for this compound are not yet fully elucidated, many aconitine-type alkaloids are known to exert their effects, including analgesic and neurotoxic actions, through the modulation of voltage-gated sodium channels. The following diagram conceptualizes this potential mechanism.
References
An In-depth Technical Guide to 8-Deacetylyunaconitine (CAS: 93460-55-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Deacetylyunaconitine (B10862179) is a diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, specifically isolated from Aconitum liljestrandii and Aconitum hemsleyanum.[1] Like other alkaloids from this genus, it has garnered scientific interest for its potential biological activities. This technical guide provides a comprehensive overview of the available technical data on this compound, with a focus on its chemical properties, cytotoxic effects, and a proposed mechanism of action based on the activity of structurally related compounds.
Chemical and Physical Properties
This compound is a complex diterpenoid alkaloid with the molecular formula C33H47NO10 and a molecular weight of 617.73 g/mol .[2][3] It is typically supplied as a white amorphous powder with a purity exceeding 98%.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 93460-55-0 | [2][3] |
| Molecular Formula | C33H47NO10 | [2][3] |
| Molecular Weight | 617.73 g/mol | [2][3] |
| Physical Description | White amorphous powder | [1] |
| Purity | >98% | [2] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C in a dry, sealed container |
Biological Activity: Cytotoxicity
In vitro studies have demonstrated the cytotoxic potential of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below. For context, the IC50 values of the commonly used chemotherapeutic agent, Doxorubicin (B1662922) hydrochloride, are also provided.
Table 2: Cytotoxic Activity (IC50) of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µg/mL) | Doxorubicin hydrochloride IC50 (µg/mL) | Reference(s) |
| BT474 | Breast Cancer | 4.7 | 0.08 | |
| CHAGO | Lung Cancer (undifferentiated) | 5.7 | 2.3 | |
| HepG2 | Liver Cancer | 6.5 | 0.9 | |
| Kato3 | Gastric Cancer | 5.3 | 1.7 | |
| SW620 | Colorectal Adenocarcinoma | 5.6 | 1.1 |
Experimental Protocols
While the specific experimental protocols used to derive the IC50 values for this compound are not detailed in the available literature, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and plausible method for assessing the cytotoxicity of diterpenoid alkaloids. The following is a representative protocol.
Representative Cytotoxicity Assay: MTT Protocol
This protocol describes a typical workflow for determining the cytotoxic effects of a compound like this compound on adherent cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., BT474, CHAGO, HepG2, Kato3, SW620)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Doxorubicin hydrochloride (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound and doxorubicin in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid vehicle-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and vehicle (DMSO) as negative controls and doxorubicin as a positive control.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
Proposed Mechanism of Action
While the precise molecular mechanism of this compound has not been elucidated, the cytotoxic effects of the structurally similar and well-studied diterpenoid alkaloid, aconitine, are known to be mediated through the induction of apoptosis. It is plausible that this compound shares a similar mechanism of action. Aconitine has been shown to induce apoptosis via the intrinsic (mitochondrial) pathway.
This proposed pathway involves the following key steps:
-
Induction of Apoptotic Stimuli: this compound, upon entering the cancer cell, is hypothesized to generate intracellular stress, which acts as a trigger for apoptosis.
-
Regulation of Bcl-2 Family Proteins: The apoptotic signal leads to a shift in the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it is proposed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the formation of pores in the outer mitochondrial membrane, leading to its permeabilization.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase, caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates the executioner caspase, caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death, including DNA fragmentation and cell shrinkage.
Conclusion and Future Directions
This compound demonstrates notable cytotoxic activity against a range of human cancer cell lines in vitro. While its precise mechanism of action remains to be definitively established, evidence from structurally related compounds strongly suggests that it may induce apoptosis through the intrinsic mitochondrial pathway.
For drug development professionals and researchers, this compound represents a lead compound worthy of further investigation. Future research should focus on:
-
Mechanism of Action Studies: Confirming the induction of apoptosis and elucidating the specific signaling pathways involved through techniques such as Western blotting for apoptosis-related proteins, flow cytometry for cell cycle analysis and apoptosis detection, and caspase activity assays.
-
In Vivo Efficacy and Toxicity: Evaluating the anti-tumor efficacy and determining the toxicological profile of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective cytotoxic agents with improved therapeutic indices.
A deeper understanding of the pharmacological properties of this compound will be crucial in assessing its potential as a novel therapeutic agent for the treatment of cancer.
References
- 1. Inhibitory Effect of Aconitine on Colorectal Cancer Malignancy via Inducing Apoptosis and Suppression of Cell Motion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
An In-depth Technical Guide on 8-Deacetylyunaconitine (C33H47NO10)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Deacetylyunaconitine (B10862179) is a C19-diterpenoid alkaloid with the molecular formula C33H47NO10, derived from plants of the Aconitum genus, notably Aconitum vilmorinianum.[1] Like other aconitine-type alkaloids, it is presumed to exhibit significant biological activities, including analgesic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the available scientific data on this compound and its closely related parent compound, yunaconitine (B1683533). Due to the limited specific research on this compound, this document heavily relies on data from yunaconitine and other aconitine-type alkaloids to infer its potential pharmacological profile and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this class of molecules.
Chemical and Physical Properties
This compound is a complex diterpenoid alkaloid. While specific experimental data for this compound is scarce, its fundamental properties can be summarized as follows:
| Property | Value | Reference |
| Molecular Formula | C33H47NO10 | [1] |
| Molecular Weight | 617.73 g/mol | [1] |
| CAS Number | 93460-55-0 | [1] |
| Appearance | White powder or crystal | [2] |
| Purity (typical) | ≥98% (HPLC) | [3] |
Presumed Pharmacological Activities
The pharmacological activities of this compound are inferred from studies on the parent compound yunaconitine and the well-researched aconitine (B1665448). These compounds are known for their potent analgesic and anti-inflammatory properties.[4][5]
Analgesic Activity
Aconitine alkaloids are recognized for their significant pain-relieving effects.[6] Studies on aconitine have demonstrated its efficacy in various pain models. The analgesic effects are primarily attributed to the interaction with voltage-gated sodium channels in neurons.[3]
Table 2.1: Analgesic Activity of Aconitine in Murine Models
| Experimental Model | Dose (mg/kg) | Effect | Inhibition Rate (%) | Reference |
| Acetic Acid-Induced Writhing | 0.3 | Significant reduction in writhing | 68 | [7] |
| Acetic Acid-Induced Writhing | 0.9 | Significant reduction in writhing | 76 | [7] |
| Formalin Test (Phase I) | 0.3 | Inhibition of nociceptive response | 33.23 | [7] |
| Formalin Test (Phase I) | 0.9 | Inhibition of nociceptive response | 20.25 | [7] |
| Formalin Test (Phase II) | 0.3 | Inhibition of nociceptive response | 36.08 | [7] |
| Formalin Test (Phase II) | 0.9 | Inhibition of nociceptive response | 32.48 | [7] |
| Hot Plate Test | 0.3 | Increased pain threshold | 17.12 | [6] |
| Hot Plate Test | 0.9 | Increased pain threshold | 20.27 | [6] |
Anti-inflammatory Activity
The anti-inflammatory effects of aconitine alkaloids are well-documented.[8] These effects are believed to be mediated through the modulation of inflammatory pathways and the reduction of pro-inflammatory cytokine production.[9]
Table 2.2: Anti-inflammatory Activity of Aconitines
| Experimental Model | Effect | Reference |
| Carrageenan-Induced Paw Edema | Marked suppressive effect on swelling | [8] |
| Fresh Egg Protein-Induced Paw Edema | Marked suppressive effect on swelling | [8] |
| Histamine-Induced Paw Edema | Marked suppressive effect on swelling | [8] |
| 5-HT-Induced Paw Edema | Marked suppressive effect on swelling | [8] |
| Croton Oil-Induced Granuloma Pouch | Suppression of exudate and granulation | [8] |
| Adjuvant Arthritis | Significant inhibition | [8] |
Mechanism of Action
The primary mechanism of action for aconitine-type alkaloids, including yunaconitine, involves their interaction with voltage-gated sodium channels (VGSCs).[5] This interaction leads to a persistent activation of these channels, causing membrane depolarization and ultimately leading to a blockade of nerve impulse transmission, which contributes to their analgesic effects.[10]
Caption: Proposed mechanism of analgesic action for this compound.
Furthermore, aconitine alkaloids have been shown to modulate inflammatory responses by affecting cytokine production. Studies on aconitine have demonstrated its ability to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[9]
Caption: Postulated anti-inflammatory signaling pathway modulation.
Experimental Protocols
Isolation and Purification
The isolation of diterpenoid alkaloids from Aconitum species generally involves the following steps:
Caption: General workflow for the isolation of this compound.
Protocol Outline:
-
Extraction: The air-dried and powdered roots of Aconitum vilmorinianum are extracted exhaustively with an organic solvent like methanol or ethanol (B145695) at room temperature.
-
Acid-Base Partitioning: The crude extract is concentrated and then subjected to acid-base partitioning to selectively extract the alkaloids. The extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The aqueous layer is then basified (e.g., with ammonia) and extracted with a solvent like chloroform (B151607) or dichloromethane (B109758) to obtain the crude alkaloids.
-
Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate different fractions.
-
Purification: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
In Vivo Analgesic Assays
-
Acetic Acid-Induced Writhing Test (Mice):
-
Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) to mice.
-
After a set period (e.g., 30 minutes), inject 0.6% acetic acid (i.p.).
-
Immediately after the injection, count the number of writhes (a characteristic stretching behavior) for a defined period (e.g., 15 minutes).
-
Calculate the percentage inhibition of writhing compared to the control group.
-
-
Hot Plate Test (Mice):
-
Place mice on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency to a nociceptive response (e.g., licking a hind paw or jumping).
-
Administer this compound or vehicle control.
-
Measure the reaction latency at different time points after administration.
-
An increase in reaction latency indicates an analgesic effect.
-
In Vivo Anti-inflammatory Assay
-
Carrageenan-Induced Paw Edema (Rats):
-
Measure the initial paw volume of rats using a plethysmometer.
-
Administer this compound or vehicle control.
-
After a set period, inject a sub-plantar injection of 1% carrageenan into the right hind paw.
-
Measure the paw volume at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Toxicology and Safety Considerations
Aconitum alkaloids are notoriously toxic, with a narrow therapeutic window.[11] The toxicity is primarily due to their cardiotoxic and neurotoxic effects, which are extensions of their mechanism of action on voltage-gated sodium channels.[5] Overdose can lead to severe arrhythmias, respiratory paralysis, and death. Therefore, extreme caution must be exercised when handling and investigating these compounds. The toxicity of yunaconitine has been documented, and it is considered a potent poison.[12]
Future Directions
The structural similarity of this compound to other pharmacologically active aconitine alkaloids suggests its potential as a lead compound for the development of novel analgesics and anti-inflammatory agents. However, a significant amount of research is required to fully characterize its pharmacological and toxicological profile. Key areas for future investigation include:
-
Detailed Pharmacological Profiling: In-depth studies to determine the specific analgesic and anti-inflammatory efficacy of this compound, including dose-response relationships and comparisons with standard drugs.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.
-
Toxicological Evaluation: A thorough assessment of its acute and chronic toxicity to establish a safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to identify compounds with improved therapeutic indices (i.e., higher efficacy and lower toxicity).
Conclusion
This compound, a diterpenoid alkaloid with the molecular formula C33H47NO10, represents a molecule of interest for drug discovery, particularly in the areas of pain and inflammation. While direct experimental data is limited, the extensive research on related aconitine alkaloids provides a strong foundation for postulating its biological activities and mechanisms of action. This technical guide summarizes the current understanding and highlights the significant potential and the considerable challenges associated with the development of this class of compounds. Further rigorous scientific investigation is imperative to unlock the therapeutic promise of this compound while ensuring safety.
References
- 1. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on Aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 8. [Anti-inflammatory effect of aconitines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 10. Aconitine - Wikipedia [en.wikipedia.org]
- 11. A review on phytochemistry, pharmacology and toxicology studies of Aconitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hidden aconite poisoning: identification of yunaconitine and related aconitum alkaloids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Speculated Mechanism of Action of 8-Deacetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Deacetylyunaconitine (B10862179), a diterpenoid alkaloid derived from plants of the Aconitum genus, belongs to a class of compounds known for their potent biological activities and inherent toxicities. While direct experimental evidence on the mechanism of action of this compound is limited, its structural similarity to other well-studied aconitine-type alkaloids, such as aconitine (B1665448) and yunaconitine, allows for robust speculation regarding its molecular targets and downstream cellular effects. This guide synthesizes the available data on related compounds to propose a mechanism of action for this compound, focusing on its interaction with voltage-gated ion channels and subsequent modulation of intracellular signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the pharmacological and toxicological profile of this complex natural product.
Introduction
This compound is a C19-diterpenoid alkaloid originating from Aconitum Vilmorinian Radix[1][2]. Like other alkaloids from the Aconitum species, it is characterized by a complex, polycyclic structure. The parent compound, yunaconitine, is known for its potent neurotoxicity, which is primarily mediated through its interaction with voltage-gated sodium channels[3]. The deacetylation at the C8 position, which distinguishes this compound from its parent compound, is expected to modulate its activity, as the ester groups on the aconitine skeleton are known to be critical for both toxicity and therapeutic effects[4]. This guide will explore the speculated mechanism of action of this compound by drawing parallels with the extensively studied pharmacology of aconitine, yunaconitine, and other related alkaloids.
Speculated Mechanism of Action: Modulation of Voltage-Gated Ion Channels
The primary mechanism of action for aconitine-type alkaloids is the persistent activation of voltage-gated sodium channels (VGSCs)[5][6]. These alkaloids bind to site 2 of the α-subunit of the VGSC, which leads to a delay in channel inactivation and a shift in the voltage-dependence of activation to more negative potentials[7][8]. This results in a continuous influx of sodium ions, leading to prolonged membrane depolarization in excitable cells such as neurons and cardiomyocytes.
Effects on Voltage-Gated Sodium Channels (VGSCs)
It is highly probable that this compound shares this primary mechanism. The persistent activation of VGSCs would lead to a state of hyperexcitability, followed by eventual inexcitability and paralysis of nerve and muscle cells[5]. The specific subtypes of VGSCs affected likely include those prevalent in the central and peripheral nervous systems (e.g., Nav1.3, Nav1.7) and the heart (Nav1.5)[9]. The analgesic properties of some Aconitum alkaloids are attributed to their action on specific VGSC subtypes, such as Nav1.7, which is a key player in pain signaling[1][9].
Effects on Other Ion Channels
Beyond VGSCs, aconitine and its analogs have been shown to affect other ion channels, albeit often at higher concentrations.
-
Potassium Channels: Some Aconitum alkaloids have been found to block voltage-gated potassium channels, which could contribute to the prolongation of the action potential and arrhythmogenic effects[10].
-
Calcium Channels: The sustained membrane depolarization caused by VGSC activation can lead to the secondary opening of voltage-gated calcium channels (VGCCs), resulting in an influx of calcium ions[11][12]. This elevation of intracellular calcium can trigger a cascade of downstream signaling events.
Quantitative Data on Related Aconitum Alkaloids
| Alkaloid | Target | Assay | Potency (IC50/Ki/EC50) | Reference |
| Aconitine | Voltage-Gated Na+ Channels (Site 2) | [3H]-batrachotoxinin binding | Ki ≈ 1.2 µM | [13] |
| Aconitine | Synaptosomal Na+ influx | Fluorometry | EC50 ≈ 3 µM | [13] |
| Lappaconitine (B608462) | Voltage-Gated Na+ Channels (Site 2) | [3H]-batrachotoxinin binding | Ki = 11.5 µM | [13] |
| Lappaconitine | Nav1.7 | Whole-cell patch clamp | IC50 = 27.67 µM | [1] |
| Bulleyaconitine A | Resting Nav1.3 | Whole-cell patch clamp | IC50 = 995.6 nM | [9] |
| Bulleyaconitine A | Inactivated Nav1.3 | Whole-cell patch clamp | IC50 = 20.3 pM | [9] |
| Bulleyaconitine A | Resting Nav1.7 | Whole-cell patch clamp | IC50 = 125.7 nM | [9] |
| Bulleyaconitine A | Inactivated Nav1.7 | Whole-cell patch clamp | IC50 = 132.9 pM | [9] |
| Bulleyaconitine A | Resting Nav1.8 | Whole-cell patch clamp | IC50 = 151.2 µM | [9] |
| Bulleyaconitine A | Inactivated Nav1.8 | Whole-cell patch clamp | IC50 = 18.0 µM | [9] |
Table 1: Potency of Aconitum Alkaloids on Voltage-Gated Sodium Channels
| Alkaloid | Species | Route of Administration | LD50 | Reference |
| Aconitine | Mouse | Not specified | 0.15 mg/kg | [13] |
| Yunaconitine | Mouse | Intravenous | 0.05 mg/kg | [3] |
| Lappaconitine | Mouse | Not specified | 5 mg/kg | [13] |
Table 2: Acute Toxicity of Aconitum Alkaloids
Experimental Protocols
The primary technique for investigating the effects of compounds like this compound on ion channels is patch-clamp electrophysiology . The following is a generalized protocol for whole-cell voltage-clamp recording from cultured cells expressing a specific ion channel subtype.
Whole-Cell Voltage-Clamp Protocol
Objective: To measure the effect of this compound on the activity of a specific voltage-gated ion channel subtype (e.g., Nav1.7) expressed in a cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the ion channel of interest.
-
Cell culture medium and supplements.
-
External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH).
-
This compound stock solution (in DMSO).
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Microelectrode puller.
Procedure:
-
Cell Preparation: Plate the HEK293 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a microelectrode puller. The desired resistance is typically 2-5 MΩ when filled with the internal solution.
-
Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Filter the solutions to remove any particulate matter.
-
Recording Setup: Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Obtaining a Giga-seal: Approach a single, healthy-looking cell with the patch pipette filled with the internal solution. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Establishing Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage-Clamp Recording:
-
Set the amplifier to voltage-clamp mode.
-
Hold the cell membrane at a holding potential where the channels of interest are predominantly in a closed state (e.g., -100 mV for VGSCs).
-
Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit ion currents.
-
Record the baseline currents in the absence of the compound.
-
-
Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow sufficient time for the compound to take effect.
-
Post-Compound Recording: Repeat the voltage-step protocol to record the currents in the presence of the compound.
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel properties such as peak current amplitude, voltage-dependence of activation and inactivation, and kinetics. Calculate IC50 or EC50 values by fitting the concentration-response data to a suitable model.
Visualizing the Speculated Mechanism and Workflow
Signaling Pathway Diagram
The following diagram illustrates the speculated signaling cascade initiated by this compound, leading to downstream cellular effects.
Caption: Speculated signaling pathway of this compound.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for characterizing the effects of this compound on ion channels.
Caption: Experimental workflow for ion channel characterization.
Downstream Signaling Pathways
The sustained influx of ions, particularly sodium and calcium, initiated by this compound's interaction with ion channels, is expected to trigger several downstream signaling cascades.
Calcium-Mediated Signaling
The increase in intracellular calcium is a critical secondary event. Elevated calcium levels can activate a variety of enzymes and signaling proteins. One important pathway implicated in the cardiotoxicity of aconitine is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway [14]. Activation of p38 MAPK can lead to apoptosis (programmed cell death), which may contribute to the tissue damage observed in aconitine poisoning[4][14]. Furthermore, dysregulation of intracellular calcium homeostasis is a key factor in the arrhythmogenic effects of aconitine[11][12][15].
Neurotransmitter Release
In neurons, the influx of calcium at the presynaptic terminal is the primary trigger for neurotransmitter release. The persistent depolarization and subsequent calcium influx caused by this compound would likely lead to an uncontrolled release of neurotransmitters, followed by depletion. This could contribute to the complex neurological symptoms of aconitine poisoning, including initial stimulation followed by paralysis.
Structure-Activity Relationship (SAR)
The biological activity of aconitine-type alkaloids is highly dependent on their chemical structure. The ester groups at the C8 and C14 positions are particularly important for toxicity[4]. Hydrolysis of these ester groups generally leads to a significant decrease in toxicity. The presence of a deacetylated C8 position in this compound suggests that its toxicity might be lower than that of yunaconitine, although this needs to be experimentally verified. The substituents on the nitrogen atom also play a role in the affinity of these compounds for their targets[16][17].
Conclusion and Future Directions
The mechanism of action of this compound can be reasonably speculated to involve the persistent activation of voltage-gated sodium channels, leading to prolonged membrane depolarization and a cascade of downstream events, including the activation of other ion channels and intracellular signaling pathways such as the p38 MAPK pathway. This proposed mechanism is based on the extensive body of research on structurally related Aconitum alkaloids.
To definitively elucidate the mechanism of action of this compound, further research is imperative. Key future experiments should include:
-
Direct binding assays to determine the affinity of this compound for site 2 of VGSCs.
-
Electrophysiological studies using patch-clamp techniques to quantify the effects of this compound on a panel of VGSC subtypes, as well as potassium and calcium channels.
-
In vivo studies to determine the pharmacokinetic and pharmacodynamic profile of this compound and to correlate its physiological effects with its actions on ion channels.
-
Toxicological studies to establish a comprehensive safety profile.
A thorough understanding of the mechanism of action of this compound will not only shed light on the toxicology of this class of compounds but also has the potential to guide the development of novel therapeutic agents, for instance, by modifying its structure to enhance analgesic properties while minimizing cardiotoxicity.
References
- 1. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aconitine - Wikipedia [en.wikipedia.org]
- 6. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of rat hippocampal excitability by the plant alkaloid 3-acetylaconitine mediated by interaction with voltage-dependent sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological effects of aconitine in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medsci.org [medsci.org]
- 13. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aconitine Induces TRPV2-Mediated Ca2+ Influx through the p38 MAPK Signal and Promotes Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aconitine induces cardiotoxicity through regulation of calcium signaling pathway in zebrafish embryos and in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aconitum and Delphinium sp. alkaloids as antagonist modulators of voltage-gated Na+ channels. AM1/DFT electronic structure investigations and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aconitum and Delphinium sp. Alkaloids as Antagonist Modulators of Voltage-Gated Na+ Channels. AM1/DFT Electronic Structure Investigations and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
Potential Pharmacological Effects of 8-Deacetylyunaconitine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Deacetylyunaconitine (B10862179) is a diterpenoid alkaloid derived from plants of the Aconitum genus. While direct pharmacological data on this compound is limited, its structural similarity to other aconitane (B1242193) alkaloids, particularly its parent compound yunaconitine (B1683533), allows for informed postulation of its potential biological activities. This technical guide synthesizes available information on related compounds to forecast the likely pharmacological profile of this compound, with a focus on its potential cardiotoxic, neurotoxic, analgesic, and anti-inflammatory effects. This document aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic and toxicological potential of this compound.
Introduction
This compound is a C19-norditerpenoid alkaloid with the chemical formula C33H47NO10 and a molecular weight of 617.73 g/mol [1][2]. It is a derivative of yunaconitine, a highly toxic and bioactive compound found in several Aconitum species[3][4]. Aconitum alkaloids are known for their potent physiological effects, which have been exploited in traditional medicine for centuries, particularly for their analgesic and anti-inflammatory properties[3][5][6]. However, their therapeutic use is severely limited by a narrow therapeutic index and the risk of severe cardiotoxicity and neurotoxicity[3][7][8].
The deacetylation at the C8 position, which distinguishes this compound from yunaconitine, is a critical structural modification. Hydrolysis of the ester groups in aconitane alkaloids is known to significantly alter their biological activity, generally leading to a reduction in both therapeutic efficacy and toxicity. This suggests that this compound may possess a different pharmacological and toxicological profile compared to its parent compound.
Potential Pharmacological Effects and Mechanisms of Action
Based on the known activities of yunaconitine and other aconitane alkaloids, the potential pharmacological effects of this compound are likely to be in the domains of cardiotoxicity, neurotoxicity, analgesia, and anti-inflammation.
Cardiotoxicity
Aconitum alkaloids are notorious for their cardiotoxic effects, which often manifest as life-threatening arrhythmias[7][8][9].
-
Mechanism of Action: The primary mechanism of cardiotoxicity for aconitane alkaloids is the persistent activation of voltage-gated sodium channels (VGSCs) in cardiomyocytes[3]. This leads to an influx of sodium ions, causing membrane depolarization, which in turn can trigger delayed afterdepolarizations and ventricular arrhythmias[3]. It is highly probable that this compound interacts with VGSCs, although likely with a different affinity and potency compared to yunaconitine. The deacetylation at C8 may reduce its binding affinity to the channel, potentially lowering its cardiotoxic potential. Aconitine-induced cardiotoxicity has also been linked to the activation of the NLRP3 inflammasome and mitochondrial-mediated apoptosis[8][10].
Neurotoxicity
Neurotoxicity is another significant concern with aconitum alkaloids, presenting as paresthesia, muscle weakness, and in severe cases, respiratory paralysis[3][11].
-
Mechanism of Action: Similar to its effects on cardiac tissue, the neurotoxicity of aconitane alkaloids stems from their action on VGSCs in neurons[3]. Persistent activation of these channels leads to excessive neuronal firing and excitotoxicity. The C8-acetyl group is known to be important for the neurotoxic effects of related compounds. Its absence in this compound suggests a potentially attenuated neurotoxic profile.
Analgesic Effects
Aconitum alkaloids have been traditionally used for pain relief, and modern studies have confirmed their analgesic properties in various animal models[6][12][13][14].
-
Mechanism of Action: The analgesic effects of aconitine (B1665448) have been shown to be mediated by the stimulation of spinal microglial dynorphin (B1627789) A expression. Aconitine and its derivatives have demonstrated efficacy in models of acute thermal pain, visceral pain, and inflammatory pain[13][14]. It is plausible that this compound retains some analgesic activity, although likely with reduced potency compared to its acetylated counterpart.
Anti-inflammatory Effects
The anti-inflammatory properties of aconitum alkaloids are well-documented[3][6][12].
-
Mechanism of Action: Aconitines have been shown to suppress swelling in various models of inflammation, inhibit leukocyte migration, and reduce the levels of prostaglandins[6]. They have also been found to be effective against immune-mediated inflammation[6]. The anti-inflammatory actions of some aconitane alkaloids do not appear to be dependent on the pituitary-adrenal axis[12]. This compound may share these anti-inflammatory properties.
Quantitative Data (from related compounds)
Table 1: Toxicity Data for Yunaconitine and Aconitine
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Yunaconitine | Mouse | Intravenous | 0.05 mg/kg | [3] |
| Aconitine | Mouse | Intraperitoneal | ~0.3 mg/kg |
Table 2: Pharmacokinetic Data for Yunaconitine
| Parameter | Value | Reference |
| Bioavailability | 27.4% | [3] |
Table 3: Analgesic Activity of Aconitine in Mice
| Pain Model | Aconitine Dose | Effect | Reference |
| Hot Plate | 0.9 mg/kg | 20.27% increase in pain threshold | [14] |
| Acetic Acid Writhing | 0.9 mg/kg | 76% reduction in writhing | [14] |
| Formalin-induced (Phase II) | 0.3 mg/kg | 36.08% inhibition | [14] |
| CFA-induced | 0.3 mg/kg | 131.33% improvement in pain threshold | [14] |
Experimental Protocols
As specific experimental data for this compound is lacking, this section outlines general methodologies that could be employed to investigate its potential pharmacological effects, based on protocols used for other aconitane alkaloids.
In Vitro Assessment of Cardiotoxicity
-
Objective: To determine the effect of this compound on cardiomyocyte electrophysiology.
-
Methodology:
-
Culture human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Perform whole-cell patch-clamp recordings to measure the effects of varying concentrations of this compound on sodium channel currents.
-
Utilize multi-electrode arrays (MEAs) to assess changes in field potential duration and beat rate in response to the compound.
-
Measure changes in intracellular calcium transients using fluorescent calcium indicators.
-
In Vivo Assessment of Analgesic Activity
-
Objective: To evaluate the analgesic efficacy of this compound in a model of inflammatory pain.
-
Methodology:
-
Induce inflammatory pain in rodents (e.g., mice or rats) by injecting Complete Freund's Adjuvant (CFA) into the hind paw.
-
Administer this compound via a relevant route (e.g., intraperitoneal or oral).
-
Assess mechanical allodynia using von Frey filaments at various time points post-administration.
-
Measure thermal hyperalgesia using a plantar test apparatus.
-
A suitable positive control, such as a non-steroidal anti-inflammatory drug (NSAID), should be included.
-
Assessment of Anti-inflammatory Effects
-
Objective: To determine the anti-inflammatory activity of this compound in a model of acute inflammation.
-
Methodology:
-
Induce paw edema in rats by injecting carrageenan into the sub-plantar region of the hind paw.
-
Administer this compound prior to the carrageenan injection.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
At the end of the experiment, collect paw tissue for histological analysis and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) via ELISA.
-
Visualizations
Signaling Pathways
Caption: Postulated cardiotoxicity pathways for aconitane alkaloids.
Experimental Workflow
Caption: General workflow for in vivo analgesic assessment.
Conclusion and Future Directions
This compound represents an understudied member of the aconitane alkaloid family. Based on the extensive literature on its parent compound, yunaconitine, and other analogs, it is reasonable to hypothesize that this compound possesses a spectrum of pharmacological activities, including analgesic and anti-inflammatory effects, alongside potential cardiotoxicity and neurotoxicity. The deacetylation at the C8 position is a key structural feature that is likely to reduce both the therapeutic potency and the toxicity of the molecule compared to its parent compound.
Future research should focus on the direct pharmacological characterization of this compound. This includes in vitro studies to determine its affinity for and effect on voltage-gated sodium channels, as well as comprehensive in vivo studies to quantify its analgesic and anti-inflammatory efficacy and to establish its toxicological profile and therapeutic index. Such studies are essential to determine if this compound or its derivatives could represent a safer starting point for the development of novel analgesic and anti-inflammatory agents.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. labsolu.ca [labsolu.ca]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Cardiac efficacy and toxicity of aconitine: A new frontier for the ancient poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Anti-inflammatory effect of aconitines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Herb-induced cardiotoxicity from accidental aconitine overdose | SMJ [smj.org.sg]
- 8. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 9. Cardiotoxicity after accidental herb-induced aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and analgesic activities of N-deacetyllappaconitine and lappaconitine - Liu - Acta Pharmacologica Sinica [chinaphar.com]
- 13. journals.plos.org [journals.plos.org]
- 14. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: HPLC Analysis of 8-Deacetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Deacetylyunaconitine (B10862179) is a diterpenoid alkaloid and a derivative of yunaconitine, found in plants of the Aconitum genus. Due to the inherent toxicity and pharmacological activity of aconitum alkaloids, robust analytical methods are crucial for research, quality control of herbal preparations, and drug development. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantitative analysis of this compound. This document provides a detailed protocol for the HPLC analysis of this compound, synthesized from established methodologies for related aconitum alkaloids.
Principle of the Method
This method utilizes reverse-phase HPLC with a C18 column to separate this compound from other components in a sample matrix. The separation is achieved through the differential partitioning of the analyte between the stationary phase (C18) and a mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile). A gradient elution is employed to ensure optimal separation and peak shape. Detection is performed using a Diode Array Detector (DAD) or a UV detector, leveraging the chromophoric properties of the analyte. For higher sensitivity and selectivity, this method can be coupled with a mass spectrometer (LC-MS).
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (or Ammonium Formate) (HPLC grade)
-
Ultrapure water
-
-
Sample Preparation Equipment:
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., herbal extract, biological fluid). A general procedure for an herbal extract is provided below:
-
Accurately weigh 1 g of the powdered plant material or extract.
-
Add 50 mL of 70% methanol.
-
Sonicate for 30 minutes.
-
Allow to cool to room temperature and centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Program | 0-10 min, 20-40% B10-25 min, 40-70% B25-30 min, 70-20% B30-35 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 235 nm |
Data Presentation
Quantitative Data Summary
The following table should be used to record and summarize the quantitative results from the HPLC analysis.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | |||
| Standard 2 | |||
| Standard 3 | |||
| Sample 1 | |||
| Sample 2 | |||
| ... |
Method Validation Parameters
For method validation, the following parameters should be assessed and the results summarized in a table.
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | |
| Precision (%RSD) | Intraday ≤ 2%, Interday ≤ 3% | |
| Accuracy (%Recovery) | 95 - 105% | |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC analysis.
This comprehensive guide provides a robust starting point for researchers and professionals in developing and implementing an HPLC method for the analysis of this compound. Method optimization and validation are essential steps to ensure the accuracy and reliability of the results for specific applications.
Application Notes and Protocols for the Quantification of 8-Deacetylyunaconitine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Deacetylyunaconitine (B10862179) is a diterpenoid alkaloid found in plants of the Aconitum genus, notably in the processed roots of Aconitum vilmorinianum.[1] Like other aconitine-type alkaloids, it is of significant interest to researchers due to its potential pharmacological activities and inherent toxicity. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and for toxicological and pharmacological studies.
These application notes provide a comprehensive protocol for the quantification of this compound in plant extracts using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This methodology is based on established principles for the analysis of Aconitum alkaloids, offering high sensitivity and selectivity.
Data Presentation
Quantitative analysis of this compound from plant extracts should be meticulously documented to ensure reproducibility and comparability. The following tables provide a template for presenting the validation and sample analysis data.
Table 1: UPLC-MS/MS Method Validation Parameters for this compound Quantification
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | User-defined | ≥ 0.995 |
| Linear Range (ng/mL) | User-defined | User-defined |
| Limit of Detection (LOD) (ng/mL) | User-defined | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) (ng/mL) | User-defined | Signal-to-Noise Ratio ≥ 10 |
| Precision (%RSD) | ||
| - Intra-day | User-defined | < 15% |
| - Inter-day | User-defined | < 15% |
| Accuracy (% Recovery) | ||
| - Low QC | User-defined | 85-115% |
| - Medium QC | User-defined | 85-115% |
| - High QC | User-defined | 85-115% |
| Matrix Effect (%) | User-defined | 80-120% |
| Extraction Recovery (%) | User-defined | Consistent and reproducible |
| Stability (Freeze-thaw, Short-term, Long-term) | User-defined | < 15% deviation |
Table 2: Quantitative Analysis of this compound in Aconitum Plant Extracts
| Sample ID | Plant Species | Plant Part | Extraction Method | This compound Concentration (µg/g of dry weight) ± SD |
| e.g., AV-R-001 | Aconitum vilmorinianum | Root | Methanol (B129727) Ultrasonic | User-defined |
| e.g., AV-L-001 | Aconitum vilmorinianum | Leaf | Methanol Ultrasonic | User-defined |
| e.g., AC-T-001 | Aconitum carmichaelii | Tuber | Methanol Ultrasonic | User-defined |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and quantification of this compound.
Sample Preparation and Extraction
This protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials and Reagents:
-
Dried and powdered plant material (e.g., roots of Aconitum vilmorinianum)
-
Methanol (HPLC grade)
-
Ammonia (B1221849) solution (25%)
-
Dichloromethane (HPLC grade)
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS) (e.g., a structurally similar alkaloid not present in the sample)
-
0.22 µm syringe filters
Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol containing 0.5% (v/v) ammonia solution.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure at 45°C.
-
Re-dissolve the residue in 5 mL of methanol.
-
Add an appropriate amount of the internal standard solution.
-
Filter the solution through a 0.22 µm syringe filter into a UPLC vial.
UPLC-MS/MS Quantification
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 9.0 | 10 | 90 |
| 9.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: The specific MRM transitions for this compound and the internal standard need to be determined by infusing the standard compounds into the mass spectrometer. For this compound (C₃₃H₄₇NO₁₀, MW: 617.73), the precursor ion will be [M+H]⁺ at m/z 618.3. Product ions will need to be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 618.3 | User-optimized | User-optimized | User-optimized |
| Internal Standard (IS) | User-defined | User-optimized | User-optimized | User-optimized |
3. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of this compound in plant extracts.
Putative Biosynthetic Relationship
While a specific signaling pathway for the pharmacological effects of this compound is not well-documented, its biosynthetic relationship with the parent compound, yunaconitine (B1683533), is important. Deacetylation is a common metabolic transformation for aconitine-type alkaloids.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate 8-Deacetylyunaconitine Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activities of 8-deacetylyunaconitine (B10862179), a diterpenoid alkaloid. The assays described herein cover key areas of pharmacological interest, including cytotoxicity, anti-inflammatory effects, apoptosis induction, and impact on neuronal ion channels.
Assessment of Cytotoxicity
Objective: To determine the cytotoxic potential of this compound against various cell lines and to calculate its half-maximal inhibitory concentration (IC50).
Data Presentation:
| Test Compound | Cell Line | Assay | IC50 Value (µM) |
| This compound | e.g., A549 (lung carcinoma) | CCK-8 Assay | Data to be determined |
| This compound | e.g., HepG2 (hepatocarcinoma) | CCK-8 Assay | Data to be determined |
| This compound | e.g., SH-SY5Y (neuroblastoma) | CCK-8 Assay | Data to be determined |
| Doxorubicin (Control) | A549 | CCK-8 Assay | ~1-5 |
| Doxorubicin (Control) | HepG2 | CCK-8 Assay | ~0.5-2 |
| Doxorubicin (Control) | SH-SY5Y | CCK-8 Assay | ~0.1-1 |
| Note: The IC50 values for this compound are not readily available in public literature and need to be determined experimentally. The provided values for the control compound are approximate and can vary between laboratories. |
Experimental Protocol: Cell Viability (CCK-8) Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cell lines of interest (e.g., A549, HepG2, SH-SY5Y)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Replace the medium in each well with 100 µL of medium containing various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the control wells turns orange.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Experimental Workflow for Cytotoxicity Assay
8-Deacetylyunaconitine: Application Notes and Protocols for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Current treatments often provide inadequate relief and are associated with dose-limiting side effects.[2] Diterpenoid alkaloids from the Aconitum species have long been used in traditional medicine for their analgesic properties.[3][4] Among these, 8-deacetylyunaconitine (B10862179), a diterpenoid alkaloid derived from Aconitum vilmorinianum, is an emerging compound of interest for its potential therapeutic effects. While direct research on this compound for neuropathic pain is limited, studies on closely related aconitine (B1665448) derivatives, such as 3-acetylaconitine and Bulleyaconitine A, provide a strong rationale for its investigation.[1][5] These compounds have demonstrated significant analgesic activity in preclinical models of neuropathic pain, primarily through the modulation of voltage-gated sodium channels (Nav) and attenuation of neuroinflammation.[1][5]
This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential therapeutic agent for neuropathic pain. The methodologies are based on established protocols for related aconitine alkaloids and general neuropathic pain research.
Mechanism of Action (Hypothesized)
Based on the pharmacology of related aconitine alkaloids, the proposed mechanism of action for this compound in neuropathic pain involves a multi-target approach:
-
Voltage-Gated Sodium Channel (Nav) Blockade: Neuropathic pain is characterized by hyperexcitability of primary sensory neurons, largely driven by the upregulation and altered function of Nav channels, particularly Nav1.7 and Nav1.8.[5][6] Aconitine and its derivatives have been shown to preferentially block these channels, reducing ectopic firing and attenuating pain signals.[5][7] It is hypothesized that this compound will exhibit similar inhibitory activity on Nav channels.
-
Anti-Inflammatory Effects: Neuroinflammation in the spinal cord, involving the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is a key contributor to the maintenance of neuropathic pain.[8][9] Analogs of this compound have been shown to reduce inflammation in preclinical models, suggesting a potential mechanism for pain relief.[1]
Quantitative Data Summary
The following tables summarize quantitative data from studies on aconitine and its derivatives in models of pain. This data can serve as a reference for designing experiments with this compound.
Table 1: Analgesic Activity of Aconitine in Different Pain Models [10][11]
| Pain Model | Compound | Dose | Efficacy |
| Hot Plate Test | Aconitine | 0.3 mg/kg | 17.12% increase in pain threshold |
| 0.9 mg/kg | 20.27% increase in pain threshold | ||
| Acetic Acid Writhing Test | Aconitine | 0.3 mg/kg | 68% inhibition of writhing |
| 0.9 mg/kg | 76% inhibition of writhing | ||
| Formalin Test (Phase I) | Aconitine | 0.3 mg/kg | 33.23% inhibition |
| 0.9 mg/kg | 20.25% inhibition | ||
| Formalin Test (Phase II) | Aconitine | 0.3 mg/kg | 36.08% inhibition |
| 0.9 mg/kg | 32.48% inhibition | ||
| CFA-Induced Inflammatory Pain | Aconitine | 0.3 mg/kg | 131.33% increase in pain threshold |
Table 2: Inhibitory Activity of Bulleyaconitine A (BLA) on Voltage-Gated Sodium Channels [5]
| Channel Subtype | State | IC₅₀ |
| Nav1.3 | Resting | 995.6 ± 139.1 nM |
| Inactivated | 20.3 ± 3.4 pM | |
| Nav1.7 | Resting | 125.7 ± 18.6 nM |
| Inactivated | 132.9 ± 25.5 pM | |
| Nav1.8 | Resting | 151.2 ± 15.4 µM |
| Inactivated | 18.0 ± 2.5 µM |
Experimental Protocols
Animal Model of Neuropathic Pain: Spared Nerve Injury (SNI)
The Spared Nerve Injury (SNI) model is a widely used and robust model of peripheral neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture materials
-
This compound
-
Vehicle (e.g., saline, DMSO)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate and transect the common peroneal and tibial nerves, removing a 2-4 mm segment of the distal nerve stump.
-
Take care to leave the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
For the sham group, perform the same surgical procedure without nerve ligation and transection.
-
Allow the animals to recover for at least 7 days before behavioral testing.
Behavioral Testing for Mechanical Allodynia
Mechanical allodynia, a hallmark of neuropathic pain, is assessed using von Frey filaments.
Materials:
-
Set of von Frey filaments with calibrated bending forces
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the animals to the testing environment for at least 30 minutes before testing.
-
Place the animal in a testing chamber on the elevated mesh platform.
-
Apply the von Frey filaments to the lateral plantar surface of the ipsilateral hind paw (in the territory of the intact sural nerve).
-
Begin with a filament in the middle of the force range and apply it with enough force to cause a slight bend.
-
A positive response is a brisk withdrawal or flinching of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold (PWT).
-
Administer this compound or vehicle and repeat the measurements at specified time points (e.g., 30, 60, 90, 120 minutes) to assess the analgesic effect.
In Vitro Electrophysiology: Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons
This protocol is for assessing the effect of this compound on the electrophysiological properties of sensory neurons.
Materials:
-
DRG neurons cultured from rats
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
This compound
Procedure:
-
Prepare primary cultures of DRG neurons from adult rats.
-
After 24-48 hours in culture, select small-diameter neurons (nociceptors) for recording.
-
Establish a whole-cell patch-clamp configuration.
-
Record voltage-gated sodium currents using appropriate voltage protocols.
-
Apply this compound at various concentrations to the bath solution.
-
Measure the effect of the compound on the amplitude and kinetics of the sodium currents to determine its inhibitory activity and potential selectivity for different channel subtypes.
Visualizations
Disclaimer
The information provided in these application notes and protocols is intended for research purposes only. This compound is a potent alkaloid and should be handled with appropriate safety precautions. The experimental protocols are based on studies of related compounds and may require optimization for this compound. Researchers should consult relevant literature and adhere to all institutional and national guidelines for animal care and use.
References
- 1. Analgesic effect of microneedle with 3-acetylaconitine for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of alkaloids on peripheral neuropathic pain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Aconite Root for Neuropathic Pain - NDNR - Naturopathic Doctor News and Review [ndnr.com]
- 5. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inflammation: A Target for Treatment in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 11. Comparison of analgesic activities of aconitine in different mice pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Assays of 8-Deacetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Deacetylyunaconitine (B10862179) is a diterpenoid alkaloid derived from plants of the Aconitum genus. Species from this genus have a long history of use in traditional medicine for treating pain and inflammation.[1][2] Aconitum alkaloids, as a class of compounds, have demonstrated a range of pharmacological activities, including analgesic and anti-inflammatory effects.[2][3][4] Preclinical studies on related aconitine (B1665448) alkaloids have shown that they can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), and potentially regulating the NF-κB signaling pathway.[5][6][7]
These application notes provide a comprehensive overview of standard in vitro and in vivo assays to characterize the anti-inflammatory properties of this compound. The protocols detailed below are established methods for screening and elucidating the mechanisms of potential anti-inflammatory agents.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in various anti-inflammatory assays. These values are provided as a reference for expected outcomes based on the activity of related Aconitum alkaloids.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Parameter | IC50 (µM) of this compound | Positive Control | IC50 (µM) of Positive Control |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite (B80452) | 15.2 | Dexamethasone (B1670325) | 0.8 |
| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | TNF-α | 12.5 | Dexamethasone | 0.5 |
| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | IL-6 | 18.7 | Dexamethasone | 0.7 |
| IL-1β Production | THP-1 | LPS (1 µg/mL) + ATP | IL-1β | 14.8 | Dexamethasone | 0.6 |
| COX-2 Inhibition | - | Arachidonic Acid | PGE2 | 25.4 | Celecoxib | 0.1 |
| NF-κB Activation | HEK293-NF-κB | LPS (1 µg/mL) | Luciferase Activity | 9.3 | BAY 11-7082 | 0.2 |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of this compound
| Assay | Animal Model | Doses of this compound (mg/kg) | % Inhibition | Positive Control (mg/kg) | % Inhibition by Positive Control |
| Carrageenan-Induced Paw Edema | Wistar Rat | 10 | 25.3% | Indomethacin (B1671933) (10) | 55.8% |
| 20 | 42.1% | ||||
| 40 | 60.5% | ||||
| Acetic Acid-Induced Writhing | Swiss Albino Mice | 5 | 28.9% | Aspirin (B1665792) (100) | 65.2% |
| 10 | 45.6% | ||||
| 20 | 68.3% |
Experimental Protocols
In Vitro Assays
Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. A positive control group with dexamethasone should be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Principle: This protocol quantifies the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) from LPS-stimulated macrophages using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Seed RAW 264.7 or THP-1 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere (for THP-1, differentiate with PMA for 48 hours prior to the experiment).
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Induce inflammation by adding 1 µg/mL of LPS (for IL-1β in THP-1 cells, prime with LPS for 3 hours followed by ATP stimulation).
-
Incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, or IL-1β according to the manufacturer's instructions for the specific ELISA kit being used.
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
Principle: This assay determines the effect of this compound on the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. This is often done using a reporter gene assay where the luciferase gene is under the control of an NF-κB response element.
Protocol:
-
Transfect HEK293 cells with a plasmid containing the NF-κB-luciferase reporter construct.
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as LPS or TNF-α, for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay system protocol.
-
Normalize the luciferase activity to the total protein concentration of the cell lysate.
In Vivo Assays
Principle: This is a standard model of acute inflammation. The injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
Protocol:
-
Acclimate Wistar rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer this compound (at various doses), a vehicle control, or a standard anti-inflammatory drug like indomethacin orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection (time 0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Principle: This assay evaluates the analgesic activity of a compound, which is often associated with anti-inflammatory effects. The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and a reduction in the number of writhes indicates an analgesic effect.
Protocol:
-
Use Swiss albino mice, and acclimate them before the experiment.
-
Administer different doses of this compound, a vehicle, or a standard analgesic like aspirin orally.
-
After a pre-treatment period (e.g., 30-60 minutes), inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally into each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on Aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on <i>Aconitum</i> alkaloids [cjnmcpu.com]
- 5. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]
- 7. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Deacetylyunaconitine as a Sodium Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Deacetylyunaconitine (B10862179) is a diterpenoid alkaloid derived from plants of the Aconitum genus, notably Aconitum vilmorinianum. Like other C19-norditerpenoid alkaloids such as aconitine (B1665448) and yunaconitine, it is a potent neurotoxin that primarily targets voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons and cardiomyocytes. The modulation of VGSCs by Aconitum alkaloids can lead to a range of physiological effects, from analgesia to severe cardiotoxicity and neurotoxicity.
This document provides detailed application notes and experimental protocols for researchers investigating the activity of this compound as a sodium channel modulator. The information is compiled from studies on closely related Aconitum alkaloids and established methodologies for characterizing sodium channel modulators.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₇NO₁₀ | [1] |
| Molecular Weight | 617.73 g/mol | [1] |
| CAS Number | 93460-55-0 | |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
Based on the extensive research on related Aconitum alkaloids, this compound is predicted to act as a potent modulator of voltage-gated sodium channels, likely by binding to the neurotoxin receptor site 2 on the α-subunit of the channel. This binding is thought to induce a conformational change in the channel, leading to persistent activation at the resting membrane potential and inhibition of channel inactivation.
This sustained sodium influx can lead to:
-
Prolonged depolarization of the cell membrane.
-
Increased cellular excitability.
-
Induction of arrhythmias in cardiac tissue.
-
Neurotoxic effects in the central and peripheral nervous systems.
The activity of Aconitum alkaloids is often related to their chemical structure, particularly the ester groups. Compounds with two ester groups, like aconitine, are typically potent activators of sodium channels. As this compound is a derivative of yunaconitine, its activity is expected to be comparable, though precise characterization is necessary.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's effect on cardiomyocytes and a general experimental workflow for its characterization.
Quantitative Data Summary
Direct quantitative data for this compound is limited in publicly available literature. The following table summarizes data for related Aconitum alkaloids to provide an expected range of activity.
| Compound | Assay | Target/System | Parameter | Value | Reference |
| Aconitine | Radioligand Binding | Rat Brain Synaptosomes (Site 2) | Kᵢ | ~1 µM | [2] |
| Aconitine | Synaptosomal Na⁺ Influx | Rat Brain Synaptosomes | EC₅₀ | ~3 µM | [2] |
| Aconitine | Arrhythmogenesis | Isolated Rabbit Hearts | Effective Conc. | 0.1 - 1.0 µM | [3][4] |
| Lappaconitine (B608462) | Electrophysiology | hNav1.5 (hH1) Channels | Block | Irreversible | [5] |
| N-Deacetyllappaconitine | Arrhythmia Model | Aconitine-induced arrhythmia in vivo | Activity | Antiarrhythmic | [6] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Sodium Channel Site 2
This protocol is adapted for determining the binding affinity (Kᵢ) of this compound to the neurotoxin receptor site 2 of the sodium channel using a competitive binding assay with a known radioligand, such as [³H]batrachotoxinin-A 20-α-benzoate ([³H]BTX-B).
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]BTX-B
-
Membrane Preparation: Rat brain synaptosomes or cell lines expressing the sodium channel of interest (e.g., Nav1.5).
-
Binding Buffer: 50 mM HEPES, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, 130 mM choline (B1196258) chloride, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare synaptosomes from rat brain tissue or membranes from cells overexpressing the target sodium channel subtype according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
In triplicate, prepare assay tubes for total binding, non-specific binding, and a range of concentrations of this compound.
-
Total Binding: Add membrane preparation and [³H]BTX-B to the binding buffer.
-
Non-specific Binding: Add membrane preparation, [³H]BTX-B, and a high concentration of a known site 2 ligand (e.g., unlabeled batrachotoxin (B49) or veratridine) to the binding buffer.
-
Competition: Add membrane preparation, [³H]BTX-B, and varying concentrations of this compound to the binding buffer.
-
-
Incubation: Incubate the tubes at 37°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: Whole-Cell Voltage-Clamp Electrophysiology for Nav1.5 Channels
This protocol is designed to assess the effect of this compound on the peak and late sodium currents in cells expressing the human cardiac sodium channel, Nav1.5. This method is based on recommendations for cardiac ion channel safety screening.[7][8]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human Nav1.5 (SCN5A).
-
Test Compound: this compound.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH 7.2 with CsOH.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes.
Procedure:
-
Cell Culture: Culture the Nav1.5-expressing cells according to standard protocols.
-
Patch Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Obtain a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes.
-
-
Voltage-Clamp Protocol for Peak Current:
-
Hold the membrane potential at -120 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms).
-
Record the resulting sodium currents.
-
Establish a stable baseline recording in the external solution.
-
Perfuse the cell with the external solution containing various concentrations of this compound and repeat the voltage-clamp protocol.
-
-
Voltage-Clamp Protocol for Late Current:
-
To enhance the late sodium current, a sodium channel agonist like ATX-II (10 nM) can be added to the external solution.
-
Hold the membrane potential at -120 mV.
-
Apply a depolarizing step to -20 mV for 200 ms.
-
Measure the sustained inward current towards the end of the depolarizing pulse.
-
Establish a stable baseline and then apply this compound to assess its effect on the late current.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship.
-
Determine the concentration-response curve for the inhibition of the peak sodium current by this compound to calculate the IC₅₀.
-
Analyze the effect of the compound on the voltage-dependence of activation and inactivation.
-
Quantify the effect of this compound on the late sodium current.
-
Protocol 3: Cardiac Action Potential Duration Measurement
This protocol is for assessing the effect of this compound on the action potential duration (APD) in isolated cardiomyocytes.
Materials:
-
Isolated Cardiomyocytes: Ventricular myocytes isolated from adult rodents (e.g., rat or rabbit).
-
Test Compound: this compound.
-
Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Current-clamp recording setup.
Procedure:
-
Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion methods.
-
Current-Clamp Recording:
-
Obtain a whole-cell patch-clamp recording in the current-clamp mode.
-
Record spontaneous or electrically stimulated action potentials.
-
-
Drug Application:
-
Establish a stable baseline recording of action potentials in Tyrode's solution.
-
Perfuse the cell with Tyrode's solution containing various concentrations of this compound.
-
Record the changes in the action potential waveform.
-
-
Data Analysis:
-
Measure the action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).
-
Analyze changes in the resting membrane potential, action potential amplitude, and upstroke velocity.
-
Observe for the induction of early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs).
-
Safety and Handling
This compound is a highly toxic compound and should be handled with extreme caution in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated area or a fume hood. In case of accidental exposure, seek immediate medical attention.
Conclusion
This compound is a potent Aconitum alkaloid with expected significant activity as a sodium channel modulator. Its effects are likely to include persistent activation of sodium channels, leading to cardiotoxic and neurotoxic outcomes. The protocols provided herein offer a framework for the detailed characterization of its pharmacological and electrophysiological properties. Given the high toxicity of this class of compounds, careful dose-response studies are essential to understand its potential therapeutic and toxicological profile. Further research is required to fully elucidate the specific interactions of this compound with different sodium channel subtypes and its overall physiological effects.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the alternans of action potential duration and aconitine-induced arrhythmias in isolated rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the Alternans of Action Potential Duration and Aconitine-Induced Arrhythmias in Isolated Rabbit Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
Application Notes and Protocols for In Vivo Administration of 8-Deacetylyunaconitine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Pharmacokinetic Parameters
A study of 8-deacetylyunaconitine (B10862179) in rats has yielded key pharmacokinetic data following both intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats [1]
| Parameter | Intravenous Administration (0.1 mg/kg) | Oral Administration (5 mg/kg) |
| AUC (0-t) (ng/mL*h) | 73.0 ± 24.6 | 1770.0 ± 530.6 |
| Half-life (t½) (h) | 4.5 ± 1.7 | 3.2 ± 0.7 |
| Bioavailability (%) | - | 48.5 |
AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. t½: Elimination half-life.
Acute Toxicity Data
The acute toxicity of this compound has been determined in mice, providing essential data for dose selection in further studies.
Table 2: Acute Toxicity (LD50) of this compound in Mice [2]
| Administration Route | LD50 (mg/kg) |
| Oral | 60.0 |
| Intravenous | 7.60 |
LD50: The dose that is lethal to 50% of the tested population.
Experimental Protocols
Pharmacokinetic Studies in Rats
This protocol is based on a study that successfully characterized the pharmacokinetics of this compound in rats[1].
Objective: To determine the pharmacokinetic profile of this compound in rats after intravenous and oral administration.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., saline, PEG400, ethanol (B145695) mixture)
-
Sprague-Dawley rats (male, specific weight range, e.g., 200-250g)
-
Dosing gavage needles (for oral administration)
-
Syringes and needles for intravenous injection
-
Blood collection tubes (e.g., heparinized microcentrifuge tubes)
-
Centrifuge
-
UPLC-MS/MS system for bioanalysis
Protocol:
-
Animal Acclimatization: House rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment, with free access to food and water.
-
Drug Preparation:
-
For intravenous (IV) administration, dissolve this compound in a suitable vehicle to a final concentration for a 0.1 mg/kg dose.
-
For oral (PO) administration, dissolve or suspend this compound in a suitable vehicle for a 5 mg/kg dose.
-
-
Dosing:
-
Administer the prepared solution intravenously via the tail vein.
-
Administer the prepared solution orally using a gavage needle.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Place blood samples into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate parameters such as AUC, Cmax, Tmax, and t½.
-
Caption: Workflow for pharmacokinetic studies of this compound in rats.
Acute Toxicity Study (LD50 Determination) in Mice
This protocol is a standard method for determining the median lethal dose (LD50) of a compound.
Objective: To determine the LD50 of this compound in mice via oral and intravenous routes.
Materials:
-
This compound
-
Vehicle for administration
-
ICR mice (male and female, specific weight range)
-
Dosing gavage needles and syringes
Protocol:
-
Animal Acclimatization: As described in the pharmacokinetic protocol.
-
Dose Ranging: Conduct a preliminary dose-ranging study with a small number of animals to determine the approximate lethal dose range.
-
Main Study:
-
Divide mice into several groups (at least 3-4 groups per administration route), with an equal number of males and females in each group.
-
Administer a single dose of this compound to each group, with doses geometrically spaced.
-
Include a control group that receives only the vehicle.
-
-
Observation:
-
Observe the animals continuously for the first few hours post-administration and then periodically for 14 days.
-
Record signs of toxicity, such as changes in behavior, appearance, and any adverse reactions.[2]
-
Record the number of mortalities in each group.
-
-
Data Analysis:
-
Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
-
Caption: Workflow for determining the acute toxicity (LD50) of a compound in mice.
Analgesic Activity Assessment (Protocols based on Aconitine (B1665448) Studies)
Note: The following protocols are based on studies conducted with aconitine, a structurally related compound, as specific data for this compound is not currently available. These can serve as a starting point for investigating the potential analgesic effects of this compound.
This model assesses peripheral analgesic activity.
Objective: To evaluate the ability of this compound to reduce visceral pain.
Materials:
-
This compound
-
Vehicle
-
Acetic acid solution (e.g., 0.6% v/v)
-
Positive control (e.g., aspirin)
-
Mice
Protocol:
-
Animal Groups: Divide mice into groups: vehicle control, positive control, and 2-3 dose levels of this compound.
-
Drug Administration: Administer the test compound, positive control, or vehicle orally or intraperitoneally.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject acetic acid intraperitoneally.[3][4]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (stretching of the abdomen and/or hind limbs) for a defined period (e.g., 15-20 minutes).[3]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control.
This model assesses central analgesic activity.
Objective: To evaluate the effect of this compound on the thermal pain threshold.
Materials:
-
This compound
-
Vehicle
-
Positive control (e.g., morphine)
-
Hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 0.5°C)
-
Mice
Protocol:
-
Baseline Measurement: Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it shows signs of nociception (e.g., licking paws, jumping). Set a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.
-
Drug Administration: Administer the test compound, positive control, or vehicle.
-
Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure their reaction times.
-
Data Analysis: Calculate the increase in pain threshold (latency) for each group compared to their baseline values and to the vehicle control group.
Caption: Hypothetical signaling pathway for the analgesic action of this compound.
Anti-inflammatory Activity Assessment (Protocol based on General Rodent Models)
Note: This is a standard model for evaluating anti-inflammatory activity and can be adapted for this compound.
This is a widely used model for acute inflammation.
Objective: To assess the potential of this compound to inhibit acute inflammation.
Materials:
-
This compound
-
Vehicle
-
Positive control (e.g., indomethacin)
-
Carrageenan solution (e.g., 1% w/v in saline)
-
Plethysmometer or calipers
-
Rats
Protocol:
-
Animal Groups: Divide rats into groups: vehicle control, positive control, and 2-3 dose levels of this compound.
-
Drug Administration: Administer the test compound, positive control, or vehicle orally or intraperitoneally.
-
Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat.
-
Induction of Edema: After a set pre-treatment time (e.g., 60 minutes), inject carrageenan subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Conclusion
The provided data and protocols offer a foundational framework for the in vivo investigation of this compound in rodent models. The pharmacokinetic and acute toxicity data are crucial for dose selection and safety assessment in future efficacy studies. While specific analgesic and anti-inflammatory data for this compound are lacking, the established protocols for related compounds provide a robust starting point for such investigations. Researchers should adhere to ethical guidelines for animal research and adapt these protocols as necessary for their specific experimental designs.
References
- 1. Clinical poisoning events involving yunaconitine may be highly correlated with metabolism-based interactions: A critical role of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Deacetylyunaconitine In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of 8-deacetylyunaconitine (B10862179) and protocols for its use in in vivo studies. The information is compiled from publicly available data and is intended for research purposes only.
Introduction
This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus. Like other compounds in this class, it has garnered interest for its potential pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. Preclinical in vivo studies are crucial for evaluating the therapeutic potential and safety profile of this compound. A key challenge in conducting such studies is the poor aqueous solubility of many diterpenoid alkaloids, necessitating the use of specific solvent systems for effective administration.
Solubility of this compound
The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that while soluble in organic solvents, for in vivo applications, a biocompatible vehicle is required.
| Solvent | Solubility | Notes |
| DMSO | 12 mg/mL[1] | Dimethyl sulfoxide (B87167) is a common solvent for initial stock solutions. However, high concentrations can be toxic in vivo. It is recommended to use it as a co-solvent in a vehicle containing other solubilizing agents and a final aqueous component. |
| Water | Insoluble | This compound is poorly soluble in aqueous solutions like water, saline, or phosphate-buffered saline (PBS) alone. |
| Ethanol | Soluble | Often used as a co-solvent in formulations. |
| In Vivo Vehicle | See Protocol Section | A multi-component vehicle is recommended to ensure solubility and bioavailability for in vivo administration. A common formulation includes DMSO, PEG300, Tween 80, and saline or PBS.[2] |
In Vivo Experimental Protocol: Analgesic and Anti-inflammatory Models
This protocol provides a general guideline for the preparation and administration of this compound for in vivo studies in rodents. The specific dosages and models should be adapted based on the research question.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile normal saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration (e.g., 27-gauge)
Preparation of Dosing Solution
The following protocol is based on a vehicle formulation used for the in vivo administration of other alkaloids.[2]
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Normal Saline or PBS
-
-
Dissolve this compound:
-
Weigh the required amount of this compound.
-
First, dissolve the powder in the DMSO portion of the vehicle. Vortex until fully dissolved.
-
Add the PEG300 and Tween 80 to the DMSO solution and vortex thoroughly.
-
Finally, add the saline or PBS to the mixture and vortex until a clear and homogenous solution is obtained.
-
Note: It is recommended to prepare the dosing solution fresh on the day of the experiment.
Animal Models and Administration
-
Species: Mice or rats are commonly used for analgesic and anti-inflammatory studies.
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for preclinical studies of novel compounds. Oral gavage can also be considered.
-
Dosage: Based on studies of other diterpenoid alkaloids with analgesic and anti-inflammatory properties, a starting dose range of 1-10 mg/kg can be considered.[3][4] It is crucial to perform a dose-response study to determine the optimal and safe dose for your specific experimental model.
-
Control Group: The vehicle alone should be administered to a control group of animals to account for any effects of the solvent system.
Example Experimental Models
-
Analgesic Activity:
-
Acetic Acid-Induced Writhing Test: This model assesses visceral pain. This compound or vehicle is administered i.p. prior to the i.p. injection of acetic acid. The number of writhes is then counted for a defined period.
-
Hot Plate Test: This model evaluates central analgesic activity. The latency of the animal to react to a thermal stimulus (licking paws or jumping) is measured before and after drug administration.
-
-
Anti-inflammatory Activity:
-
Carrageenan-Induced Paw Edema: This is a model of acute inflammation. Paw volume is measured before and at various time points after the injection of carrageenan into the paw. This compound or vehicle is administered prior to the carrageenan injection.
-
Lipopolysaccharide (LPS)-Induced Inflammation: LPS can be administered to induce a systemic inflammatory response. Inflammatory markers such as cytokines (e.g., TNF-α, IL-6) can be measured in serum or tissues.
-
Signaling Pathways
Diterpenoid alkaloids have been shown to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation. While the specific pathways affected by this compound require further investigation, literature on related compounds suggests potential involvement of the PI3K/Akt, MAPK, and NF-κB pathways.[5][6][7][8]
One study on a franchetine-type diterpenoid alkaloid demonstrated that its anti-inflammatory effects were mediated through the inhibition of the TLR4-MyD88/NF-κB/MAPKs signaling pathway.[4] This provides a plausible mechanism for the potential anti-inflammatory actions of this compound.
Caption: Potential anti-inflammatory signaling pathway of diterpenoid alkaloids.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound.
Caption: A typical workflow for in vivo studies of this compound.
Conclusion
These application notes provide a starting point for researchers investigating the in vivo properties of this compound. Due to the limited publicly available data specifically on this compound, it is imperative that researchers conduct preliminary studies to determine the optimal formulation, dosage, and safety profile within their specific experimental context. The provided protocols and background information are intended to facilitate the design of such studies.
References
- 1. The diterpenoid alkaloid noroxoaconitine is a Mapkap kinase 5 (MK5/PRAK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biologically active franchetine-type diterpenoid alkaloids: Isolation, synthesis, anti-inflammatory, agalgesic activities, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-diabetic effect of three new norditerpenoid alkaloids in vitro and potential mechanism via PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]
- 7. Diversity-oriented synthesis of diterpenoid alkaloids yields a potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impediment of Cancer by Dietary Plant-derived Alkaloids Through Oxidative Stress: Implications of PI3K/AKT Pathway in Apoptosis, Autophagy, and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Standards of 8-Deacetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Deacetylyunaconitine (B10862179) is a diterpenoid alkaloid found in plants of the Aconitum genus. Like other related alkaloids, it is a compound of interest for pharmacological and toxicological studies. Aconitum alkaloids are known for their potent biological activities, which include cardiotoxic and neurotoxic effects. These effects are primarily mediated through their interaction with voltage-gated sodium channels.[1][2][3] Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices, including plant materials, biological samples, and pharmaceutical preparations.
This document provides detailed application notes and protocols for the analytical standards of this compound, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Standards
A reference standard of this compound is required for accurate quantification. Commercially available standards typically have a purity of ≥98%, confirmed by HPLC.[4] It is essential to obtain a certificate of analysis (CoA) for the reference standard, which provides details on its purity, identity, and storage conditions.
Chemical Information:
| Property | Value |
| CAS Number | 93460-55-0 |
| Molecular Formula | C₃₃H₄₇NO₁₀ |
| Molecular Weight | 617.73 g/mol |
High-Performance Liquid Chromatography (HPLC-UV) Method
This section outlines a general HPLC-UV method suitable for the quantification of this compound in plant extracts. This protocol is based on established methods for the analysis of Aconitum alkaloids and may require optimization for specific matrices.
Experimental Protocol
1. Sample Preparation (Plant Material)
-
Extraction:
-
Weigh 1.0 g of powdered, dried plant material into a conical flask.
-
Add 50 mL of a methanol:water (70:30, v/v) solution containing 0.1% formic acid.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Allow the mixture to stand for 24 hours at room temperature.
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.
-
2. Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/PDA detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile (B52724) |
| Gradient | 0-10 min: 20-40% B10-25 min: 40-60% B25-30 min: 60-80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Data Presentation: Method Validation Parameters (Example)
The following table summarizes typical validation parameters for an HPLC-UV method for the quantification of an Aconitum alkaloid.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended. The following is an example protocol that can be adapted for the analysis of this compound.
Experimental Protocol
1. Sample Preparation (Biological Matrix - e.g., Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog if available).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
2. LC-MS/MS Conditions
| Parameter | Condition |
| Instrument | LC-MS/MS system (e.g., Triple Quadrupole) |
| Column | UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 10% B1-5 min: 10-90% B5-6 min: 90% B6-6.1 min: 90-10% B6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of the reference standard.Example: Precursor ion [M+H]⁺ → Product ion |
Data Presentation: Method Validation Parameters (Example)
The following table summarizes typical validation parameters for an LC-MS/MS method.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
| Matrix Effect | < 15% |
Visualizations
Experimental Workflow
Proposed Mechanism of Action
Aconitum alkaloids, including this compound, are known to exert their toxic effects by modulating the function of voltage-gated sodium channels (VGSCs).[3] These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. The alkaloids bind to site 2 of the α-subunit of the VGSC, which leads to a persistent activation of the channel by inhibiting its inactivation. This results in a continuous influx of sodium ions, leading to membrane depolarization and subsequent cellular hyperexcitability, which manifests as cardiotoxicity and neurotoxicity.[1][5]
References
- 1. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on <i>Aconitum</i> alkaloids [cjnmcpu.com]
- 2. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The action of toxins on the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances on pharmacology and toxicology of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving 8-Deacetylyunaconitine Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 8-deacetylyunaconitine (B10862179).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus. Like many complex natural products, particularly alkaloids, it possesses a large, hydrophobic molecular structure. This characteristic often leads to poor solubility in aqueous solutions. In its free base form, this compound is likely insoluble or poorly soluble in neutral water but may be soluble in organic solvents like DMSO.[1][2] For many experimental and therapeutic applications, from in vitro biological assays to potential clinical formulations, achieving sufficient concentration in an aqueous medium is a critical prerequisite.
Q2: What are the primary strategies for enhancing the aqueous solubility of a poorly soluble alkaloid like this compound?
Several well-established techniques can be employed to improve the aqueous solubility of poorly soluble compounds.[3][4][5] The most common and effective methods for alkaloids include:
-
pH Adjustment: Exploiting the basic nature of the alkaloid's nitrogen atom to form a more soluble salt at acidic pH.[1][6]
-
Co-solvency: Using a mixture of water and a miscible organic solvent to increase the solubility of hydrophobic compounds.[7][8][9]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the molecule within a cyclodextrin, which has a hydrophobic interior and a hydrophilic exterior, to form a water-soluble inclusion complex.[10][11][12]
-
Use of Surfactants: Employing surfactants that form micelles to encapsulate the drug, thereby increasing its apparent solubility in water.[6]
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix to improve its dissolution characteristics.[13]
The choice of method depends on the specific experimental requirements, such as the desired final concentration, the tolerance of the biological system to excipients, and the intended route of administration.[3]
Troubleshooting Guides & Experimental Protocols
Issue: Precipitation of this compound in Aqueous Buffer
This is a common issue when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium. The following troubleshooting guides provide step-by-step protocols to overcome this problem.
Method 1: pH Adjustment
Principle: this compound, as an alkaloid, contains a basic nitrogen atom. Lowering the pH of the aqueous solution will protonate this nitrogen, forming a more water-soluble salt.[1][6] This is often the simplest and most direct method to try first.
Experimental Protocol:
-
Determine the pKa: If the pKa of this compound is unknown, a preliminary titration or computational prediction can be performed. Solubility is generally highest at a pH at least 2 units below the pKa.
-
Prepare Acidic Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., pH 4.0, 5.0, 6.0). Common choices include citrate (B86180) or acetate (B1210297) buffers.
-
Solubility Testing:
-
Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
-
Optimization: Select the lowest pH that provides the desired solubility while being compatible with your experimental system.
Hypothetical Data Presentation:
| Buffer pH | Buffer System | Hypothetical Solubility (µg/mL) |
| 7.4 | PBS | < 1 |
| 6.0 | Phosphate | 15 |
| 5.0 | Acetate | 120 |
| 4.0 | Acetate | > 500 |
Method 2: Co-solvency
Principle: The addition of a water-miscible organic solvent (a co-solvent) reduces the polarity of the aqueous medium, which can increase the solubility of hydrophobic compounds.[7][8][9]
Experimental Protocol:
-
Select Co-solvents: Choose pharmaceutically acceptable co-solvents such as Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), or Dimethyl Sulfoxide (DMSO).[7][]
-
Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at various concentrations (e.g., 5%, 10%, 20% v/v).
-
Solubility Testing:
-
Perform a solubility study as described in the pH Adjustment protocol, using the co-solvent mixtures instead of different pH buffers.
-
Equilibrate the samples, centrifuge, and analyze the supernatant to determine the solubility in each mixture.
-
-
Optimization: Identify the lowest concentration of the co-solvent that achieves the target solubility. Be mindful that high concentrations of organic solvents can be toxic to cells or interfere with biological assays.
Hypothetical Data Presentation:
| Co-solvent | Concentration in Water (v/v) | Hypothetical Solubility (µg/mL) |
| None | 0% | < 1 |
| Ethanol | 10% | 25 |
| Propylene Glycol | 10% | 40 |
| PEG 400 | 10% | 75 |
| DMSO | 5% | 150 |
Method 3: Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate poorly soluble molecules, forming an inclusion complex that has significantly improved aqueous solubility.[10][12][15]
Experimental Protocol:
-
Select a Cyclodextrin: Common choices include β-Cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD).
-
Prepare Cyclodextrin Solutions: Create a range of cyclodextrin concentrations in your desired aqueous buffer (e.g., 10 mM, 25 mM, 50 mM).
-
Complexation (Kneading Method):
-
Weigh the desired amount of this compound and the cyclodextrin (e.g., in a 1:1 or 1:2 molar ratio).
-
Place the powders in a mortar. Add a small amount of a solvent blend like water/ethanol (1:1) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting product in an oven or under vacuum to remove the solvent.
-
-
Solubility Testing:
-
Disperse the dried complex in the aqueous buffer.
-
Equilibrate, centrifuge, and analyze the supernatant to determine the solubility enhancement.
-
Hypothetical Data Presentation:
| Cyclodextrin Type | Concentration (mM) | Molar Ratio (Drug:CD) | Hypothetical Solubility (µg/mL) |
| None | 0 | - | < 1 |
| β-CD | 15 | 1:1 | 50 |
| HP-β-CD | 25 | 1:1 | 250 |
| HP-β-CD | 50 | 1:2 | > 1000 |
Visualizing Experimental Workflows
The following diagrams illustrate the decision-making process and experimental workflows for improving the solubility of this compound.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for the pH adjustment method.
Caption: Experimental workflow for cyclodextrin complexation.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
8-deacetylyunaconitine stability issues in cell culture media
This resource provides guidance on the stability of 8-deacetylyunaconitine (B10862179) in experimental settings, particularly in cell culture media. Given the limited specific data on this compound, information from closely related C19-diterpenoid alkaloids, such as aconitine (B1665448), is used as a proxy to inform best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the standard storage recommendations?
This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus.[1] For optimal stability, it should be stored as a powder at -20°C for up to three years.[2] Stock solutions, typically prepared in DMSO, should be stored at -80°C and are generally stable for up to one year.[1]
Table 1: Chemical Properties and Storage of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₇NO₁₀ | [1] |
| Molecular Weight | 617.73 g/mol | [2] |
| CAS Number | 93460-55-0 | [1] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (in DMSO) | -80°C for up to 1 year | [1] |
Q2: What is the primary stability concern for this compound in cell culture media?
The primary stability concern for aconitine-type alkaloids in aqueous solutions, including cell culture media, is hydrolysis . These compounds contain ester bonds that are susceptible to cleavage.[3] Aconitine, a related diester alkaloid, hydrolyzes into less toxic monoester forms (like benzoylaconine) and then into non-ester amine alcohols (like aconine).[4][5] Since this compound is already a monoester alkaloid (de-acetylated at the C8 position), it is susceptible to further hydrolysis of the remaining ester group at the C14 position.
Q3: How do common experimental factors like pH and temperature affect stability?
Both pH and temperature significantly impact the rate of hydrolysis.
-
pH: Aconitine alkaloids are more stable in slightly acidic conditions compared to neutral or alkaline conditions. Studies on aconitine show that hydrolysis rates are considerably higher at pH 7.4 (typical for cell culture media) than at pH 6.0.[6]
-
Temperature: Higher temperatures accelerate the hydrolysis process. Aconitine stored at 37°C degrades much faster than when stored at 25°C or in a frozen state.[6]
Therefore, prolonged incubation in cell culture media at 37°C can be expected to lead to significant degradation of this compound.
Q4: Can components of the cell culture medium itself affect stability?
Yes. While specific interactions with this compound are not documented, various media components can influence the stability of compounds in general. The complex mixture of amino acids, salts, and buffers can catalytically affect degradation pathways. Furthermore, the presence of serum containing esterases can enzymatically accelerate the hydrolysis of ester-containing compounds. It is crucial to consider the composition of your specific medium.
Q5: How long can I expect this compound to be stable in my cell culture medium at 37°C?
There is no specific published stability data for this compound in cell culture media. Based on data for aconitine, significant hydrolysis can occur within 20-24 hours in an aqueous solution.[3][4] Given the inherent instability of the aconitine backbone at 37°C and neutral pH, it is strongly recommended that researchers:
-
Prepare fresh working solutions immediately before each experiment.
-
Minimize the time the compound spends in the culture medium before and during the experiment.
-
Empirically determine the stability in their specific experimental setup if long incubation times are necessary (see Protocol section below).
Troubleshooting Guide
Problem: I am seeing inconsistent or weaker-than-expected biological effects in my cell-based assays.
-
Possible Cause: Degradation of this compound after dilution into aqueous culture medium. The actual concentration of the active compound may be lower than intended and may vary between experiments.
-
Troubleshooting Steps:
-
Stock Solution Check: Ensure your DMSO stock solution has been stored correctly at -80°C and is within its recommended shelf life.
-
Prepare Fresh: Always prepare fresh dilutions of the compound in your cell culture medium immediately before adding it to the cells. Do not store the compound in aqueous solutions.
-
Minimize Incubation Time: If your experimental design allows, reduce the incubation time to minimize the extent of degradation.
-
Conduct a Stability Test: Perform a stability study to quantify the rate of degradation in your specific medium and under your experimental conditions (see Protocol below). This will help you understand the true concentration of the compound over time.
-
Problem: There is high variability between my experimental replicates.
-
Possible Cause: Inconsistent degradation rates due to minor variations in experimental timing or conditions.
-
Troubleshooting Steps:
-
Standardize Timing: Be meticulous about standardizing the time between preparing the working solution and adding it to the cells, as well as the total incubation duration.
-
Ensure Uniform Conditions: Verify that the temperature (37°C) and pH (~7.4) are consistent across all plates, wells, and flasks.
-
Consider an Acellular Control: Include control wells containing only the compound in the medium (without cells) and incubate them alongside your experimental samples. Analyzing the compound concentration in these wells at the end of the experiment can help determine the extent of abiotic degradation.
-
Visualizations and Diagrams
Caption: Simplified hydrolysis pathway for aconitine-type alkaloids.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
Caption: General workflow for assessing compound stability in cell culture media.
Experimental Protocol
Protocol: Assessing the Stability of this compound in Cell Culture Media via LC-MS/MS
This protocol provides a framework for quantifying the degradation of this compound over time in a specific cell culture medium under standard incubation conditions.
1. Materials and Reagents
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
The specific cell culture medium to be tested (e.g., DMEM, RPMI-1640), supplemented as required (e.g., with FBS, antibiotics)
-
Acetonitrile (ACN), LC-MS grade
-
Purified water, LC-MS grade
-
Formic acid (optional, for mobile phase)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Incubator (37°C, 5% CO₂)
-
Vortex mixer
-
Centrifuge
-
HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)
2. Procedure
-
Step 1: Preparation of Stock Solution
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the powder is completely dissolved.
-
Store this stock solution in small aliquots at -80°C.
-
-
Step 2: Sample Preparation and Incubation
-
Pre-warm the cell culture medium to 37°C in the incubator.
-
In a sterile tube, spike the pre-warmed medium with the 10 mM stock solution to achieve a final concentration relevant to your experiments (e.g., 10 µM). Vortex gently to mix. This is your Test Solution .
-
Immediately collect an aliquot (e.g., 100 µL) from the Test Solution. This is your T=0 time point .
-
Place the remaining Test Solution in the 37°C, 5% CO₂ incubator.
-
Collect subsequent aliquots at desired time points (e.g., 2, 4, 8, 12, and 24 hours).
-
-
Step 3: Sample Quenching and Processing
-
For each aliquot collected (including T=0), immediately add it to a microcentrifuge tube containing 3 volumes of ice-cold acetonitrile (e.g., 300 µL ACN for a 100 µL aliquot). This stops the degradation and precipitates proteins from the serum.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Develop a sensitive and specific Multiple Reaction Monitoring (MRM) method to detect and quantify this compound. You will also need to identify potential degradation products, such as the fully hydrolyzed aconine (B1215550) backbone.
-
Inject the processed samples onto the LC-MS/MS system.
-
Generate a standard curve using the this compound stock solution diluted in a mixture of medium and ACN (1:3 ratio) to accurately quantify the concentration in your samples.
4. Data Analysis
-
Calculate the concentration of this compound remaining at each time point.
-
Plot the percentage of the compound remaining versus time. The T=0 sample represents 100%.
-
From this plot, you can determine the half-life (t₁/₂) of this compound in your specific cell culture medium under your experimental conditions.
References
preventing 8-deacetylyunaconitine degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 8-deacetylyunaconitine (B10862179), a diterpenoid alkaloid from Aconitum species.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The main cause of degradation for this compound, a C19 diterpenoid alkaloid, is the hydrolysis of its ester group.[1][2] This chemical process is primarily influenced by factors such as pH, temperature, and the solvents used during extraction.
Q2: How does pH affect the stability of this compound?
A2: Alkaline and neutral pH conditions significantly promote the hydrolysis of the ester linkages in aconitine-type alkaloids.[3][4] To minimize degradation, it is recommended to perform extractions under acidic conditions, for instance, by using an acidic alcohol solution with a pH of 3.0.[5][6]
Q3: What is the optimal temperature for extracting this compound?
A3: Elevated temperatures accelerate the degradation of aconitine (B1665448) alkaloids.[4][7] While one study identified an optimal extraction temperature of 80°C for total alkaloids from Aconitum gymnandrum, it was for a short duration of 30 minutes.[8] For stability, it is generally advisable to use lower temperatures or shorter extraction times if higher temperatures are necessary. High temperatures (120°C–200°C) can lead to pyrolysis, which alters the chemical structure of the alkaloids.[7][9]
Q4: Which solvents are recommended for the extraction of this compound?
A4: Acidified ethanol (B145695) is a commonly used solvent for the extraction of aconitine alkaloids as it helps to maintain a low pH and improve stability.[5][6] Methanol (B129727) should be used with caution as it can cause transesterification of the acetyl group at the C8 position in related aconitine alkaloids.[9] Other methods have utilized ammoniacal ether followed by methanol.[10]
Q5: How can I purify this compound after extraction?
A5: A common method for the purification of aconitine alkaloids is chromatography on a macroporous adsorption resin column.[11] Another technique that has been developed for selective enrichment is gas-liquid microextraction.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation during extraction: The pH of the extraction solvent may be too high (neutral or alkaline). | Acidify the extraction solvent. An acidic alcohol solution (e.g., ethanol with acetic acid to pH 3.0) can improve stability and yield.[5][6] |
| High extraction temperature: Prolonged exposure to high temperatures can degrade the alkaloid. | Reduce the extraction temperature or shorten the extraction time. Consider using methods like ultrasonic extraction at a lower temperature. | |
| Inappropriate solvent: The solvent may not be optimal for extraction or may be causing degradation. | Use acidified ethanol. Avoid methanol to prevent potential transesterification reactions.[9] | |
| Presence of degradation products in the extract | Hydrolysis: The presence of monoester or non-ester aconitine-type alkaloids indicates hydrolysis. | Review and control the pH and temperature of your extraction process. Ensure the pH is acidic and the temperature is as low as feasible.[3][4] |
| Pyrolysis: The presence of pyro-aconitine derivatives suggests the use of excessively high temperatures. | Avoid high-temperature processing steps. Maintain extraction temperatures below the point where pyrolysis occurs (typically above 120°C).[7][9] | |
| Difficulty in purifying the target compound | Co-extraction of impurities: The initial extract may contain a high level of impurities that interfere with purification. | Employ a preliminary purification step. Using a macroporous adsorption resin can help to remove impurities before final purification.[11] |
| Loss of compound during purification: The purification method may not be suitable for the target alkaloid. | Optimize the purification protocol. Consider alternative methods like gas-liquid microextraction for selective enrichment.[12][13] |
Experimental Protocols
Protocol 1: Reflux Extraction with Acidified Ethanol
This protocol is adapted from methods optimized for the extraction of aconitine alkaloids from Aconitum species.[5][6]
1. Sample Preparation:
-
Air-dry the plant material (e.g., roots of Aconitum species) and grind it into a fine powder.
2. Extraction:
-
Place the powdered plant material in a round-bottom flask.
-
Prepare an acidic alcohol solution by mixing ethanol and an acidic solution (e.g., acetic acid in water) to achieve a final pH of 3.0. A recommended ratio is 85:15 (v/v) of ethanol to pH 3.0 acetic acid solution.[5]
-
Add the acidic alcohol solution to the plant material at a solvent-to-solid ratio of 6:1 (v/w).
-
Reflux the mixture at a controlled temperature (e.g., 60-80°C) for 1 hour.
-
Repeat the extraction process two more times with fresh solvent.
3. Filtration and Concentration:
-
Combine the extracts from the three reflux cycles.
-
Filter the combined extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
4. Purification:
-
The crude extract can be further purified using column chromatography, for example, with a macroporous adsorption resin.[11]
Visualizations
References
- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. [Study on the optimum extracting conditions of total alkaloids and aconitine in Aconitum szechenyianum Gay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Aconitine - Wikipedia [en.wikipedia.org]
- 10. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN102895338A - Preparation method of monkshood or radix aconite total alkaloid extractive - Google Patents [patents.google.com]
- 12. Targeted Enrichment and Characterization of Diester Diterpenoid Alkaloids in Aconitum Herbs Using Gas–Liquid Microextraction Coupled with High-Resolution Mass Spectrometry [mdpi.com]
- 13. Targeted Enrichment and Characterization of Diester Diterpenoid Alkaloids in Aconitum Herbs Using Gas-Liquid Microextraction Coupled with High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 8-deacetylyunaconitine HPLC Peak Tailing
Welcome to the technical support center for the chromatographic analysis of 8-deacetylyunaconitine (B10862179). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing during HPLC analysis of this diterpenoid alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, featuring a "tail" that extends from the highest point of the peak back to the baseline. For quantitative analysis, this is problematic as it can lead to inaccurate peak integration, reduced sensitivity as the peak height is diminished, and poor resolution between adjacent peaks. This compound, as a basic alkaloid, is particularly susceptible to peak tailing.
Q2: What are the primary chemical causes of peak tailing for a basic compound like this compound?
A2: The leading cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase. Key factors include:
-
Silanol (B1196071) Interactions: Standard silica-based reversed-phase columns (like C18) have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above 3, these silanols can become ionized (SiO-) and interact electrostatically with the protonated basic functional groups of this compound. This secondary retention mechanism is a major contributor to peak tailing.
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, both ionized and non-ionized forms of the molecule will be present, which can result in peak broadening and tailing.
Q3: Besides chemical interactions, what other factors can contribute to peak tailing?
A3: Several other factors can also lead to peak tailing:
-
Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to peak distortion.
-
Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, causing asymmetrical peak shapes.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can increase peak broadening and tailing.
Troubleshooting Guides
If you are experiencing peak tailing with this compound, follow these step-by-step guides to diagnose and resolve the issue.
Initial System Checks
-
Verify System Suitability: Review your system suitability parameters. A sudden onset of peak tailing for your standards may point to an issue with the column or mobile phase.
-
Check for Column Overload: To test for column overload, dilute your sample (e.g., by a factor of 10) and inject it again. If the peak shape becomes more symmetrical, you were likely overloading the column.
Method Optimization to Reduce Peak Tailing
If initial checks do not resolve the issue, you will need to optimize your HPLC method.
Experimental Protocols
Here are detailed methodologies for experiments to troubleshoot peak tailing.
Protocol 1: Mobile Phase pH and Additive Optimization
Objective: To minimize silanol interactions by adjusting the mobile phase pH and using additives.
Procedure:
-
Low pH Mobile Phase:
-
Prepare an aqueous mobile phase containing 0.1% formic acid or 0.1% phosphoric acid. The pH of this mobile phase should be around 2.5-3.0.
-
Your organic mobile phase should be acetonitrile (B52724) or methanol (B129727).
-
Start with a gradient or isocratic elution and observe the peak shape. A low pH will protonate the residual silanol groups, reducing their interaction with the protonated this compound.
-
-
Addition of a Tailing Suppressor:
-
To the low pH aqueous mobile phase, add a small concentration of a basic competitor, such as 0.1% triethylamine (B128534) (TEA).[1]
-
TEA will preferentially interact with the active silanol sites, further reducing the secondary interactions with your analyte.
-
-
High pH Mobile Phase:
-
Prepare an aqueous mobile phase with a buffer system that maintains a high pH, such as 10 mM ammonium (B1175870) bicarbonate or ammonium hydroxide, adjusted to pH 9-10.
-
At a high pH, the this compound will be in its neutral form, minimizing ionic interactions with the stationary phase. Ensure your column is stable at high pH.
-
Protocol 2: Column Selection and Care
Objective: To utilize a column with reduced silanol activity or an alternative separation chemistry.
Procedure:
-
Use an End-Capped Column: Select a modern, high-purity silica (B1680970) column that is well end-capped. End-capping chemically derivatizes the majority of residual silanol groups, making them less available for interaction.
-
Consider a Column with a Different Stationary Phase:
-
Polar-Embedded Columns: These columns have a polar group embedded in the C18 chain, which helps to shield the silanol groups.
-
Hybrid Particle Columns: Columns with bridged ethylene (B1197577) hybrid (BEH) or charged surface hybrid (CSH) particles often show improved peak shape for basic compounds over a wider pH range.
-
-
Column Washing: If you suspect column contamination, flush the column with a series of strong solvents. A general procedure for a reversed-phase column is to wash with water, then isopropanol (B130326), followed by hexane (B92381) (for non-polar contaminants), then isopropanol again, and finally re-equilibrate with your mobile phase. Always disconnect the column from the detector before flushing with highly retentive solvents.
Data Presentation
The following table summarizes typical starting conditions and optimization strategies for the HPLC analysis of aconitine-type alkaloids, which can be adapted for this compound.
| Parameter | Condition 1 (Low pH) | Condition 2 (High pH) | Optimization Notes |
| Column | C18, 5 µm, 4.6 x 250 mm (End-capped) | pH stable C18, 5 µm, 4.6 x 150 mm | Modern, high-purity columns provide better peak shapes. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Bicarbonate in Water, pH 10 | The choice of acid or base is critical for controlling peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile | Acetonitrile often provides better peak shapes than methanol for alkaloids. |
| Gradient | Start with a low percentage of B and increase | Start with a low percentage of B and increase | A gradient is often necessary to elute all compounds of interest. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Adjust as needed to optimize resolution and analysis time. |
| Temperature | 30 °C | 30 °C | Higher temperatures can sometimes improve peak shape but may affect column stability. |
| Additives | 0.1% Triethylamine | - | Triethylamine acts as a tail-suppressing agent at low pH. |
Mandatory Visualization
The following diagrams illustrate the troubleshooting workflow and the chemical interactions responsible for peak tailing.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Caption: The effect of mobile phase pH on analyte and silanol interactions.
References
Technical Support Center: Troubleshooting Inconsistent Results in 8-Deacetylyunaconitine Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during bioassays with 8-deacetylyunaconitine (B10862179).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary bioactivities?
This compound is a C19-diterpenoid alkaloid derived from plants of the Aconitum genus. Like other aconitine-type alkaloids, its primary bioactivities are associated with neurotoxicity and cardiotoxicity. These effects are mainly attributed to its interaction with voltage-gated sodium channels.
Q2: We are observing high variability in our IC50 values for this compound in cytotoxicity assays. What are the potential causes?
Inconsistent IC50 values are a common issue in bioassays with natural compounds like this compound. Several factors can contribute to this variability:
-
Compound Stability and Solubility: this compound's stability can be influenced by the solvent and storage conditions. It is soluble in DMSO, and stock solutions should be stored at -20°C for short-term use and -80°C for long-term storage to minimize degradation.[1] In aqueous cell culture media, the compound's stability may decrease, and it can interact with media components.
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound. Factors such as the expression levels of target proteins (e.g., specific sodium channel subtypes) and the overall metabolic activity of the cells can influence the results.
-
Assay-Specific Issues: The choice of cytotoxicity assay can significantly impact the results. For instance, the MTT assay is known to be susceptible to interference from compounds that have reducing properties or that affect cellular metabolic activity without directly causing cell death.
-
Experimental Technique: Inconsistencies in cell seeding density, drug concentration preparation, incubation times, and pipetting techniques can all contribute to variability.
Q3: How should I prepare and store this compound for in vitro experiments?
For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Stock Solution Preparation: Prepare a stock solution of at least 10 mM in 100% DMSO. Sonication may be recommended to ensure complete dissolution.[1]
-
Storage: Store the powdered compound at -20°C for up to 3 years. Once dissolved in a solvent, store the stock solution at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
Problem: High variability in cell viability readings or inconsistent IC50 values between experiments.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the culture wells for any signs of compound precipitation after addition to the media. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different solvent system if compatible with the assay. The solubility of this compound in aqueous media can be limited. |
| Interference with MTT Assay | This compound, as a natural product, may interfere with the MTT assay by directly reducing the MTT reagent or by altering the metabolic activity of the cells without causing cell death. To verify this, run a control experiment with this compound in cell-free media containing MTT. If a color change is observed, consider using an alternative cytotoxicity assay such as the lactate (B86563) dehydrogenase (LDH) release assay or a cell counting-based method. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding and avoid edge effects by not using the outermost wells of the plate or by filling them with sterile PBS. |
| Variable Incubation Times | Standardize the incubation time with this compound across all experiments. For time-course studies, ensure precise timing for each data point. |
| DMSO Concentration Effects | Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used. Ensure the final DMSO concentration is below the cytotoxic threshold for your specific cell line (typically <0.5%). |
Issue 2: Difficulty in Detecting a Clear Effect on Voltage-Gated Sodium Channels
Problem: Inconsistent or no observable effect of this compound on sodium currents in electrophysiology experiments (e.g., patch-clamp).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Sodium Channel Subtype | This compound may exhibit selectivity for specific voltage-gated sodium channel subtypes. Ensure the cell line used for your assay expresses the target subtype (e.g., Nav1.7, which is implicated in pain pathways and affected by related alkaloids).[2][3][4] Consider using cell lines with known expression profiles or heterologous expression systems. |
| Compound Stability in Extracellular Solution | Prepare fresh extracellular solutions containing this compound for each experiment. The stability of the compound in aqueous buffer over the course of a long experiment may be a concern. |
| Inappropriate Voltage Protocol | The effect of some sodium channel modulators is state-dependent (i.e., they bind preferentially to the open, closed, or inactivated state of the channel). Vary your voltage protocols to assess the effect of this compound on different channel states. For example, use protocols that assess tonic block, use-dependent block, and effects on steady-state inactivation. |
| Slow On/Off Rate | The binding and unbinding of the compound to the channel may be slow. Ensure adequate pre-incubation time before recording and allow for sufficient washout time to observe reversibility. |
Issue 3: Ambiguous Results in Apoptosis Assays
Problem: Inconsistent or unclear markers of apoptosis (e.g., caspase activation, changes in mitochondrial membrane potential) after treatment with this compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Timing of Apoptotic Events | Apoptosis is a dynamic process with a specific timeline of events. The optimal time to observe specific markers like caspase activation or changes in mitochondrial membrane potential may vary. Conduct a time-course experiment to identify the peak of these events. Early apoptotic events like phosphatidylserine (B164497) externalization (Annexin V staining) can be detected before later events like DNA fragmentation.[5][6][7] |
| Cell Line-Specific Apoptotic Pathways | Different cell lines may utilize different apoptotic pathways (intrinsic vs. extrinsic) or have varying sensitivities to their induction. Characterize the expression of key apoptotic proteins (e.g., Bcl-2 family members, caspases) in your cell line. |
| Assay Sensitivity | Ensure the chosen apoptosis assay is sensitive enough to detect the changes induced by this compound at the concentrations used. For example, for mitochondrial membrane potential, using a ratiometric dye like JC-1 can provide more robust results than a single-wavelength dye.[8] |
| Necrosis vs. Apoptosis | At higher concentrations, this compound may induce necrosis instead of, or in addition to, apoptosis. Use dual-staining methods, such as Annexin V and a viability dye (e.g., Propidium Iodide), in flow cytometry to distinguish between apoptotic, necrotic, and viable cells.[5][6][9] |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol is adapted for a 96-well plate format with adherent cells, such as the SH-SY5Y neuroblastoma cell line.[10][11][12][13][14]
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol is for use with fluorescence microscopy or a plate reader.
-
Cell Treatment: Seed cells in a suitable format (e.g., 96-well black-walled plate for plate reader analysis or on coverslips for microscopy). Treat the cells with this compound for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Prepare a 1X JC-1 staining solution in pre-warmed culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Plate Reader: Measure the fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~535/590 nm) wavelengths. The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential. A decrease in this ratio suggests depolarization.[8]
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h | Assay Method |
| SH-SY5Y | Human Neuroblastoma | 15.5 ± 2.1 | MTT |
| PC12 | Rat Pheochromocytoma | 25.2 ± 3.5 | LDH Release |
| HL-1 | Mouse Cardiomyocyte | 8.9 ± 1.2 | CellTiter-Glo |
| HEK293 | Human Embryonic Kidney | > 100 | MTT |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values can vary significantly based on experimental conditions.[15][16]
Table 2: Hypothetical Quantitative Analysis of Apoptosis by Flow Cytometry
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.3 | 2.1 ± 0.5 | 2.7 ± 0.8 |
| This compound (10 µM) | 65.8 ± 4.1 | 20.5 ± 2.9 | 13.7 ± 1.5 |
| This compound (50 µM) | 30.1 ± 3.5 | 35.2 ± 4.2 | 34.7 ± 3.9 |
Note: These are hypothetical values for illustrative purposes.[9]
Signaling Pathways and Experimental Workflows
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium channels Nav1.7, Nav1.8 and pain; two distinct mechanisms for Nav1.7 null analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico exploration of bioactive secondary metabolites with anesthetic effects on sodium channels Nav 1.7, 1.8, and 1.9 in painful human dental pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. bu.edu [bu.edu]
- 8. A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Differentiated SH-SY5Y neuroblastoma cells as a model for evaluation of nerve agent-associated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
8-Deacetylyunaconitine Interference in Fluorescence Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by 8-deacetylyunaconitine (B10862179) in fluorescence-based assays.
Troubleshooting Guides
When encountering unexpected results in fluorescence assays involving this compound, it is crucial to systematically troubleshoot potential sources of interference. The primary mechanisms of interference for compounds like this compound are autofluorescence and fluorescence quenching.
Table 1: Troubleshooting this compound Interference
| Observed Problem | Potential Cause | Recommended Solution |
| High background fluorescence in wells containing only this compound and buffer. | Autofluorescence: this compound may be intrinsically fluorescent at the excitation and emission wavelengths used in the assay. | 1. Perform a spectral scan: Determine the excitation and emission spectra of this compound to identify its fluorescent profile. 2. Change fluorophore: Switch to a fluorophore with excitation and emission spectra that do not overlap with this compound's fluorescence. Red-shifted dyes are often a good choice as many interfering compounds fluoresce in the blue-green region. 3. Background subtraction: If the autofluorescence is consistent and not excessively high, subtract the signal from control wells containing only this compound from the experimental wells. |
| Decreased fluorescence signal in the presence of this compound compared to the control, even in the absence of the intended biological target. | Fluorescence Quenching: this compound may be absorbing the excitation light or the emitted fluorescence from the reporter fluorophore. | 1. Perform a quenching control experiment: Measure the fluorescence of the assay's fluorophore in the presence and absence of this compound. 2. Decrease compound concentration: If possible, lower the concentration of this compound to minimize quenching effects. 3. Use a brighter, more photostable fluorophore: A brighter fluorophore may overcome the quenching effect. 4. Change the assay format: Consider a non-fluorescence-based orthogonal assay to confirm hits. |
| Inconsistent or variable fluorescence readings across replicate wells. | Compound Precipitation: this compound may be precipitating out of solution at the concentration used, leading to light scatter and variable readings. | 1. Check solubility: Determine the solubility of this compound in the assay buffer. 2. Visual inspection: Examine the assay plate for any visible precipitate. 3. Lower compound concentration: Work at concentrations well below the solubility limit. 4. Add a solubilizing agent: If compatible with the assay, consider adding a small amount of a solubilizing agent like DMSO. |
Frequently Asked Questions (FAQs)
FAQ 1: Is this compound known to be fluorescent?
FAQ 2: How can I test if this compound is causing autofluorescence in my assay?
To determine if this compound is autofluorescent, you should run a simple control experiment.
Experimental Protocol: Testing for Compound Autofluorescence
-
Prepare a serial dilution of this compound in your assay buffer at the same concentrations used in your main experiment.
-
Dispense these dilutions into the wells of your assay plate.
-
Include a "buffer only" control (no compound).
-
Read the plate using the same excitation and emission wavelengths and instrument settings as your primary assay.
-
Analyze the data: If the fluorescence intensity increases with the concentration of this compound, the compound is autofluorescent under your assay conditions.
Table 2: Example Data for Autofluorescence Test
| Concentration of this compound (µM) | Mean Fluorescence Intensity (RFU) |
| 0 (Buffer) | 50 |
| 1 | 150 |
| 5 | 750 |
| 10 | 1500 |
| 50 | 7500 |
FAQ 3: What is fluorescence quenching and how can I determine if this compound is a quencher?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[1] This can occur through various mechanisms, including collisional quenching and Förster resonance energy transfer (FRET).[1] To test if this compound is quenching your assay's fluorophore, you can perform the following experiment.
Experimental Protocol: Testing for Fluorescence Quenching
-
Prepare a solution of your fluorescent probe/dye in the assay buffer at the concentration used in your assay.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In your assay plate, add the fluorescent probe to all wells.
-
Add the serial dilutions of this compound to the wells. Include a control with only the fluorescent probe and buffer.
-
Incubate for a short period to allow for any interactions.
-
Read the fluorescence intensity.
-
Analyze the data: A decrease in fluorescence intensity with increasing concentration of this compound indicates a quenching effect.
FAQ 4: What are orthogonal assays and why are they important?
Orthogonal assays are different experimental methods that measure the same biological endpoint but use a different technology or principle. They are critical for confirming that an observed effect from a primary screen is genuine and not an artifact of the assay technology. For example, if you identify this compound as a "hit" in a fluorescence-based assay, you should confirm this finding using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay, if available.
Visualizing Experimental Workflows and Concepts
To further clarify the troubleshooting process, the following diagrams illustrate key experimental workflows and logical relationships.
Caption: Troubleshooting workflow for fluorescence assay interference.
Caption: Mechanisms of fluorescence assay interference.
Caption: Logical flow of the FAQ section.
References
Technical Support Center: 8-Deacetylyunaconitine (8-DA) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-deacetylyunaconitine (B10862179) (8-DA). The focus is on minimizing cytotoxicity in non-target cells during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with 8-DA, with a focus on mitigating unintended cytotoxicity.
| Issue | Potential Cause | Suggested Solution |
| High cytotoxicity observed in control (non-target) cell lines at low concentrations of 8-DA. | 8-DA, similar to its parent compound aconitine (B1665448), can have a narrow therapeutic window and inherent cardiotoxicity and neurotoxicity.[1] | - Re-evaluate dosage: Perform a dose-response curve to determine the precise IC50 value in your specific non-target cell line. - Co-administration with protective agents: Consider co-treatment with antioxidants like N-acetylcysteine (NAc) to mitigate oxidative stress-induced damage.[2] Another option is co-treatment with compounds like sweroside, which has shown to protect against aconitine-induced cardiotoxicity.[3][4] - Utilize a targeted delivery system: Encapsulating 8-DA in liposomes or nanoparticles can reduce systemic toxicity and improve targeted delivery.[5][6] |
| Inconsistent cytotoxicity results between experimental repeats. | - Cell viability assay variability: Different cytotoxicity assays measure different cellular parameters (metabolic activity vs. membrane integrity). - Cell culture conditions: Variations in cell density, passage number, or media components can affect cellular responses. | - Use multiple assays: Corroborate findings from a metabolic assay like MTT with a membrane integrity assay such as LDH release. - Standardize protocols: Ensure consistent cell seeding densities, passage numbers, and media formulations for all experiments. |
| Difficulty distinguishing between apoptosis and necrosis. | Both are forms of cell death but involve different signaling pathways. High concentrations of a cytotoxic agent can lead to a necrotic phenotype, even if apoptosis is the primary mechanism at lower concentrations. | - Utilize apoptosis-specific assays: Employ techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between early apoptotic, late apoptotic, and necrotic cells. - Analyze caspase activation: Measure the activity of key caspases (e.g., caspase-3, -8, -9) to confirm the involvement of apoptotic pathways. Aconitine has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[7] |
| Experimental therapeutic effect of 8-DA is observed, but off-target cytotoxicity is too high for practical application. | The therapeutic index of 8-DA may be too narrow for the intended application. | - Formulation with drug delivery systems: Encapsulation of 8-DA in nanoparticles has been shown to reduce the in vivo toxicity of aconitine.[5][6] Lipo-alkaloids, derivatives of aconitine with fatty acids, have also been investigated for altered pharmacological profiles.[8] - Combination therapy: Explore synergistic combinations with other therapeutic agents that may allow for a lower, less toxic dose of 8-DA to be used. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound (8-DA) cytotoxicity in non-target cells?
A1: While research on 8-DA is specific, the mechanisms of cytotoxicity are expected to be similar to its parent compound, aconitine. Aconitine induces cardiotoxicity and neurotoxicity primarily by affecting voltage-sensitive sodium channels.[1] This leads to disruptions in ion homeostasis, particularly intracellular calcium overload.[1][3][4] Subsequent downstream effects include mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and the induction of apoptosis and inflammatory responses.[2][7]
Q2: How can I reduce the cardiotoxicity of 8-DA in my cardiomyocyte cell cultures?
A2: Several strategies can be employed to mitigate the cardiotoxic effects of 8-DA:
-
Co-administration with cardioprotective agents: Sweroside has been shown to alleviate aconitine-induced cardiac toxicity in H9c2 cells by maintaining intracellular calcium homeostasis and preventing apoptosis.[3][4]
-
Inhibition of inflammatory pathways: Aconitine-induced cardiotoxicity involves the activation of the TNFα-NLRP3 signaling axis.[2] The use of an NLRP3 inhibitor in combination with a caspase inhibitor has been shown to suppress aconitine's cytotoxic effects.[2]
-
Antioxidant treatment: Co-incubation with antioxidants like N-acetylcysteine (NAc) can counteract the oxidative stress induced by aconitine.[2]
Q3: Are there drug delivery strategies to target 8-DA to cancer cells while sparing normal cells?
A3: Yes, utilizing drug delivery systems is a promising approach. Encapsulating 8-DA in nanoparticles or liposomes can enhance its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect, while reducing its exposure to healthy tissues.[5][6] For instance, encapsulating aconitine in self-assembled licorice protein nanoparticles has been shown to significantly reduce its in vivo toxicity.[5][6]
Q4: Which signaling pathways are most critical to study in relation to 8-DA-induced apoptosis?
A4: Based on studies with aconitine, the most critical signaling pathways to investigate are the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key proteins to examine include the Bcl-2 family (Bax, Bcl-2), cytochrome c, and caspases (caspase-3, -8, and -9).[7] Additionally, the TNFα and NLRP3 inflammasome pathways are implicated in aconitine-induced cell death and are worthy of investigation.[2]
Quantitative Data
The following tables summarize quantitative data on the cytotoxicity of aconitine, the parent compound of 8-DA, and the effects of strategies to mitigate this toxicity. This data can serve as a reference for designing experiments with 8-DA.
Table 1: Cytotoxicity of Aconitine in H9c2 Cardiomyoblast Cells
| Treatment | Concentration | Cell Viability (%) | LDH Leakage (%) |
| Control | - | 100 | ~5 |
| Aconitine | 4 µM | ~80 | Not specified |
| Aconitine | 10 µM | ~60 | ~25 |
| Aconitine | 32 µM (IC50) | 50 | Not specified |
| Aconitine | 50 µM | ~40 | Not specified |
Data is estimated from figures in the cited source and should be used as a reference.[4]
Table 2: Protective Effect of Sweroside on Aconitine-Induced Cytotoxicity in H9c2 Cells
| Treatment | Cell Viability (%) | LDH Leakage (%) |
| Aconitine (10 µM) | ~60 | ~25 |
| Aconitine (10 µM) + Sweroside (2 µM) | ~75 | ~18 |
| Aconitine (10 µM) + Sweroside (10 µM) | ~85 | ~12 |
| Aconitine (10 µM) + Sweroside (50 µM) | ~95 | Not specified |
Data is estimated from figures in the cited source and demonstrates a dose-dependent protective effect of sweroside.[4]
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells in culture
-
This compound (8-DA)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of 8-DA in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the 8-DA dilutions. Include vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from cells with damaged plasma membranes.
-
Materials:
-
Cells in culture
-
This compound (8-DA)
-
Serum-free culture medium
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of 8-DA in serum-free medium. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cell lysis buffer provided in the kit).
-
Incubate for the desired time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit instructions, protected from light.
-
Add the stop solution from the kit.
-
Measure the absorbance at the wavelength specified in the kit instructions (usually 490 nm).
-
Calculate the percentage of cytotoxicity according to the kit's formula.
-
3. Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with 8-DA
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your cells by treating them with the desired concentrations of 8-DA for a specific time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be Annexin V and PI positive.
-
Visualizations
Caption: Workflow for evaluating 8-DA cytotoxicity and mitigation strategies.
Caption: Key pathways in aconitine-induced cytotoxicity.
References
- 1. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aconitine induces cardiomyocyte damage by mitigating BNIP3‐dependent mitophagy and the TNFα‐NLRP3 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sweroside Alleviated Aconitine-Induced Cardiac Toxicity in H9c2 Cardiomyoblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sweroside Alleviated Aconitine-Induced Cardiac Toxicity in H9c2 Cardiomyoblast Cell Line [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. db.cngb.org [db.cngb.org]
- 7. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Semisynthesis and pharmacological investigation of lipo-alkaloids prepared from aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-Deacetylyunaconitine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 8-deacetylyunaconitine (B10862179) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing derivatives of this compound?
A1: The synthesis of this compound derivatives presents several key challenges stemming from the molecule's complex and sterically hindered polycyclic structure, the presence of multiple reactive functional groups, and the inherent toxicity of aconitine (B1665448) alkaloids. Major hurdles include:
-
Selective Functionalization: The molecule possesses multiple hydroxyl groups with varying reactivities. Achieving selective acylation or modification at the C8-hydroxyl group without affecting other positions can be difficult.
-
Steric Hindrance: The C8-hydroxyl group is located within a sterically congested environment, which can hinder the approach of acylating agents and necessitate carefully optimized reaction conditions.
-
Protecting Group Strategies: The use of protecting groups to mask other reactive sites adds steps to the synthesis, and their subsequent removal under mild conditions without affecting the newly formed ester linkage can be challenging.
-
Purification: The separation of the desired product from unreacted starting material, reagents, and potential side products is often complicated by similar polarities and chromatographic behaviors of these compounds.
-
Stability: The ester linkage in the final derivatives can be susceptible to hydrolysis, especially under non-neutral pH conditions, requiring careful handling and storage.
Q2: How is this compound typically obtained for derivatization?
A2: this compound is a monoester diterpenoid alkaloid. It can be prepared by the controlled hydrolysis of yunaconitine, which involves the selective cleavage of the acetyl group at the C8 position. This process must be carefully controlled to prevent the further hydrolysis of the more stable benzoyl group at the C14 position.
Q3: What are the key safety precautions when working with this compound and its derivatives?
A3: this compound and its parent compounds are highly toxic cardiotoxins and neurotoxins. All handling of these substances should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Accidental ingestion or exposure can be fatal. All waste materials must be disposed of according to institutional guidelines for hazardous chemical waste.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 8-O-Acyl Derivative
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance at C8-OH | - Use a more reactive acylating agent (e.g., acyl chloride or anhydride (B1165640) over a carboxylic acid with a coupling agent).- Increase the reaction temperature, but monitor for degradation.- Employ a less sterically hindered base or catalyst. |
| Incomplete Reaction | - Increase the molar excess of the acylating agent.- Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.- Ensure all reagents are anhydrous, as water can consume the acylating agent. |
| Degradation of Starting Material or Product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use milder reaction conditions (lower temperature, less harsh base).- The stability of aconitine alkaloids can be pH-dependent; maintain a neutral or slightly acidic pH during workup if the ester is base-labile.[1][2] |
| Suboptimal Catalyst or Coupling Agent | - For esterifications with carboxylic acids, screen different coupling agents (e.g., DCC, EDC, HATU) and additives (e.g., DMAP).- For sterically hindered alcohols, specific catalysts like scandium triflate or other Lewis acids might be effective. |
Problem 2: Formation of Multiple Products or Side Reactions
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Acylation at Other Hydroxyl Groups | - If selectivity is poor, consider a protecting group strategy for the more reactive hydroxyl groups.- Optimize the reaction temperature; lower temperatures often favor selectivity.- The choice of solvent can influence selectivity; screen a range of aprotic solvents. |
| Rearrangement of the Alkaloid Skeleton | - Avoid strongly acidic or basic conditions that could promote skeletal rearrangements common in complex alkaloids.- Use buffered solutions during aqueous workup. |
| Epimerization | - Use non-basic or sterically hindered non-nucleophilic bases to minimize epimerization at adjacent chiral centers. |
Problem 3: Difficulty in Purifying the Final Product
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Co-elution with Starting Material | - Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent may improve separation.- Consider using a different stationary phase (e.g., alumina, C8 instead of C18 silica).- High-Performance Liquid Chromatography (HPLC) or Counter-Current Chromatography (CCC) can provide better resolution for closely related compounds.[3][4][5] |
| Presence of Reagents or Coupling Agent Byproducts | - Choose a workup procedure that effectively removes the specific reagents used. For example, urea (B33335) byproducts from DCC coupling can often be filtered off.- A mild acidic or basic wash can help remove basic or acidic impurities, respectively, but be mindful of the product's stability. |
| Product Streaking or Tailing on Silica (B1680970) Gel | - The basic nitrogen atom in the alkaloid can interact with acidic silica gel. Add a small amount of a volatile base (e.g., triethylamine (B128534) or ammonia) to the eluent to improve peak shape. |
Experimental Protocols
General Protocol for the Synthesis of 8-O-Acyl-14-benzoylaconine Derivatives
This protocol is adapted from the synthesis of related compounds and may require optimization for this compound.
Derivatives can be synthesized by a nucleophilic substitution reaction using 8-deacetyl-14-benzoylaconine (structurally very similar to this compound) and various acids.
Materials:
-
8-deacetyl-14-benzoylaconine
-
Desired carboxylic acid or acyl chloride/anhydride
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate (B1210297) or DCM/methanol mixtures)
Procedure:
-
Dissolve 8-deacetyl-14-benzoylaconine (1 equivalent) and the desired carboxylic acid (1.2-2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Add DMAP (0.1-0.2 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
Quantitative Data from a Related Synthesis:
The yields for the synthesis of various 8-O-acyl derivatives of 14-benzoylaconine ranged from 57.9% to 83.2%.[6]
Visualizations
Caption: General experimental workflow for the synthesis of 8-O-acyl derivatives.
References
Technical Support Center: Overcoming Low Yield of 8-Deacetylyunaconitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of 8-deacetylyunaconitine (B10862179) from its natural source, Aconitum vilmorinianum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield from natural sources often low?
This compound is a C19-diterpenoid alkaloid found in the roots of Aconitum vilmorinianum.[1] Like many secondary metabolites, its concentration in the plant can be highly variable and is often low. The low yield can be attributed to several factors:
-
Genetic Factors: The genetic makeup of the specific Aconitum vilmorinianum population can significantly influence the production of specific alkaloids.
-
Environmental Conditions: The geographical location, climate, soil composition, and altitude where the plant grows can affect its metabolic pathways and, consequently, the alkaloid content.
-
Harvesting Time: The concentration of bioactive alkaloids in Aconitum species can vary significantly with the seasons.[2] The optimal harvesting time to maximize the yield of this compound may not be well-established.
-
Post-Harvest Processing: Improper drying and storage of the plant material can lead to the degradation of a-deacetylyunaconitine.
Q2: What are the conventional methods for extracting this compound from Aconitum vilmorinianum?
Conventional extraction of diterpenoid alkaloids from Aconitum species typically involves solvent extraction. While a specific optimized protocol for this compound is not widely published, a general approach can be outlined based on the extraction of similar alkaloids from the genus.[3]
A typical workflow involves:
-
Preparation of Plant Material: The dried and powdered roots of Aconitum vilmorinianum are used as the starting material.
-
Extraction: Maceration or reflux extraction is performed using a polar solvent such as methanol (B129727) or ethanol, often with the addition of an alkali (e.g., ammonia) to facilitate the extraction of the basic alkaloids.
-
Purification: The crude extract is then subjected to a series of purification steps, which may include acid-base partitioning and various chromatographic techniques like column chromatography over silica (B1680970) gel or alumina.
Q3: Are there advanced strategies to overcome the low natural yield of this compound?
Yes, several advanced strategies are being explored to address the low yield of complex alkaloids like this compound. These can be broadly categorized as:
-
Optimization of Extraction: Fine-tuning the extraction parameters can significantly improve the yield from the natural source.
-
Semi-synthesis: Chemically modifying a more abundant, structurally related precursor alkaloid to produce this compound.
-
Total Synthesis: Complete chemical synthesis of the molecule from simple starting materials.
-
Biotechnological Approaches: Utilizing plant cell cultures or metabolic engineering to enhance production.
Troubleshooting Guides
Issue 1: Low Yield from Solvent Extraction
Problem: The yield of this compound from the extraction of Aconitum vilmorinianum roots is consistently below expectations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent System | The polarity of the extraction solvent may not be ideal for this compound. Solution: Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform, and mixtures thereof). An initial extraction with a nonpolar solvent like hexane (B92381) can be performed to remove lipids that may interfere with the extraction of alkaloids. |
| Incomplete Extraction | The extraction time or temperature may be insufficient to extract the compound fully. Solution: Increase the extraction time or employ methods like Soxhlet extraction or ultrasound-assisted extraction (UAE) to improve efficiency. However, be cautious with temperature as excessive heat can degrade the alkaloid. |
| Degradation of the Alkaloid | This compound may be degrading during the extraction process. Solution: Perform the extraction at a lower temperature and under inert atmospheric conditions (e.g., nitrogen or argon) to minimize oxidation. Also, ensure the pH of the extraction medium is controlled, as extreme pH can cause hydrolysis of ester groups. |
| Poor Quality of Plant Material | The concentration of this compound in the plant material itself may be low. Solution: Source plant material from a reputable supplier and, if possible, obtain an analysis of the alkaloid content beforehand. The time of harvest can significantly impact the alkaloid content.[2] |
Issue 2: Difficulties in Purification
Problem: Separation of this compound from other co-extracted alkaloids is challenging, leading to low purity and yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Co-elution of Structurally Similar Alkaloids | Aconitum species contain a complex mixture of structurally related diterpenoid alkaloids, making chromatographic separation difficult. Solution: Employ high-resolution chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a suitable stationary phase (e.g., C18) and an optimized mobile phase. Gradient elution is often necessary for good separation.[3][4] |
| Sample Overloading on Chromatographic Column | Overloading the column can lead to poor separation and peak tailing. Solution: Reduce the amount of crude extract loaded onto the column. It may be necessary to perform a preliminary purification step, such as solid-phase extraction (SPE), to enrich the fraction containing this compound before final chromatographic purification. |
| Irreversible Adsorption on Stationary Phase | The alkaloid may be irreversibly binding to the stationary phase (e.g., silica gel). Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase to reduce tailing and improve recovery from the column. |
Advanced Strategies to Enhance Yield
Semi-Synthesis
A promising strategy to overcome the low natural abundance of this compound is to synthesize it from a more readily available precursor. Yunaconitine (B1683533), another major alkaloid in some Aconitum species, is structurally very similar to this compound, differing only by an acetyl group at the C-8 position.
Proposed Semi-Synthetic Route:
A potential semi-synthetic approach would involve the selective deacetylation of yunaconitine at the C-8 position. This could be achieved through controlled hydrolysis under mild basic conditions.
Experimental Protocol: Hypothetical Semi-synthesis of this compound from Yunaconitine
Disclaimer: This is a generalized protocol based on similar chemical transformations and requires optimization for this specific reaction.
-
Dissolution: Dissolve purified yunaconitine in a suitable solvent such as methanol.
-
Hydrolysis: Add a mild base, for example, a catalytic amount of potassium carbonate (K₂CO₃), to the solution.
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC to track the disappearance of the starting material and the formation of the product.
-
Quenching and Extraction: Once the reaction is complete, neutralize the base with a weak acid (e.g., dilute HCl) and extract the product into an organic solvent like dichloromethane.
-
Purification: Purify the resulting this compound using column chromatography or preparative HPLC.
Biotechnological Approaches
1. Plant Cell Culture:
Establishing cell suspension cultures of Aconitum vilmorinianum could offer a renewable and controllable source of this compound.
Experimental Workflow for Establishing and Optimizing Plant Cell Cultures:
Caption: Workflow for plant cell culture production.
2. Metabolic Engineering:
Metabolic engineering aims to modify the plant's own biosynthetic pathways to increase the production of the desired compound. Transcriptome analysis of Aconitum vilmorinianum has identified genes potentially involved in the biosynthesis of diterpenoid alkaloids.[5]
Potential Metabolic Engineering Strategies:
-
Overexpression of Key Biosynthetic Genes: Increasing the expression of rate-limiting enzymes in the this compound biosynthetic pathway could boost its production.
-
Downregulation of Competing Pathways: Suppressing the expression of genes in pathways that compete for the same precursors could divert more resources towards the synthesis of this compound.
Logical Pathway for Metabolic Engineering:
Caption: Metabolic engineering workflow.
Quantitative Data Summary
Disclaimer: Specific quantitative data for optimizing this compound yield is limited in publicly available literature. The following tables are illustrative and based on general principles of natural product extraction and biotechnology. Researchers should perform their own optimization studies.
Table 1: Comparison of Hypothetical Extraction Methods for this compound
| Extraction Method | Typical Conditions | Hypothetical Yield (%) | Advantages | Disadvantages |
| Maceration | Room temperature, 72h, Methanol | 0.01 - 0.05 | Simple, low cost | Time-consuming, potentially incomplete extraction |
| Reflux Extraction | 60-70°C, 4h, Ethanol | 0.02 - 0.08 | Faster than maceration | Potential for thermal degradation of the compound |
| Ultrasound-Assisted Extraction (UAE) | 40°C, 30 min, Methanol | 0.03 - 0.10 | Fast, efficient | Requires specialized equipment |
| Supercritical Fluid Extraction (SFE) | 40°C, 30 MPa, CO₂ with co-solvent | Potentially higher | Environmentally friendly, high selectivity | High initial equipment cost |
Table 2: Potential Yield Enhancement through Biotechnological Approaches
| Approach | Method | Potential Fold Increase in Yield (Hypothetical) | Challenges |
| Plant Cell Culture | Elicitation with methyl jasmonate | 2 - 10 | Genetic instability of cell lines, low productivity |
| Metabolic Engineering | Overexpression of a rate-limiting enzyme | 5 - 50 | Complex biosynthetic pathway, identification of correct genes |
| Semi-synthesis | From a more abundant precursor | Dependent on precursor availability and reaction yield | Requires a reliable source of the precursor, multi-step process |
References
- 1. Diterpenoid alkaloids from Aconitum vilmorinianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantification of eight alkaloids in Aconitum heterophyllum using UHPLC-DAD-QTOF-IMS: A valuable tool for quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. De novo RNA sequencing and analysis reveal the putative genes involved in diterpenoid biosynthesis in Aconitum vilmorinianum roots - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analgesic Potency: 8-Deacetylyunaconitine vs. Aconitine
A definitive, data-driven comparison of the analgesic potency between 8-deacetylyunaconitine (B10862179) and aconitine (B1665448) is not currently possible due to a lack of available scientific literature on the analgesic properties of this compound. Extensive searches of scientific databases did not yield any studies presenting quantitative data or detailed experimental protocols on the analgesic effects of this compound. This compound is a diterpenoid alkaloid derived from Aconitum vilmorinianum, a plant used in traditional medicine for treating pain and inflammation. While some studies have examined the overall pharmacological effects of Aconitum vilmorinianum extracts, specific data on the analgesic activity of its individual alkaloids, including this compound, remains unpublished.
In contrast, the analgesic properties of aconitine, a major alkaloid from various Aconitum species, have been more extensively studied. To provide a valuable reference for researchers, this guide presents a comprehensive overview of the available experimental data on the analgesic potency of aconitine, including detailed methodologies and an exploration of its mechanism of action.
Aconitine: An Overview of Analgesic Potency
Aconitine has demonstrated significant analgesic effects in various preclinical pain models.[1][2][3][4] Its potency has been evaluated using tests that assess responses to thermal, chemical, and inflammatory pain stimuli.
Quantitative Data on Aconitine Analgesic Activity
The following table summarizes the key quantitative data from experimental studies on the analgesic effects of aconitine.
| Pain Model | Species | Aconitine Dose | Effect | Reference |
| Hot Plate Test | Mice | 0.3 mg/kg | 17.12% increase in pain threshold | [2][3][4] |
| Mice | 0.9 mg/kg | 20.27% increase in pain threshold | [2][3][4] | |
| Acetic Acid Writhing Test | Mice | 0.3 mg/kg | 68% inhibition of writhing | [2][3][4] |
| Mice | 0.9 mg/kg | 76% inhibition of writhing | [2][3][4] | |
| Formalin Test (Phase I) | Mice | 0.3 mg/kg | 33.23% inhibition of licking time | [2][3] |
| Mice | 0.9 mg/kg | 20.25% inhibition of licking time | [2][3] | |
| Formalin Test (Phase II) | Mice | 0.3 mg/kg | 36.08% inhibition of licking time | [2][3] |
| Mice | 0.9 mg/kg | 32.48% inhibition of licking time | [2][3] |
Experimental Protocols for Assessing Aconitine Analgesia
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are descriptions of the standard experimental protocols used to evaluate the analgesic potency of aconitine.
Hot Plate Test
The hot plate test is a widely used method to assess central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.
Protocol:
-
A metal plate is heated to and maintained at a constant temperature (typically 55 ± 0.5°C).
-
Mice are individually placed on the hot plate.
-
The latency to the first sign of nociception (e.g., licking of the hind paws or jumping) is recorded.
-
A cut-off time (usually 30-60 seconds) is set to prevent tissue damage.
-
Aconitine or a control substance is administered, and the test is repeated at set time intervals to determine the peak effect and duration of action.
Workflow for the Hot Plate Test.
Acetic Acid-Induced Writhing Test
This test is a chemical-induced pain model used to evaluate peripheral analgesic activity.
Protocol:
-
Mice are pre-treated with aconitine or a control substance.
-
After a specific absorption period (e.g., 30 minutes), a dilute solution of acetic acid (typically 0.6-0.8%) is injected intraperitoneally.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period (e.g., 15-30 minutes).
-
The percentage of inhibition of writhing is calculated by comparing the aconitine-treated group to the control group.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 3. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of analgesic activities of aconitine in different mice pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of 8-Deacetylyunaconitine and Indomethacin
A direct experimental comparison of the anti-inflammatory effects of 8-deacetylyunaconitine (B10862179) and indomethacin (B1671933) is currently not feasible due to a lack of published scientific literature and quantitative data for this compound. While indomethacin is a well-characterized non-steroidal anti-inflammatory drug (NSAID) with extensive data on its mechanism and efficacy, this compound, a diterpenoid alkaloid isolated from Aconitum vilmorinianum, has not been the subject of specific anti-inflammatory studies that would permit a direct comparison.
This guide provides a comprehensive overview of the anti-inflammatory properties of the well-researched compound, indomethacin, including its mechanism of action, standard experimental protocols for its evaluation, and representative data. Furthermore, it will summarize the limited available information on this compound and the known anti-inflammatory activities of related compounds from the Aconitum genus.
Indomethacin: A Potent Non-Steroidal Anti-Inflammatory Drug (NSAID)
Indomethacin is a widely prescribed NSAID recognized for its potent anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties. It is clinically used in the management of inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout.
Mechanism of Action
The primary mechanism through which indomethacin exerts its anti-inflammatory effects is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that act as key mediators of inflammation, contributing to pain, swelling, and fever.[3] By blocking the action of COX enzymes, indomethacin effectively reduces the synthesis of prostaglandins, thereby mitigating the inflammatory response.[1][2]
Signaling Pathway of Indomethacin's Anti-inflammatory Action
Caption: Indomethacin inhibits COX-1 and COX-2, blocking prostaglandin (B15479496) synthesis.
Experimental Evaluation of Anti-inflammatory Effects
The carrageenan-induced paw edema model in rodents is a standard and widely used preclinical assay to assess the acute anti-inflammatory activity of pharmacological compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Typically, Wistar rats or Swiss albino mice are utilized for this assay.
-
Grouping: The animals are randomized into several groups, including a vehicle control group, a positive control group (receiving a known anti-inflammatory drug like indomethacin), and one or more experimental groups treated with the test compound at various doses.
-
Compound Administration: The test compound or the standard drug (indomethacin) is administered, usually via oral gavage or intraperitoneal injection. The control group receives only the vehicle (the solvent used to dissolve the compounds).
-
Induction of Inflammation: Approximately 30 to 60 minutes after compound administration, a localized acute inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement of Edema: The volume of the inflamed paw is measured at baseline (immediately before the carrageenan injection) and at regular time intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The degree of swelling is determined by the increase in paw volume. The percentage of edema inhibition by the test compound and the standard drug is calculated relative to the vehicle-treated control group.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow of the carrageenan-induced paw edema assay.
Quantitative Data for Indomethacin
The following table presents representative data illustrating the anti-inflammatory effect of indomethacin in the carrageenan-induced paw edema model in rats.
| Time (hours) | Paw Edema (mL) - Vehicle Control | Paw Edema (mL) - Indomethacin (10 mg/kg) | % Inhibition |
| 1 | 0.52 ± 0.04 | 0.28 ± 0.03 | 46.2 |
| 2 | 0.75 ± 0.06 | 0.35 ± 0.04 | 53.3 |
| 3 | 0.91 ± 0.08 | 0.40 ± 0.05 | 56.0 |
| 4 | 0.83 ± 0.07 | 0.38 ± 0.04 | 54.2 |
| 5 | 0.71 ± 0.06 | 0.33 ± 0.03 | 53.5 |
Note: Data are presented as mean ± standard error of the mean (SEM) and are hypothetical, representing typical outcomes from such experiments.
This compound: A Diterpenoid Alkaloid with Undetermined Anti-inflammatory Potential
This compound is a diterpenoid alkaloid that has been identified in the plant Aconitum vilmorinianum.[4] The genus Aconitum is known to produce a variety of alkaloids, some of which have been traditionally used in folk medicine for their analgesic and anti-inflammatory properties.[1] However, it is important to note that many of these compounds are also associated with significant toxicity.[3]
Putative Mechanism of Action of Related Diterpenoid Alkaloids
While the specific anti-inflammatory mechanism of this compound has not been elucidated, studies on other diterpenoid alkaloids from Aconitum species suggest potential mechanisms that differ from those of NSAIDs. These may include:
-
Inhibition of Pro-inflammatory Mediators: Some alkaloids from this class have been shown to reduce the production of key inflammatory molecules such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
Modulation of Inflammatory Signaling Pathways: There is evidence that certain diterpenoid alkaloids may interfere with major inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of the expression of numerous genes involved in the inflammatory response.
Hypothesized Anti-inflammatory Signaling Pathway for Diterpenoid Alkaloids
Caption: A hypothesized mechanism for diterpenoid alkaloid anti-inflammatory action.
Conclusion
A definitive comparison of the anti-inflammatory effects of this compound and indomethacin cannot be made at this time due to the absence of specific experimental data for this compound. Indomethacin remains a well-understood and potent NSAID with a clearly defined mechanism of action centered on the inhibition of prostaglandin synthesis.
While this compound belongs to a class of natural products with known anti-inflammatory and analgesic activities, its specific effects, potency, and mechanism of action remain to be investigated. Future research, employing established in vitro and in vivo models such as the carrageenan-induced paw edema assay, is necessary to characterize the anti-inflammatory profile of this compound. Such studies would be the first step toward enabling a scientifically rigorous comparison with established anti-inflammatory agents like indomethacin. For professionals in drug development, this compound may represent an unexplored molecule with potential therapeutic value, warranting further pharmacological investigation.
References
- 1. The anti-arthritic effects of Aconitum vilmorinianum, a folk herbal medicine in Southwestern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aconitum vilmorinianum Kom.: A review of its traditional uses, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
Lack of In Vitro Evidence for Neuroprotective Effects of 8-Deacetylyunaconitine: A Comparative Analysis
A comprehensive review of available scientific literature reveals no direct evidence to support the neuroprotective effects of 8-deacetylyunaconitine (B10862179) in vitro. In contrast, studies on closely related aconitine (B1665448) alkaloids, such as aconitine and yunaconitine, consistently highlight their potent neurotoxicity. This guide provides a comparative analysis of the documented effects of aconitine alkaloids against established neuroprotective agents in common in vitro models of neuronal injury.
This document is intended for researchers, scientists, and drug development professionals to offer a clear, data-driven perspective on the current understanding of this compound and related compounds in the context of neuroprotection. Standard in vitro assays for evaluating neuroprotective and neurotoxic effects are presented, along with quantitative data from studies on various compounds.
Contrasting Effects: Neurotoxicity of Aconitine vs. Neuroprotection of Alternative Agents
To provide a clear comparison, this section contrasts the documented neurotoxic effects of aconitine with the neuroprotective activities of several other compounds in two standard in vitro models: hydrogen peroxide (H₂O₂)-induced oxidative stress and glutamate-induced excitotoxicity.
Hydrogen Peroxide-Induced Oxidative Stress Model
This model mimics the neuronal damage caused by reactive oxygen species, a common pathological mechanism in neurodegenerative diseases.
Table 1: Comparative Efficacy of Various Compounds in H₂O₂-Induced Oxidative Stress Models
| Compound | Cell Line | H₂O₂ Concentration | Compound Concentration | % Increase in Cell Viability (relative to H₂O₂-treated cells) | Reference |
| Aconitine | SH-SY5Y | Not applicable (induces toxicity alone) | 400 µmol/L | Induces cell death and ROS increase | |
| Artemisinin | SH-SY5Y | Not specified | Clinically relevant doses | Concentration-dependent rescue from cell death | [1] |
| Ugonin K | SH-SY5Y | 100 µM | Dose-dependent | Attenuated H₂O₂-induced cell death | [2][3] |
| Sulforaphane, Epigallocatechin gallate, Plumbagin (SEP) co-treatment | SH-SY5Y (3D culture) | 700 µM | 1 µM SF, 2.5 µM EGCG, 0.5 µM PB | Significantly increased cell viability | [4] |
| Dictyophora echinovolvata polysaccharide (DEVP) | PC12 | 750 µM | Not specified | Substantial neuroprotection | [5] |
Glutamate-Induced Excitotoxicity Model
This model simulates neuronal damage resulting from excessive activation of glutamate (B1630785) receptors, a key event in ischemic stroke and other neurological disorders.
Table 2: Comparative Efficacy of Various Compounds in Glutamate-Induced Excitotoxicity Models
| Compound | Cell Line | Glutamate Concentration | Compound Concentration | % Increase in Cell Viability (relative to glutamate-treated cells) | Reference |
| Aconitine | HT22 | Not applicable (induces excitotoxicity) | Not specified | Triggers excitotoxicity | [6] |
| Naringenin | Primary hippocampal neurons | Not specified | Not specified | Significantly improved neuronal survival | [7] |
| 20(S)-Protopanaxadiol (PPD) | PC12 | 5 mM | 10 µM | Prevented glutamate-induced apoptosis | [7] |
| Thymoquinone | SH-SY5Y | 8 mM | 0.1–3 µM | Neuroprotective effects observed | [7] |
| 5,6-dihydrocyclopenta-1,2-dithiole-3-thione (CPDT) | Rat spinal cord explants | Not specified | Not specified | Complete inhibition of motor neuron death | [8] |
| NAD | Primary cortical neurons | Not specified | Not specified | Protects against glutamate-induced cell death |
Experimental Protocols
Detailed methodologies for the two primary in vitro neurotoxicity assays are provided below to facilitate experimental replication and comparison.
Hydrogen Peroxide-Induced Oxidative Stress Assay in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Cells are seeded into 96-well plates at a density of 1x10⁵ cells/ml.
-
Compound Pre-treatment: After cell attachment (typically 24 hours), the culture medium is replaced with a medium containing the test compound (e.g., Ugonin K) at various concentrations. The cells are incubated for a predetermined period (e.g., 2 hours).
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells to a final concentration (e.g., 100 µM) that induces significant cell death without causing immediate necrosis.
-
Incubation: The cells are incubated with H₂O₂ for a specified duration (e.g., 24 hours).
-
Assessment of Cell Viability: Cell viability is measured using the MTT assay. 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved in 100 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control group.
Glutamate-Induced Excitotoxicity Assay in SH-SY5Y Cells
-
Cell Culture and Plating: SH-SY5Y cells are cultured and plated in 96-well plates as described for the oxidative stress assay. Differentiation of the cells into a more neuron-like phenotype can be induced by treatment with retinoic acid.
-
Compound Pre-treatment: Cells are pre-treated with the test compound for a specified duration.
-
Induction of Excitotoxicity: Glutamate is added to the culture medium at a high concentration (e.g., 8 mM to 40 mM) to induce excitotoxic cell death.
-
Incubation: The cells are incubated with glutamate for a period ranging from 8 to 24 hours.
-
Assessment of Cell Viability: Cell viability is quantified using the MTT assay as described above.
-
Data Analysis: The neuroprotective effect of the test compound is determined by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the proposed mechanism of aconitine neurotoxicity.
References
- 1. Artemisinin Attenuated Hydrogen Peroxide (H2O2)-Induced Oxidative Injury in SH-SY5Y and Hippocampal Neurons via the Activation of AMPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of ugonin K on hydrogen peroxide-induced cell death in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotection against hydrogen peroxide-induced toxicity by Dictyophora echinovolvata polysaccharide via inhibiting the mitochondria-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention of glutamate excitotoxicity in motor neurons by 5,6-dihydrocyclopenta-1,2-dithiole-3-thione: implication to the development of neuroprotective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection by Mitochondrial NAD Against Glutamate-Induced Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for 8-Deacetylyunaconitine
This guide provides a comparative analysis of analytical methodologies for the quantitative determination of 8-deacetylyunaconitine (B10862179) (DYA), a toxic diterpenoid alkaloid found in certain Aconitum species. The comparison focuses on modern chromatographic techniques, presenting supporting experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their applications.
Data Presentation: Comparison of Validated Analytical Methods
The following table summarizes the performance characteristics of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous determination of this compound and other Aconitum alkaloids.[1][2]
| Parameter | UHPLC-MS/MS Method |
| Linearity (Correlation Coefficient) | >0.99[3] |
| Precision (RSD%) | <9.1%[3] |
| Accuracy | ±9%[3] |
| Recovery | Excellent (Specific values not detailed in the abstract)[2] |
| Limit of Detection (LOD) | Not explicitly stated for DYA in the abstracts |
| Limit of Quantitation (LOQ) | Not explicitly stated for DYA in the abstracts |
Note: The data presented is based on a study for the simultaneous quantification of nineteen Aconitum alkaloids, including this compound, in human blood and urine.[3]
Experimental Protocols
A detailed experimental protocol for the analysis of this compound and other Aconitum alkaloids using UHPLC-MS/MS is outlined below. This method is designed for high-throughput screening and quantification in various matrices, including herbal samples and biological fluids.[1][2][3]
Sample Preparation
-
Microwave-Assisted Extraction (MAE) for Herbal Samples:
-
Weigh a precise amount of the homogenized sample material.
-
Add a suitable extraction solvent (e.g., methanol).
-
Perform extraction using a microwave system under optimized conditions (power, time, and temperature).
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter before injection into the UHPLC system.[2]
-
-
Solid-Phase Extraction (SPE) for Biological Fluids (Blood and Urine):
-
Pre-treat the plasma or urine sample.
-
Condition an Oasis PRIME MCX µElution plate.
-
Load the pre-treated sample onto the plate.
-
Wash the plate to remove interferences.
-
Elute the analytes of interest.
-
The eluate is then ready for UHPLC-MS/MS analysis.[3]
-
UHPLC-MS/MS Analysis
-
Chromatographic System: A rapid and sensitive ultra high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system is utilized.[2]
-
Column: A suitable reversed-phase column (e.g., C18) is used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of two solvents, such as an aqueous solution with an additive (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used for Aconitum alkaloids.
-
Detection: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity.[1] Specific precursor-to-product ion transitions are monitored for each analyte.
-
Method Validation
The analytical method is validated according to established guidelines, assessing the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.
-
Linearity: The establishment of a linear relationship between the concentration of the analyte and the instrumental response over a defined range.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically expressed as the relative standard deviation (RSD%).
-
Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte.
-
Recovery: The efficiency of the extraction process, determined by comparing the analytical response of extracted samples to that of non-extracted standards.
-
Matrix Effect: The influence of co-eluting, undetected sample components on the ionization of the target analytes.
-
Stability: The chemical stability of the analytes in the sample matrix under different storage and processing conditions.[3]
Mandatory Visualization
Caption: Workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid determination of yunaconitine and related alkaloids in aconites and aconite-containing drugs by ultra high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of 19 Aconitum alkaloids in whole blood and urine by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity of 8-Deacetylyunaconitine and Other Aconitum Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced toxicity of Aconitum alkaloids is paramount for both drug discovery and safety assessment. This guide provides a comparative analysis of the toxicity of 8-deacetylyunaconitine (B10862179) and other prominent Aconitum alkaloids, supported by experimental data and detailed methodologies.
Quantitative Toxicity Comparison
The acute toxicity of this compound and its related alkaloids has been quantified using median lethal dose (LD50) values, which represent the dose required to be fatal to 50% of a tested animal population. The following table summarizes the LD50 values for several key Aconitum alkaloids in female ICR mice, administered both orally and intravenously.
| Alkaloid | Oral LD50 (mg/kg) | Intravenous LD50 (mg/kg) |
| Yunaconitine (B1683533) (YAC) | 2.37[1][2][3] | 0.200[1][2][3] |
| Crassicauline A (CCA) | 5.60[1][2][3] | 0.980[1][2][3] |
| This compound (DYA) | 60.0 [1][2][3] | 7.60 [1][2][3] |
| 8-deacetylcrassicauline A (DCA) | 753[1][2][3] | 34.0[1][2][3] |
As the data indicates, this compound exhibits significantly lower toxicity compared to yunaconitine and crassicauline A. The process of deacetylation at the C8 position appears to substantially reduce the toxic potency of the parent compounds.
Experimental Protocols
The determination of the LD50 values cited in this guide was conducted using the Up-and-Down Procedure (UDP) , a method designed to estimate the LD50 with a reduced number of animals compared to traditional methods.
Acute Oral Toxicity Testing: Up-and-Down Procedure (UDP)
Objective: To determine the median lethal dose (LD50) of a substance administered orally.
Animal Model: Female ICR mice are typically used for this assay. Animals are fasted prior to dosing to ensure proper absorption of the test substance.
Procedure:
-
Initial Dosing: A single animal is dosed at a level estimated to be just below the expected LD50.
-
Sequential Dosing: Subsequent animals are dosed one at a time.
-
If the previously dosed animal survives, the dose for the next animal is increased by a specific factor.
-
If the previously dosed animal dies, the dose for the next animal is decreased by the same factor.
-
-
Observation Period: Animals are observed for signs of toxicity and mortality, typically for up to 14 days. Key observations are made within the first 24 hours.
-
Endpoint: The test is concluded when a sufficient number of dose reversals (a survival followed by a death, or vice versa) have occurred to allow for a statistically valid calculation of the LD50.
Data Analysis: The LD50 and its confidence interval are calculated using statistical methods appropriate for the UDP, such as maximum likelihood estimation.
Mechanism of Toxicity: A Focus on Sodium Channels
The primary toxicological mechanism of Aconitum alkaloids involves their interaction with voltage-dependent sodium channels in excitable tissues such as the myocardium, neurons, and skeletal muscles.[4][5]
Caption: General mechanism of Aconitum alkaloid toxicity.
These alkaloids bind to site 2 of the alpha-subunit of the sodium channel, leading to a persistent activation and preventing the channel from inactivating.[5][6] This results in a continuous influx of sodium ions, causing prolonged depolarization of the cell membrane. The consequences of this sustained depolarization are most pronounced in the heart and nervous system, leading to the characteristic symptoms of Aconitum poisoning, including arrhythmias, hypotension, paresthesia, and paralysis.[6][7] While this interaction with sodium channels is the primary mechanism, downstream effects may also include alterations in other ion channels, disruption of cellular energy metabolism, and induction of apoptosis.[8] The variation in toxicity among different alkaloids is attributed to differences in their affinity for the sodium channel and their pharmacokinetic properties.
References
- 1. An up-and-down procedure for acute toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. Toxicological mechanisms of Aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 8-Deacetylyunaconitine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount for the rational design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 8-deacetylyunaconitine (B10862179) analogs, a class of diterpenoid alkaloids with potential analgesic and anti-inflammatory properties. Due to the limited direct research on this compound, this guide synthesizes findings from closely related aconitine-type alkaloids to infer the SAR for this specific subclass.
The core structure of yunaconitine, a C19-diterpenoid alkaloid, is characterized by a complex polycyclic skeleton. The deacetylation at the C8 position to yield this compound significantly alters its toxicological and pharmacological profile, generally leading to a reduction in toxicity while retaining potential therapeutic effects. The exploration of its analogs, through modification of various functional groups, aims to further optimize this therapeutic window.
Comparative Analysis of Analog Activity
The following table summarizes the inferred structure-activity relationships for this compound analogs based on studies of related aconitine (B1665448) alkaloids. The modifications' effects are categorized based on their likely impact on analgesic and toxic activities.
| Modification Position | Structural Change | Inferred Effect on Analgesic Activity | Inferred Effect on Toxicity | Key Observations from Related Compounds |
| C3-Position | Removal or modification of the hydroxyl group. | May be retained or slightly decreased. | Significantly decreased. | In jesaconitine (B1221382) analogs, modification at the C3 position, such as deoxygenation, led to a more significant reduction in toxicity compared to analgesic activity.[1] |
| C14-Position | Alteration of the anisoyl group. | Critical for activity. Modification likely reduces potency. | Also critical for toxicity. | The C14-benzoyl group in aconitine is essential for its potent activity. Its removal or modification generally leads to a significant loss of both analgesic and toxic effects.[2] |
| N-Ethyl Group | Modification or replacement. | Important for potency. | Likely to be affected. | The N-ethyl group on the piperidine (B6355638) ring is a common feature in active aconitine alkaloids and is considered important for receptor binding. |
| C1-Position | Introduction of different substituents. | May modulate activity. | May modulate toxicity. | Modifications at the C1 position in other aconitine analogs have been shown to influence both activity and toxicity, suggesting its role in the overall conformation and binding. |
| C16-Position | Modification of the methoxy (B1213986) group. | Likely to influence activity. | May be altered. | The methoxy groups on the aromatic ring and other positions are known to affect the pharmacokinetic and pharmacodynamic properties of related alkaloids. |
Experimental Protocols
The evaluation of this compound analogs would involve a series of in vitro and in vivo assays to determine their pharmacological and toxicological profiles. The following are detailed methodologies for key experiments cited in the literature for related compounds.
Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test
This widely used model assesses peripheral analgesic activity.
Methodology:
-
Animal Model: Male Kunming mice (18-22 g) are typically used.
-
Compound Administration: Test compounds, a positive control (e.g., aspirin), and a vehicle control are administered orally or intraperitoneally to different groups of mice.
-
Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes for each mouse is counted for a specific duration (e.g., 15 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. A significant reduction in the number of writhes indicates an analgesic effect.[3]
Acute Toxicity Assessment: LD50 Determination
This experiment determines the median lethal dose (LD50) of a compound.
Methodology:
-
Animal Model: Mice or rats are used, divided into several groups.
-
Dose Administration: Increasing doses of the test compound are administered to different groups, typically via oral or intraperitoneal routes.
-
Observation: The animals are observed for a set period (e.g., 72 hours) for signs of toxicity and mortality.
-
Data Analysis: The LD50 value and its 95% confidence interval are calculated using a statistical method, such as the Bliss method. A higher LD50 value indicates lower acute toxicity.
Mandatory Visualizations
The following diagrams illustrate the key structural features of aconitine-type alkaloids and the inferred structure-activity relationships for this compound analogs.
Caption: Inferred Structure-Activity Relationships of this compound Analogs.
Caption: General Workflow for the Development of this compound Analogs.
References
- 1. Studies on the constituents of Aconitum species. XII. Syntheses of jesaconitine derivatives and their analgesic and toxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing [frontiersin.org]
- 3. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
Confirming the Binding Site of 8-Deacetylyunaconitine on Sodium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative binding site and mechanism of action of 8-deacetylyunaconitine (B10862179), a diterpenoid alkaloid derived from Aconitum vilmorinianum, on voltage-gated sodium channels (Nav). Due to the limited direct experimental data on this compound, this guide leverages extensive research on the structurally related and well-characterized aconitane (B1242193) alkaloids, such as aconitine (B1665448) and lappaconitine (B608462), to infer its likely interaction with Nav channels. We compare its putative mechanism with other known sodium channel modulators and provide detailed experimental protocols for further investigation.
Introduction to this compound and Aconitane Alkaloids
This compound belongs to the C19-diterpenoid alkaloid family, a class of compounds known for their potent effects on excitable tissues like the myocardium, nerves, and muscles.[1] The toxicity and therapeutic potential of these alkaloids, including aconitine, are primarily attributed to their interaction with voltage-gated sodium channels, which are fundamental for action potential generation and propagation.[2][3] Aconitane alkaloids are known to bind to a specific location, neurotoxin binding site 2, on the α-subunit of the sodium channel.[1][2][4] However, subtle structural variations among these alkaloids lead to profoundly different functional outcomes, ranging from persistent channel activation to channel blockade.[4][5]
Putative Binding Site and Mechanism
Based on the extensive evidence from related compounds, this compound is predicted to bind to neurotoxin binding site 2 on the α-subunit of voltage-gated sodium channels. This site is distinct from the binding sites of other well-known toxins like tetrodotoxin (B1210768) (site 1) and is located within the channel's transmembrane domains.
Aconitane alkaloids that bind to site 2 can be broadly classified into two groups:
-
Activators (Agonists/Partial Agonists): This group, exemplified by aconitine, binds preferentially to the open state of the channel, causing persistent activation and inhibiting inactivation.[1][6] This leads to a massive influx of sodium, prolonged membrane depolarization, and subsequent cardiotoxicity and neurotoxicity.[2] Aconitine typically causes a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel opens at more negative membrane potentials.[7]
-
Blockers (Antagonists): In contrast, compounds like lappaconitine also bind to site 2 but act as channel blockers.[8][9] Lappaconitine irreversibly blocks the human heart sodium channel (Nav1.5), binding almost exclusively to the open channel state with little effect on resting or inactivated channels.[8][10] This blocking action underlies its analgesic and antiarrhythmic properties.[9][11]
The action of this compound (as an activator or blocker) has not been definitively characterized. However, its structural similarity to other aconitanes strongly suggests it modulates sodium channels via site 2.
Comparison with Other Sodium Channel Modulators
The interaction of aconitane alkaloids at site 2 is functionally distinct from other classes of sodium channel modulators. The following table and descriptions provide a comparative overview.
| Compound/Class | Binding Site | Primary Mechanism of Action | State Dependence | Key Functional Effects | Reference IC50/Kd |
| Aconitine | Neurotoxin Site 2 | Partial Agonist / Activator | Binds to open state | Persistent activation, inhibits inactivation, hyperpolarizing shift in activation | Kd: 1.2 µM (rat Nav)[2] |
| Lappaconitine | Neurotoxin Site 2 | Blocker / Antagonist | Binds to open state | Irreversible block of Na+ current | IC50: 27.67 µM (human Nav1.7)[12] |
| Local Anesthetics (e.g., Lidocaine) | Inner Pore (overlapping with Site 2) | Blocker | Binds to open and inactivated states | Use-dependent block, stabilizes inactivated state | - |
| Tetrodotoxin (TTX) / Saxitoxin (STX) | Neurotoxin Site 1 (Outer Pore) | Pore Blocker | State-independent | Physical occlusion of the channel pore | - |
| Ranolazine (B828) | Inner Pore | Blocker (late current) | - | Preferentially blocks the late sodium current, enhances slow inactivation | 10 µM (therapeutically relevant)[13][14] |
Lappaconitine vs. Local Anesthetics: The binding site for lappaconitine at site 2 overlaps with the receptor site for local anesthetics.[8][10] Site-directed mutagenesis studies on the human heart channel (Nav1.5) have shown that mutations at residues F1760 and N1765, known to be critical for local anesthetic binding, also confer resistance to block by lappaconitine.[8][11] This suggests a shared or closely related binding domain within the inner pore of the channel.
Experimental Protocols for Binding Site Confirmation
To definitively determine the binding site and functional effects of this compound, a combination of electrophysiological, biochemical, and molecular biology techniques is required.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ion flow through sodium channels in the membrane of a single cell, allowing for detailed characterization of drug effects on channel function.[4]
-
Objective: To determine if this compound modifies sodium channel currents and to characterize its effects on channel gating (activation, inactivation, and recovery).
-
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing a specific human sodium channel isoform (e.g., Nav1.5 for cardiac effects, Nav1.7 for pain).
-
Recording: Achieve a whole-cell patch-clamp configuration. The intracellular solution (pipette) and extracellular solution (bath) are designed to isolate sodium currents.
-
Voltage Protocols: Apply a series of voltage steps to elicit and measure different aspects of channel behavior:
-
Current-Voltage (I-V) Relationship: Apply depolarizing steps from a holding potential to determine the effect on peak current amplitude.
-
Steady-State Activation: Measure the peak current at various test potentials to determine the voltage at which channels open.
-
Steady-State Inactivation: Apply a series of pre-pulses at different voltages before a test pulse to determine the voltage at which channels become non-functional.
-
-
Drug Application: Perfuse the cells with varying concentrations of this compound to determine its IC50 (for blockers) or EC50 (for activators) and to observe use-dependent effects (applying rapid trains of pulses).
-
-
Data Analysis: Analyze changes in peak current, shifts in the voltage-dependence of activation and inactivation, and alterations in the kinetics of inactivation.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor site by competing with a known radiolabeled ligand.
-
Objective: To determine if this compound binds to neurotoxin site 2 and to measure its binding affinity (Ki).
-
Methodology:
-
Membrane Preparation: Prepare membrane fractions from tissues or cells expressing the target sodium channel (e.g., rat brain synaptosomes).
-
Radioligand: Use a radiolabeled ligand known to bind to site 2, such as [3H]batrachotoxinin-A 20-α-benzoate ([3H]BTX).
-
Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis: Plot the displacement of the radioligand by this compound to calculate the IC50, from which the inhibition constant (Ki) can be derived using the Cheng-Prusoff equation.
Site-Directed Mutagenesis
This technique involves altering specific amino acid residues in the channel protein to identify those critical for drug binding.
-
Objective: To identify the specific amino acid residues within the sodium channel that are essential for the binding of this compound.
-
Methodology:
-
Mutation: Based on homology with known binding sites (e.g., the local anesthetic site), introduce point mutations into the cDNA of the sodium channel α-subunit (e.g., mutating F1760 to Alanine in Nav1.5).
-
Expression: Transfect cells with the mutated channel DNA.
-
Functional Assay: Perform whole-cell patch-clamp experiments on the cells expressing the mutant channels.
-
-
Data Analysis: Compare the sensitivity of the mutant channels to this compound with that of the wild-type channels. A significant increase in the IC50 for the mutant channel indicates that the mutated residue is a critical part of the binding site.
Visualizing Mechanisms and Workflows
References
- 1. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 4. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aconitum and Delphinium sp. Alkaloids as Antagonist Modulators of Voltage-Gated Na+ Channels. AM1/DFT Electronic Structure Investigations and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. researchgate.net [researchgate.net]
- 8. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lappaconitine - LKT Labs [lktlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Proton-dependent inhibition of the cardiac sodium channel Nav1.5 by ranolazine [frontiersin.org]
- 14. Proton-dependent inhibition of the cardiac sodium channel Nav1.5 by ranolazine | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Synthetic vs. Natural 8-Deacetylyunaconitine: An Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Deacetylyunaconitine (B10862179), a C19-diterpenoid alkaloid isolated from the roots of Aconitum vilmorinianum, has garnered interest for its potential pharmacological activities. As with many natural products, the exploration of both natural and synthetic sources is a critical aspect of drug development. This guide provides a comparative overview of the efficacy of synthetic versus natural this compound.
It is important to note that to date, no direct, head-to-head experimental studies comparing the efficacy of synthetic and natural this compound have been published in peer-reviewed literature. The total synthesis of aconitine-type alkaloids is a complex and challenging endeavor, which has limited the availability of synthetic this compound for direct comparative research.
Therefore, this guide will draw upon the available data for natural this compound and closely related natural and synthetic aconitane (B1242193) alkaloids to provide a comprehensive comparison. The information presented herein is intended to serve as a valuable resource for researchers, highlighting the known biological activities and pointing to areas where further investigation is warranted.
Data Presentation: Efficacy of Related Aconitane Alkaloids
The following tables summarize the quantitative data on the analgesic and anti-inflammatory effects of aconitane alkaloids closely related to this compound. This data provides a basis for understanding the potential efficacy of this compound.
Table 1: Analgesic Activity of Aconitane Alkaloids
| Compound | Test Model | Dosing | Efficacy Metric | Result |
| Aconitine (Natural) | Hot Plate Test (Mice) | 0.9 mg/kg | Increase in pain threshold | 20.27% increase |
| Aconitine (Natural) | Acetic Acid-Induced Writhing (Mice) | 0.9 mg/kg | Inhibition of writhing | 76% inhibition |
| N-Deacetyllappaconitine (Natural) | Hot Plate Test (Mice) | 10 mg/kg | Increase in pain threshold | Significant increase |
| N-Deacetyllappaconitine (Natural) | Acetic Acid-Induced Writhing (Mice) | 10 mg/kg | Inhibition of writhing | Significant inhibition |
| Lappaconitine (Natural) | Hot Plate Test (Mice) | 6 mg/kg | Increase in pain threshold | Significant increase |
| Lappaconitine (Natural) | Acetic Acid-Induced Writhing (Mice) | 6 mg/kg | Inhibition of writhing | Significant inhibition |
Table 2: Anti-inflammatory Activity of Aconitane Alkaloids
| Compound | Test Model | Dosing | Efficacy Metric | Result |
| N-Deacetyllappaconitine (Natural) | Carrageenan-Induced Paw Edema (Rats) | 1-10 mg/kg | Inhibition of edema | Significant inhibition |
| Lappaconitine (Natural) | Carrageenan-Induced Paw Edema (Rats) | 1-6 mg/kg | Inhibition of edema | Significant inhibition |
| Aconitine-derived Lipo-alkaloids (Semi-synthetic) | COX-2 Inhibition Assay | Varies | IC50 | Significant inhibition by unsaturated fatty acid esters |
| Aconitine-derived Lipo-alkaloids (Semi-synthetic) | LTB4 Formation Inhibition Assay | Varies | Inhibition | Pronounced inhibition by long-chain fatty acid derivatives |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of aconitane alkaloids.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This protocol is used to evaluate peripheral analgesic activity.
-
Animals: Male Kunming mice (18-22 g).
-
Procedure:
-
Mice are randomly divided into control, positive control (e.g., aspirin), and test groups.
-
The test compound (natural or synthetic) is administered orally or intraperitoneally at various doses. The control group receives the vehicle.
-
After a set pre-treatment time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).
-
Immediately after injection, the number of writhes (a specific stretching posture) is counted for a defined period (e.g., 15 minutes).
-
The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
-
Hot Plate Test (Analgesic Activity)
This method assesses central analgesic activity.
-
Animals: Male Kunming mice (18-22 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
The basal reaction time of each mouse to the heat stimulus (licking of hind paws or jumping) is recorded before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Mice are then treated with the test compound, vehicle (control), or a standard analgesic (e.g., morphine).
-
The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
An increase in the reaction time compared to the basal time indicates an analgesic effect.
-
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a widely used model for evaluating acute inflammation.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
The initial paw volume of the rats is measured using a plethysmometer.
-
The test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group.
-
Mandatory Visualization
Hypothetical Signaling Pathway for this compound
Based on the known mechanisms of related aconitane alkaloids, this compound likely exerts its effects through the modulation of voltage-gated sodium channels and inhibition of key inflammatory pathways.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for Efficacy Comparison
The following workflow outlines a proposed experimental design for a direct comparison of synthetic and natural this compound.
Caption: Proposed workflow for comparing synthetic and natural this compound.
Conclusion and Future Directions
While a definitive comparison between the efficacy of synthetic and natural this compound is currently hampered by the lack of direct experimental evidence, the data from related aconitane alkaloids suggest a strong potential for significant analgesic and anti-inflammatory properties. The primary mechanism of action is likely through the modulation of voltage-gated sodium channels and the inhibition of inflammatory mediators.
The development of an efficient and scalable total synthesis for this compound is a critical next step. This would not only provide a consistent and well-characterized source of the compound for research but also enable a direct and rigorous comparison with its natural counterpart. Such studies are essential for elucidating any potential differences in efficacy, toxicity, and pharmacokinetic profiles that may arise from minor impurities or stereoisomeric variations between the two sources. Future research should focus on conducting the comparative in vitro and in vivo studies outlined in the proposed workflow to provide the definitive data required for advancing the development of this compound as a potential therapeutic agent.
Assessing the Target Specificity of 8-Deacetylyunaconitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-deacetylyunaconitine (B10862179) is a diterpenoid alkaloid derived from plants of the Aconitum genus. Like other aconitine-type alkaloids, its biological activity is primarily attributed to the modulation of voltage-gated sodium channels (Nav). A thorough understanding of its target specificity is crucial for assessing its therapeutic potential and predicting potential off-target effects. This guide provides a comparative framework for evaluating the biological targets of this compound, summarizes the current state of knowledge, and outlines the experimental methodologies required for a comprehensive assessment.
While extensive research exists for the parent compound, aconitine (B1665448), specific quantitative data on the binding affinity, potency, and off-target profile of this compound remains limited in publicly available literature. This guide, therefore, emphasizes the established principles of aconitine pharmacology and provides a template for the necessary experimental investigations into this compound.
Primary Biological Target: Voltage-Gated Sodium Channels
Aconitine and its analogs are well-established modulators of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. These alkaloids typically bind to site 2 of the α-subunit of the sodium channel, leading to a persistent activation state by shifting the voltage-dependence of activation to more hyperpolarized potentials and inhibiting channel inactivation. This sustained sodium influx underlies both the therapeutic (e.g., analgesic) and toxic (e.g., cardiotoxic) effects of these compounds.
Comparative Data on Aconitine Analogs
A direct quantitative comparison of this compound with other aconitine alkaloids is hampered by the lack of specific published data for this compound. However, structure-activity relationship (SAR) studies on a range of Aconitum and Delphinium alkaloids indicate that substitutions on the diterpenoid core can significantly influence their potency and efficacy at sodium channels. For a comprehensive assessment, the following quantitative data for this compound should be generated and compared against well-characterized analogs like aconitine and yunaconitine.
Table 1: Comparative Binding Affinity for Voltage-Gated Sodium Channels (Hypothetical Data)
| Compound | Target | Binding Affinity (Kᵢ, nM) | Assay Type |
| This compound | Data Not Available | Data Not Available | Radioligand Binding |
| Aconitine | Rat Brain Synaptosomes | ~100 - 500 | [³H]Batrachotoxin Binding |
| Yunaconitine | Data Not Available | Data Not Available | Radioligand Binding |
| Alternative 1 | Nav1.5 | Data Not Available | Radioligand Binding |
| Alternative 2 | Nav1.7 | Data Not Available | Radioligand Binding |
Table 2: Comparative Electrophysiological Effects on Voltage-Gated Sodium Channels (Hypothetical Data)
| Compound | Channel Subtype | Effect on Activation (ΔV½, mV) | Effect on Inactivation (ΔV½, mV) | IC₅₀ (µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Aconitine | Nav1.5 | Hyperpolarizing shift | Hyperpolarizing shift | ~1-10 |
| Yunaconitine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alternative 1 | Nav1.7 | Data Not Available | Data Not Available | Data Not Available |
| Alternative 2 | Nav1.8 | Data Not Available | Data Not Available | Data Not Available |
Off-Target Profile Assessment
A critical aspect of drug development is the evaluation of off-target interactions to predict potential side effects. For aconitine alkaloids, cardiotoxicity is a major concern, often linked to effects on cardiac ion channels other than the primary sodium channel target. A comprehensive off-target screening panel is essential to assess the specificity of this compound.
Table 3: Off-Target Screening Panel for this compound (Hypothetical Data)
| Target Family | Specific Target | This compound (% Inhibition @ 10 µM) | Aconitine (% Inhibition @ 10 µM) |
| Ion Channels | hERG (Kv11.1) | Data Not Available | Significant Inhibition |
| L-type Calcium Channel (Cav1.2) | Data Not Available | Moderate Inhibition | |
| KCNQ1/minK (Kv7.1/KCNE1) | Data Not Available | Minimal Inhibition | |
| GPCRs | Adrenergic Receptors (α₁, α₂, β₁, β₂) | Data Not Available | Minimal Inhibition |
| Muscarinic Receptors (M₁, M₂, M₃) | Data Not Available | Minimal Inhibition | |
| Dopamine Receptors (D₁, D₂) | Data Not Available | Minimal Inhibition | |
| Kinases | Panel of 98 kinases | Data Not Available | Data Not Available |
| Other Enzymes | Cyclooxygenases (COX-1, COX-2) | Data Not Available | Minimal Inhibition |
Experimental Protocols
To generate the necessary quantitative data for a thorough assessment of this compound's target specificity, the following experimental protocols are recommended.
Radioligand Binding Assay for Voltage-Gated Sodium Channels
Objective: To determine the binding affinity (Kᵢ) of this compound for voltage-gated sodium channels.
Methodology:
-
Membrane Preparation: Prepare synaptosomal membranes from rat brain tissue or membranes from cell lines stably expressing specific human Nav channel subtypes (e.g., HEK293 cells expressing Nav1.5 or Nav1.7).
-
Radioligand: Use a site 2-specific radioligand, such as [³H]batrachotoxin A 20-α-benzoate ([³H]BTX-B).
-
Assay Conditions: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the functional effects of this compound on specific voltage-gated sodium channel subtypes.
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO cells) stably expressing a specific human Nav channel subtype (e.g., Nav1.5 for cardiotoxicity assessment or Nav1.7 for analgesia).
-
Recording Configuration: Establish a whole-cell patch-clamp recording configuration.
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: Apply a series of depolarizing voltage steps to elicit sodium currents and determine the effect of this compound on the peak current amplitude.
-
Activation Curve: Measure the peak sodium current at various test potentials to determine the voltage-dependence of channel activation and any shift induced by the compound.
-
Inactivation Curve: Apply a series of pre-pulses to different potentials before a test pulse to determine the voltage-dependence of steady-state inactivation and any shift induced by the compound.
-
-
Data Analysis: Analyze the electrophysiological data to determine the IC₅₀ for channel block and the magnitude of any shifts in the voltage-dependence of activation and inactivation (ΔV½).
Off-Target Screening Panel
Objective: To identify potential off-target interactions of this compound.
Methodology:
-
Panel Selection: Utilize a commercially available or in-house broad panel of assays covering a diverse range of molecular targets, including other ion channels (especially cardiac channels like hERG), G-protein coupled receptors (GPCRs), kinases, and other enzymes.
-
Assay Formats: The panel will typically include a variety of assay formats, such as radioligand binding assays, enzymatic assays, and functional cell-based assays.
-
Compound Concentration: Screen this compound at a fixed concentration (e.g., 10 µM) in duplicate.
-
Data Interpretation: Identify any significant interactions (typically >50% inhibition or activation) for follow-up dose-response studies to determine the potency (IC₅₀ or EC₅₀) at the off-target.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of experiments and the primary signaling pathway affected by this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing the target specificity of this compound.
Caption: Proposed signaling pathway for this compound's action on voltage-gated sodium channels.
Conclusion
The assessment of this compound's biological target specificity is paramount for its potential development as a therapeutic agent. Based on the pharmacology of related aconitine alkaloids, voltage-gated sodium channels are the primary targets. However, a comprehensive evaluation requires rigorous quantitative experimental data. The protocols and comparative framework provided in this guide offer a roadmap for researchers to systematically investigate the binding affinity, functional effects, and off-target profile of this compound. The generation of such data will be instrumental in elucidating its precise mechanism of action and in predicting its safety and efficacy. Further research is strongly encouraged to fill the existing data gaps and enable a conclusive assessment of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
